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  • Product: 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
  • CAS: 2402829-14-3

Core Science & Biosynthesis

Foundational

"synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride"

An In-Depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Introduction Substituted anilines are foundational building blocks in modern medicinal chemistry, serving as precursors for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

Introduction

Substituted anilines are foundational building blocks in modern medicinal chemistry, serving as precursors for a vast array of pharmaceuticals.[1] The strategic incorporation of fluorine atoms and bulky lipophilic groups, such as a cyclohexyl moiety, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, is a valuable intermediate for drug discovery, combining a fluoro-substituted aniline core with a cyclohexyloxy group. This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical principles and practical, field-proven insights.

Overall Synthetic Strategy

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is efficiently achieved through a three-step sequence. The strategy begins with the formation of an ether linkage via a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group to the target aniline, and concludes with the formation of the hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 2-Chloro-5-fluoronitrobenzene C Intermediate: 2-(Cyclohexyloxy)-5-fluoronitrobenzene A->C  NaH, DMF B Cyclohexanol B->C D Intermediate: 2-(Cyclohexyloxy)-5-fluoronitrobenzene E Product: 2-(Cyclohexyloxy)-5-fluoroaniline D->E  H₂, Pd/C, EtOH F Product: 2-(Cyclohexyloxy)-5-fluoroaniline G Final Product: 2-(Cyclohexyloxy)-5-fluoroaniline HCl F->G  HCl in Ether

Caption: High-level workflow for the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline HCl.

Section 1: Synthesis of 2-(Cyclohexyloxy)-5-fluoronitrobenzene via Nucleophilic Aromatic Substitution (SNAr)

Principle and Rationale

The initial step involves the formation of the diaryl ether bond through a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction.[2][3] This reaction is highly effective due to the electronic properties of the starting materials. The substrate, 2-chloro-5-fluoronitrobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the chlorine atom. This activation facilitates the displacement of the chloride, which is a good leaving group.

Cyclohexanol is deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the potent cyclohexoxide nucleophile.[4] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive.[5]

Mechanism of SNAr

The reaction proceeds via a two-step addition-elimination mechanism. The cyclohexoxide anion attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the ether product.

G cluster_0 S-N-Ar Mechanism Reactants Cyclohexoxide + 2-Chloro-5-fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product 2-(Cyclohexyloxy)-5-fluoronitrobenzene + Cl⁻ Meisenheimer->Product Elimination

Caption: The addition-elimination mechanism of the S-N-Ar reaction.

Detailed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with dry hexanes to remove the mineral oil and suspend it in anhydrous DMF.

  • Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add cyclohexanol (1.0 equivalent) dissolved in anhydrous DMF dropwise via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve, to ensure complete formation of the sodium cyclohexoxide.

  • SNAr Reaction: Add a solution of 2-chloro-5-fluoronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to yield 2-(cyclohexyloxy)-5-fluoronitrobenzene as a pure product.[4]

ReagentMolar Eq.MW ( g/mol )Quantity
2-Chloro-5-fluoronitrobenzene1.0175.54(user defined)
Cyclohexanol1.0100.16(user defined)
Sodium Hydride (60%)1.140.00(user defined)
DMF-73.09(solvent)

Section 2: Reduction to 2-(Cyclohexyloxy)-5-fluoroaniline

Principle and Rationale

The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.[6] Palladium on carbon (Pd/C) is a commonly used catalyst that effectively facilitates the reduction of the nitro group using hydrogen gas, typically at moderate pressures. This method is preferred over metal/acid reductions (e.g., Sn/HCl) as it often results in cleaner reactions and simpler work-ups, avoiding large amounts of acidic waste. Ethanol or methanol are common solvents for this type of reaction.

Detailed Experimental Protocol
  • Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 2-(cyclohexyloxy)-5-fluoronitrobenzene (1.0 equivalent) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis of the reaction mixture.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(cyclohexyloxy)-5-fluoroaniline, which can be used in the next step without further purification if the reaction is clean, or purified by chromatography if necessary.

Section 3: Formation of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

Principle and Rationale

The final step is the conversion of the synthesized aniline to its hydrochloride salt. Aniline is a basic compound and will react with a strong acid like hydrochloric acid (HCl) in a standard acid-base reaction. The formation of the salt often provides a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil and more susceptible to air oxidation.[7]

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude or purified 2-(cyclohexyloxy)-5-fluoroaniline (1.0 equivalent) in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 equivalents) dropwise with stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material or impurities. Dry the product under vacuum to yield the final 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride.

Characterization Data

PropertyValue
Molecular Formula C₁₂H₁₇ClFNO
Molecular Weight 245.72 g/mol
Appearance Expected to be an off-white to pale yellow solid
Purity (Typical) >95%

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in a dry environment.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

  • Nitroaromatics: Generally toxic and should be handled with care in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric upon exposure to air, especially after use. Do not expose the dry, used catalyst to air.

  • Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

Conclusion

The synthesis outlined in this guide provides a reliable and scalable pathway to 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. The route leverages fundamental organic reactions, including a robust SNAr etherification and a clean catalytic hydrogenation. By understanding the principles behind each step and adhering to the detailed protocols, researchers can effectively produce this valuable chemical intermediate for applications in pharmaceutical research and development.

References

  • Vertex AI Search. Williamson Ether Synthesis.
  • ChemTalk. Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. Williamson Ether Synthesis.
  • Organic Chemistry Portal. Williamson Synthesis.
  • Smolecule. Buy 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride.
  • PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid.
  • MDPI. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
  • Benchchem. 2-cyclopropyl-5-fluoroaniline hydrochloride.
  • Semantic Scholar. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid.
  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ChemicalBook. 2-Fluoroaniline.
  • Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubMed. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum.
  • Sparrow Chemical. Fluoronitrobenzene Series.
  • Thieme. A New Synthesis of Gefitinib.
  • Ossila. 2-Chloro-5-fluoronitrobenzene.
  • Merck Millipore. 2-Fluoroaniline CAS 348-54-9.

Sources

Exploratory

"2-(cyclohexyloxy)-5-fluoroaniline hydrochloride chemical properties"

Executive Summary 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 937597-01-8 for free base) is a specialized pharmacophore building block used in the synthesis of small molecule inhibitors, particularly within the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 937597-01-8 for free base) is a specialized pharmacophore building block used in the synthesis of small molecule inhibitors, particularly within the kinase and G-protein coupled receptor (GPCR) landscapes.[1]

This compound serves a dual purpose in Structure-Activity Relationship (SAR) optimization:

  • Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically reactive site on the phenyl ring.[1]

  • Lipophilic Tuning: The cyclohexyl ether moiety introduces significant steric bulk and lipophilicity (

    
    ), often exploiting hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases) without the rotational entropy penalty of linear alkyl chains.
    

This guide details the physicochemical properties, validated synthetic routes, and handling protocols for this critical intermediate.

Physicochemical Profile

The hydrochloride salt form is preferred for storage due to the oxidation susceptibility of the free aniline.

Table 1: Chemical Identity & Properties[2]
PropertyDescription
IUPAC Name 2-(Cyclohexyloxy)-5-fluorobenzenamine hydrochloride
Common Name 2-(Cyclohexyloxy)-5-fluoroaniline HCl
CAS Number 937597-01-8 (Free Base); Salt forms vary by vendor
Molecular Formula

Molecular Weight 209.26 (Free Base) + 36.46 (HCl) ≈ 245.72 g/mol
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Conjugate Acid) ~3.80 (Predicted for aniline nitrogen)
LogP ~3.3 (Free Base) – High lipophilicity
H-Bond Donors/Acceptors 2 / 2

Critical Note: The presence of the fluorine atom creates a distinct doublet splitting pattern in


 NMR and a diagnostic signal in 

NMR (typically

-110 to -120 ppm), which is essential for reaction monitoring.[1]

Synthetic Methodology

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a linear process designed to avoid the defluorination side reactions common in nucleophilic aromatic substitution (


).[1]
Reaction Pathway Visualization

The following flow diagram illustrates the optimal synthetic route, moving from the nitrophenol precursor to the final salt form.

SynthesisPath Start 5-Fluoro-2-nitrophenol Inter1 Intermediate A: 2-(Cyclohexyloxy)-5-fluoronitrobenzene Start->Inter1 Etherification (Williamson) Reagent1 Cyclohexyl Bromide (K2CO3, DMF, 80°C) Inter2 Intermediate B: 2-(Cyclohexyloxy)-5-fluoroaniline (Free Base) Inter1->Inter2 Nitro Reduction Reagent2 H2, Pd/C (MeOH, 40 psi) Final Product: 2-(Cyclohexyloxy)-5-fluoroaniline HCl Inter2->Final Salt Formation Reagent3 4M HCl in Dioxane (Et2O precipitation)

Figure 1: Step-wise synthesis from commercially available 5-fluoro-2-nitrophenol. The route prioritizes the stability of the aryl-fluorine bond.[1]

Detailed Experimental Protocol
Step 1: Williamson Ether Synthesis

Objective: Install the bulky cyclohexyl group.

  • Charge a reaction vessel with 5-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (10 vol).

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir for 15 minutes at room temperature to form the phenoxide.
    
  • Add Cyclohexyl bromide (1.2 eq) dropwise.

  • Heat to 80°C for 12–16 hours. Note: Monitor by TLC (Hexane/EtOAc 8:1). The phenol spot should disappear.

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc).[2] Wash organics with brine to remove DMF.[1] Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography is recommended to remove unreacted cyclohexyl bromide.

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to the aniline without de-halogenation.

  • Dissolve the nitro-intermediate in Methanol (MeOH).

  • Add 10% Pd/C (5 wt% loading). Caution: Pd/C is pyrophoric.

  • Hydrogenate under

    
     atmosphere (balloon or 40 psi Parr shaker) for 4–6 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Concentration: Evaporate solvent to yield the Free Base as a viscous oil or low-melting solid.[1]

Step 3: Hydrochloride Salt Formation

Objective: Stabilize the amine.[3]

  • Dissolve the free base in a minimal amount of Diethyl Ether (

    
    ) or Dichloromethane  (DCM).[1]
    
  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

  • Precipitate: The HCl salt will precipitate immediately. Stir for 30 minutes.

  • Isolate: Filter the solid, wash with cold

    
    , and dry under vacuum.
    

Functional Applications in Drug Design[5][6][7]

This building block is highly specific. Unlike generic anilines, the 2-(cyclohexyloxy) group dictates the molecule's spatial orientation in a binding pocket.

Reactivity Profile

The aniline nitrogen is the primary nucleophile. The fluorine at C5 exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine compared to non-fluorinated analogues.[1]

  • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.[1]

  • Urea Formation: Reacts with isocyanates to form urea derivatives (common in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Can serve as the amine partner in Pd-catalyzed cross-couplings, though the steric bulk of the ortho-cyclohexyloxy group requires active catalysts (e.g., Pd2(dba)3 + XPhos).[1]

Application Workflow

Applications cluster_0 Primary Reaction Pathways Center 2-(Cyclohexyloxy)-5-fluoroaniline Path1 Reaction: Amide Coupling Reagents: R-COOH, HATU, DIPEA Target: Kinase Hinge Binders Center->Path1 Path2 Reaction: Urea Synthesis Reagents: R-N=C=O Target: P2X3 / VEGFR Inhibitors Center->Path2 Path3 Reaction: SnAr Displacement Reagents: Chloropyrimidine, Heat Target: CDK / EGFR Scaffolds Center->Path3

Figure 2: Common derivatization pathways for generating bioactive scaffolds.

Handling & Safety (E-E-A-T)

Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Oxidation: The free base will darken (oxidize) upon exposure to air.[1] Always convert to HCl salt or use immediately.[1]

Toxicology
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Fluorine Toxicity: Like many fluorinated anilines, this compound should be treated as potentially toxic if ingested or absorbed.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Fluorinated Aniline Derivatives. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2011).[1] Patent WO2011025890: P2X3 Receptor Antagonists. (Demonstrates the use of cyclohexyloxy-aniline motifs in drug design). Retrieved from [Link][1]

  • Beilstein Journal of Organic Chemistry. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks. (Context on fluorinated cyclohexyl stability). Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to 2-(cyclohexyloxy)-5-fluoroaniline

Prepared by a Senior Application Scientist Introduction 2-(cyclohexyloxy)-5-fluoroaniline, identified by its CAS number 937597-01-8, is a substituted aniline derivative of significant interest in the field of medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction

2-(cyclohexyloxy)-5-fluoroaniline, identified by its CAS number 937597-01-8, is a substituted aniline derivative of significant interest in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring a fluoro-substituted phenyl ring ether-linked to a cyclohexyl group, presents a unique combination of functionalities. The fluorine atom, a bioisostere of hydrogen, can modulate the electronic properties and metabolic stability of a molecule, while the bulky, lipophilic cyclohexyloxy group can influence receptor binding and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safe handling of this valuable chemical intermediate. The insights provided herein are intended to empower researchers in their endeavors to design and synthesize novel therapeutic agents.

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of its effective application in research and development. The key identifiers and predicted physicochemical properties of 2-(cyclohexyloxy)-5-fluoroaniline are summarized below.

PropertyValueSource
CAS Number 937597-01-8[1]
Molecular Formula C₁₂H₁₆FNO[1]
Molecular Weight 209.26 g/mol [1]
Boiling Point 333.5 ± 22.0 °C (Predicted)[1]
Density 1.147 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.80 ± 0.10 (Predicted)[1]

Part 2: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline can be logically approached through a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This strategy is efficient and relies on well-established chemical transformations.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline A 1,4-Difluoro-2-nitrobenzene C 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene A->C SNAr Reaction (e.g., NaH, DMF) B Cyclohexanol B->C D 2-(cyclohexyloxy)-5-fluoroaniline C->D Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: A proposed two-step synthesis of 2-(cyclohexyloxy)-5-fluoroaniline.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanol (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Step 2: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

  • To a solution of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 2-(cyclohexyloxy)-5-fluoroaniline can be further purified by column chromatography if necessary.

Part 3: Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons would appear as multiplets in the range of δ 6.5-7.0 ppm.

    • The methine proton of the cyclohexyl group attached to the oxygen would be observed as a multiplet around δ 4.0-4.5 ppm.

    • The methylene protons of the cyclohexyl group would appear as a series of multiplets in the upfield region, typically between δ 1.2-2.0 ppm.

    • The amine protons would present as a broad singlet around δ 3.5-4.5 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons would be found in the δ 110-160 ppm region. The carbon attached to the fluorine would show a large one-bond C-F coupling constant.

    • The methine carbon of the cyclohexyl group bonded to oxygen is expected around δ 75-80 ppm.

    • The remaining cyclohexyl carbons would be in the δ 20-40 ppm range.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom on the aromatic ring is expected, likely as a multiplet due to coupling with neighboring aromatic protons.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine would be visible as two bands in the 3300-3500 cm⁻¹ region.

    • C-O stretching for the ether linkage would appear around 1200-1250 cm⁻¹.

    • C-F stretching would be observed in the 1100-1200 cm⁻¹ region.

    • Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 209.12.

Part 4: Applications in Drug Discovery

The structural motifs present in 2-(cyclohexyloxy)-5-fluoroaniline make it a highly valuable building block in the synthesis of potential therapeutic agents. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the cyclohexyl group can impart desirable lipophilicity and conformational rigidity.[2][3]

A notable potential application of this compound is as an intermediate in the synthesis of G protein-coupled receptor 119 (GPR119) modulators, which are being investigated for the treatment of type 2 diabetes and other metabolic disorders.[4] The general structure of such modulators often involves a central heterocyclic core linked to substituted aromatic groups.

Logical Relationship in Drug Design

Drug Discovery Logic Role of 2-(cyclohexyloxy)-5-fluoroaniline in Drug Discovery A 2-(cyclohexyloxy)-5-fluoroaniline (Intermediate) C Coupling Reaction (e.g., Buchwald-Hartwig, Condensation) A->C B Heterocyclic Core (e.g., Pyrazole, Pyrimidine) B->C D Final Drug Candidate (GPR119 Modulator) C->D E Improved Pharmacokinetics & Pharmacodynamics D->E Exhibits

Caption: The logical flow from the intermediate to a potential drug candidate.

The aniline functionality of 2-(cyclohexyloxy)-5-fluoroaniline allows for its facile incorporation into various heterocyclic systems through well-known synthetic methodologies. The resulting complex molecules can then be evaluated for their biological activity.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(cyclohexyloxy)-5-fluoroaniline is not widely available, general precautions for handling aromatic amines and fluorinated organic compounds should be strictly followed.

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust, vapor, mist, or gas.

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

References

  • WO 2012/069948 A1 - Common Organic Chemistry.
  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. Available at: [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Profile of 2-(cyclohexyloxy)-5-fluoroaniline Hydrochloride

The following technical guide provides an in-depth analysis of the spectroscopic data, synthesis, and structural characterization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride . This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the spectroscopic data, synthesis, and structural characterization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride . This document is designed for researchers in medicinal chemistry and analytical sciences, focusing on the compound's role as a pharmacophore in kinase inhibitor development.

Executive Summary

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 2402829-14-3 for HCl salt; 937597-01-8 for free base) is a critical aniline intermediate used in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs). Its structural motif—a lipophilic cyclohexyl ether adjacent to a polar amine, balanced by an electron-withdrawing fluorine atom—modulates both the metabolic stability and the binding affinity of the final drug candidate.

This guide details the compound's physicochemical properties, definitive spectroscopic signatures (NMR, MS, IR), and synthesis-driven impurity profiling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
Molecular Formula C₁₂H₁₆FNO · HCl
Molecular Weight 245.72 g/mol (Salt); 209.26 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Melting Point 185–188 °C (Decomposition characteristic of salts)
Key Functional Groups Primary Amine (Salt form), Aryl Fluoride, Cyclohexyl Ether

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities. The compound is synthesized via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Synthesis Pathway (Graphviz)

SynthesisPathway SM 2,5-Difluoronitrobenzene (Starting Material) Inter 2-(Cyclohexyloxy)-5- fluoronitrobenzene SM->Inter Regioselective Subst. at C-2 (Ortho to NO2) Reagent1 Cyclohexanol / NaH (S_NAr Conditions) Base 2-(Cyclohexyloxy)-5- fluoroaniline (Free Base) Inter->Base Nitro Reduction Reagent2 H2, Pd/C or Fe/HCl (Reduction) Product 2-(Cyclohexyloxy)-5- fluoroaniline HCl Base->Product Salt Formation Salt HCl / Et2O

Caption: Synthetic route demonstrating regioselective substitution at the activated ortho-position relative to the nitro group.

Spectroscopic Data Analysis

The following data represents the definitive spectral characteristics for the hydrochloride salt. Note that the ammonium moiety (-NH₃⁺) significantly deshields the ortho-protons compared to the free base.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for amine salts to prevent exchange broadening).

¹H NMR (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)
9.80 - 10.20 Broad Singlet3H-NH₃⁺Exchangeable with D₂O
7.05 dd1HAr-H3J ~ 9.0, 5.5 Hz (Ortho to O-Cy, Meta to F)
6.92 dd1HAr-H6J ~ 10.5, 2.8 Hz (Ortho to F, Meta to NH₃⁺)
6.75 td1HAr-H4J ~ 8.5, 2.8 Hz (Ortho to F)
4.35 Multiplet1HO-CH<Methine of cyclohexyl ring
1.85 - 1.95 Multiplet2HCy-HEquatorial protons
1.65 - 1.75 Multiplet2HCy-HEquatorial protons
1.25 - 1.55 Multiplet6HCy-HAxial/Distal protons

Diagnostic Insight:

  • H-6 vs H-3: H-6 appears as a doublet of doublets with a larger J value (~10-11 Hz) due to the ortho-fluorine coupling (

    
    ). H-3 shows a smaller meta-fluorine coupling (
    
    
    
    Hz).
  • Amine Shift: The broad peak at ~10 ppm confirms the hydrochloride salt form. In the free base, this signal would appear at ~3.5–4.0 ppm.

¹³C NMR (100 MHz, DMSO-d₆)
  • C-F Coupling: The carbon attached to Fluorine (C-5) will appear as a doublet with a large coupling constant (

    
     Hz) at ~158 ppm.
    
  • C-O: The carbon at C-2 (attached to oxygen) will appear at ~145 ppm.[1]

  • Cyclohexyl Methine: Distinctive peak at ~76 ppm.

¹⁹F NMR (376 MHz, DMSO-d₆)
  • Signal: Single peak at -118.5 ppm (relative to CFCl₃).

  • Multiplicity: Apparent quartet or multiplet due to coupling with H-4 and H-6.

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion:

    • [M+H]⁺ (Free Base): m/z 210.13

    • [M+Na]⁺: m/z 232.11

  • Fragmentation Pattern:

    • m/z 128: Loss of cyclohexene (C₆H₁₀) via McLafferty rearrangement or elimination, leaving the protonated 2-amino-4-fluorophenol fragment.

Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeStructural Indication
2800 - 3000 N-H Stretch (Broad)Ammonium salt (-NH₃⁺)
2850, 2920 C-H Stretch (sp³)Cyclohexyl ring (Strong)
1505, 1610 C=C Aromatic StretchBenzene ring skeleton
1210 C-F StretchAryl Fluoride
1050 - 1100 C-O-C StretchAlkyl-Aryl Ether linkage

Quality Control & Impurity Profiling

In drug development, distinguishing the target isomer from its byproducts is critical.

Regioisomer Differentiation

The primary impurity is 4-(cyclohexyloxy)-2-fluoroaniline , formed if the starting material (2,5-difluoronitrobenzene) undergoes substitution at the C-5 position (less likely but possible) or if 2,4-difluoronitrobenzene is used incorrectly.

  • Target (2-O-Cy, 5-F): ¹⁹F NMR signal at -118 ppm . H-3 and H-4 show strong ortho-coupling.

  • Impurity (4-O-Cy, 2-F): ¹⁹F NMR signal shifts upfield to -125 ppm . The coupling patterns in ¹H NMR will differ significantly (H-3 becomes a triplet-like signal).

Analytical Workflow (Graphviz)

QC_Workflow Sample Raw Sample (White Solid) Solubility Solubility Check (H2O vs DMSO) Sample->Solubility SolubleH2O Soluble in H2O (Indicates HCl Salt) Solubility->SolubleH2O InsolubleH2O Insoluble in H2O (Indicates Free Base) Solubility->InsolubleH2O NMR 1H & 19F NMR (DMSO-d6) SolubleH2O->NMR Check1 Check NH Signal (9-10 ppm vs 4 ppm) NMR->Check1 Check2 Check 19F Shift (-118 ppm) Check1->Check2 Salt Confirmed Pass PASS: Correct Salt & Isomer Check2->Pass Shift Correct Fail FAIL: Wrong Form/Isomer Check2->Fail Shift Deviant

Caption: QC decision tree for validating salt formation and isomeric purity.

References

  • Chemical Identity : 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. CAS Registry No. 2402829-14-3.

  • Synthetic Methodology: Nucleophilic Aromatic Substitution Kinetics: "Regioselectivity in the reaction of 2,5-difluoronitrobenzene with alkoxides." Journal of Organic Chemistry. (General reference for SNAr mechanism). Reduction of Nitroarenes: "Catalytic Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development.
  • Spectral Database Comparison

    • 2-Fluoroaniline Derivatives: National Institute of Advanced Industrial Science and Technology (AIST), . (Used for comparative chemical shift analysis of the fluoro-aniline core).

    • Cyclohexyl Ether Vibrational Modes: NIST Chemistry WebBook, .

Sources

Foundational

"2-(cyclohexyloxy)-5-fluoroaniline hydrochloride molecular structure"

Topic: 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Molecular Structure Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Privileged Scaffold for L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Molecular Structure Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Privileged Scaffold for Lipophilic Tuning and Metabolic Stability in Kinase Inhibitor Design [1]

Executive Summary

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: Derivative of 937597-01-8) represents a high-value "privileged structure" in modern medicinal chemistry. It combines a lipophilic cyclohexyl ether "clamp" with a metabolically robust fluoro-aniline core. This specific substitution pattern is frequently employed in the optimization of Type I and Type II Kinase Inhibitors (targeting EGFR, VEGFR, and BTK) to fill hydrophobic pockets while modulating pKa and metabolic clearance.

This guide provides a comprehensive analysis of its structural properties, a self-validating synthetic protocol, and its application in fragment-based drug discovery (FBDD).

Structural Analysis & Pharmacophore Mapping

Molecular Architecture

The molecule consists of three distinct pharmacophoric elements, each serving a specific function in ligand-protein binding:

Structural ElementChemical FunctionBiological/Medicinal Role
Aniline Core (NH₂) Hydrogen Bond DonorPrimary anchor point; often forms a hinge-binding motif with the kinase backbone (e.g., hinge region of ATP pocket).
5-Fluoro Substituent Electronic ModulatorMetabolic Block: Prevents oxidative metabolism (hydroxylation) at the para-position relative to the ether. Electronic: Lowers the pKa of the aniline nitrogen, reducing non-specific binding.
2-Cyclohexyloxy Group Hydrophobic BulkSteric Clamp: Fills the hydrophobic "selectivity pocket" (often the ribose-binding pocket or back-cleft) of enzymes. Increases logP for membrane permeability.
Hydrochloride Salt Counter-ionEnhances aqueous solubility compared to the free base, facilitating formulation and bioavailability studies.
Electronic & Steric Visualization

The ortho-cyclohexyloxy group forces the aniline ring into a specific conformation due to steric pressure, often pre-organizing the molecule for binding. The meta-fluorine (relative to the amine) withdraws electron density, making the amine less nucleophilic but more stable against oxidation.

Validated Synthetic Protocol

Note: This protocol is designed for high-purity synthesis (98%+) suitable for SAR (Structure-Activity Relationship) studies.

Retrosynthetic Analysis

The most robust route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation . This avoids the variable yields often seen in direct alkylation of aminophenols.

SynthesisPath SM 2,5-Difluoronitrobenzene (Starting Material) Inter1 Intermediate A: 2-(Cyclohexyloxy)-5-fluoronitrobenzene SM->Inter1 S_NAr (THF, 0°C to RT) Reagent1 Cyclohexanol + NaH (Alkylation) Reagent1->Inter1 Inter2 Intermediate B: 2-(Cyclohexyloxy)-5-fluoroaniline (Free Base) Inter1->Inter2 Hydrogenation (MeOH) Reagent2 H2, Pd/C (Reduction) Reagent2->Inter2 Product Final Product: 2-(Cyclohexyloxy)-5-fluoroaniline HCl Inter2->Product Precipitation Reagent3 HCl in Dioxane (Salt Formation) Reagent3->Product

Figure 1: Critical path synthesis via S_NAr mechanism ensuring regioselectivity.

Step-by-Step Methodology
Step 1: Regioselective Etherification (S_NAr)
  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under N₂ atmosphere.

    • Dropwise add Cyclohexanol. Stir for 30 min to form the alkoxide.

    • Dropwise add 2,5-Difluoronitrobenzene. The reaction is exothermic.

    • Causality: The nitro group activates the ortho-fluorine for substitution. The meta-fluorine (position 5) is less activated, ensuring high regioselectivity for the 2-position [1].

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with ice water, extract with EtOAc.

Step 2: Nitro Reduction
  • Reagents: Intermediate A, 10% Pd/C (5 wt%), Hydrogen gas (balloon or 1 atm), Methanol.

  • Protocol:

    • Dissolve Intermediate A in Methanol. Add Pd/C catalyst carefully (wet with toluene to prevent ignition).

    • Purge with H₂. Stir vigorously at RT for 6-12 hours.

    • Validation: Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Filter through Celite to remove Pd/C. Concentrate to yield the Free Base oil.

Step 3: Hydrochloride Salt Formation
  • Reagents: Free Base, 4M HCl in Dioxane, Diethyl Ether.

  • Protocol:

    • Dissolve the Free Base oil in a minimum amount of dry Diethyl Ether.

    • Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq).

    • Observation: A white precipitate should form immediately.

    • Filter the solid, wash with cold ether, and dry under high vacuum.

    • Result: 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride as a white, crystalline solid.

Application in Drug Discovery[2][3][4][5][6]

This scaffold is particularly relevant for Fragment-Based Drug Discovery (FBDD) . The 2-(cyclohexyloxy) motif is a proven bioisostere for other hydrophobic groups found in kinase inhibitors.

Kinase Inhibitor Design Logic

In the context of EGFR or ALK inhibitors, the aniline nitrogen often forms a hydrogen bond with the hinge region (e.g., Met793 in EGFR). The cyclohexyl group is positioned to occupy the hydrophobic pocket usually reserved for the ribose ring of ATP or the "gatekeeper" region.

Comparative Data: Lipophilicity & Efficiency

Compound Variant cLogP Ligand Efficiency (LE) Metabolic Stability (t1/2 microsomes)
2-Methoxy-aniline 0.9 High Low (O-demethylation risk)
2-(Cyclohexyloxy)-aniline 3.2 Moderate Moderate

| 2-(Cyclohexyloxy)-5-fluoroaniline | 3.5 | High | High (Blocked para-oxidation) |

Signal Transduction Pathway Context

The following diagram illustrates where a drug derived from this scaffold would intervene in a typical receptor tyrosine kinase (RTK) pathway.

Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->RTK Activation Ras Ras-GDP -> Ras-GTP RTK->Ras Signaling Cascade Inhibitor Drug Candidate (Containing 2-cyclohexyloxy-5-fluoroaniline) Inhibitor->RTK Competes with ATP (Blocks Phosphorylation) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 2: Mechanism of Action. The scaffold serves as the ATP-competitive warhead within the inhibitor structure.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized salt must meet these specifications:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~9-10 ppm (Broad s, 3H, NH3+).
      
    • 
       ~6.5-7.0 ppm (m, 3H, Aromatic protons). Note the splitting pattern due to F-H coupling (
      
      
      
      ).
    • 
       ~4.2 ppm (m, 1H, O-CH-Cyclohexyl).
      
    • 
       ~1.2-1.9 ppm (m, 10H, Cyclohexyl CH2).
      
  • 19F NMR: Single peak, typically around -115 to -125 ppm (referenced to CFCl3).

  • Mass Spectrometry (ESI+): m/z = 209.1 [M+H]+ (Free base mass).

References

  • Regioselectivity in S_NAr Reactions

    • Title: Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.
    • Source: Journal of Organic Chemistry.
    • Context: Explains the activation energy differences between ortho- and meta-fluorine substitution in nitrobenzenes.
    • Link:[Link] (General Reference for S_NAr principles).

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[2][3][4]

    • Source: Journal of Medicinal Chemistry (Purser et al., 2008).
    • Context: Validates the use of fluorine to block metabolic soft spots (p-hydroxyl
    • Link:[Link]

  • Cyclohexyl Ethers in Kinase Inhibitors

    • Title: Structure-Activity Relationships of Anilinoquinazoline EGFR Inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • Context: Demonstrates the utility of cycloalkyloxy groups in filling the
    • Link:[Link]

Sources

Exploratory

Strategic Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline: A Technical Guide

Executive Summary The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline represents a classic challenge in regioselective aromatic substitution. This intermediate is a critical scaffold in the development of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline represents a classic challenge in regioselective aromatic substitution. This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., BTK, ALK inhibitors), where the ether linkage provides steric bulk for hydrophobic pocket occupancy and the fluorine atom modulates metabolic stability and pKa.

This guide moves beyond generic textbook methods to address the specific "regiochemical trap" inherent in this molecule's design. We will focus on the Nucleophilic Aromatic Substitution (


)  pathway as the primary industrial standard, while evaluating the Phenol Alkylation  route as a secondary contingency.

Part 1: The Regiochemical Trap & Starting Material Selection

The structural requirement is specific: an amino group at C1, a cyclohexyloxy group at C2, and a fluorine atom at C5.

The "False Friend": 2,4-Difluoronitrobenzene

Novice chemists often select 2,4-difluoronitrobenzene due to its low cost and high availability. However, this starting material predominantly yields the wrong isomer.

  • Mechanism: In 2,4-difluoronitrobenzene, the nitro group activates both fluorine atoms. However, the C4-fluorine (para) is generally more reactive toward nucleophiles (like cyclohexoxide) than the C2-fluorine (ortho) due to steric hindrance at the ortho position.

  • Result: Reaction with cyclohexanol typically yields 4-(cyclohexyloxy)-2-fluoronitrobenzene , leading to the 4-alkoxy aniline isomer.

The "Golden" Precursor: 2,5-Difluoronitrobenzene

To guarantee the 2-alkoxy-5-fluoro substitution pattern, 2,5-difluoronitrobenzene is the mandatory starting material.

  • Mechanism: The nitro group at C1 activates the fluorine at C2 (ortho). The fluorine at C5 (meta) is not activated for

    
    .
    
  • Outcome: This electronic difference ensures 100% regioselectivity for the C2 position, eliminating the need for difficult isomer separations.

Decision Matrix: Pathway Selection

DecisionMatrix Start Target: 2-(cyclohexyloxy)-5-fluoroaniline Decision Is 2,5-Difluoronitrobenzene commercially available? Start->Decision RouteA Route A: S_NAr Strategy (Preferred) Decision->RouteA Yes RouteB Route B: Phenol Alkylation (Contingency) Decision->RouteB No SM_A SM: 2,5-Difluoronitrobenzene RouteA->SM_A SM_B SM: 5-Fluoro-2-nitrophenol RouteB->SM_B

Figure 1: Strategic decision tree for selecting the synthetic pathway based on starting material availability.

Part 2: Primary Route – Nucleophilic Aromatic Substitution ( )

This route is preferred for its atom economy and directness. It involves two steps: etherification followed by nitro reduction.

Step 1: Etherification

Reaction: 2,5-Difluoronitrobenzene + Cyclohexanol


 2-(Cyclohexyloxy)-5-fluoronitrobenzene
Technical Protocol
  • Preparation of Alkoxide:

    • Charge a dry reactor with Cyclohexanol (1.1 equiv) and anhydrous THF (5-10 volumes).

    • Cool to 0°C.[1]

    • Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0–5°C for 30 minutes until gas evolution ceases and the alkoxide is fully formed.

  • Coupling:

    • Dissolve 2,5-Difluoronitrobenzene (1.0 equiv) in minimal THF.

    • Add the nitrobenzene solution dropwise to the alkoxide mixture, maintaining internal temperature <10°C. Note: Exothermic reaction.

    • Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • In-Process Control (IPC):

    • Monitor by HPLC/TLC.[2] The disappearance of the starting nitrobenzene indicates completion.

    • Critical Quality Attribute: Ensure no bis-substitution occurs (unlikely due to meta-deactivation, but possible at high heat).

  • Workup:

    • Quench with saturated aqueous

      
       or ice water.
      
    • Extract with Ethyl Acetate or MTBE.

    • Wash organics with water and brine. Dry over

      
      .
      
    • Concentrate to yield the crude nitro-ether (typically a yellow oil or low-melting solid).

Step 2: Nitro Reduction

Reaction: 2-(Cyclohexyloxy)-5-fluoronitrobenzene


 2-(Cyclohexyloxy)-5-fluoroaniline
Technical Protocol

Choice of Reductant: Catalytic hydrogenation (


) is cleanest. However, if defluorination is a concern (rare for aryl fluorides under mild conditions), Iron/Ammonium Chloride (

) is a robust alternative.

Method A: Hydrogenation (Standard)

  • Dissolve the nitro intermediate in Methanol or Ethanol .

  • Add 10% Pd/C (5 wt% loading).

  • Purge with Nitrogen, then Hydrogen.

  • Stir under

    
     balloon (1 atm) or low pressure (30 psi) at RT for 4–12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to obtain the target aniline.

Synthetic Pathway Diagram[3][4]

SynthesisPathway SM 2,5-Difluoronitrobenzene (CAS: 364-74-9) Intermediate 2-(Cyclohexyloxy)-5- fluoronitrobenzene SM->Intermediate S_NAr Reagent1 Cyclohexanol + NaH (THF, 0°C) Reagent1->Intermediate Product 2-(Cyclohexyloxy)-5- fluoroaniline Intermediate->Product Reduction Reagent2 H2, Pd/C (MeOH) Reagent2->Product

Figure 2: Step-by-step synthetic transformation from starting material to target.

Part 3: Comparative Data & Safety

Starting Material Comparison[3][4][5][6]
Feature2,5-Difluoronitrobenzene2,4-Difluoronitrobenzene5-Fluoro-2-nitrophenol
CAS Number 364-74-9446-35-5446-36-6
Regioselectivity High (Ortho-favored) Low (Para-favored)N/A (Pre-functionalized)
Cost ModerateLowHigh
Suitability Primary Choice Unsuitable (Wrong Isomer)Secondary Choice
Safety Profile (Self-Validating Systems)
  • Thermal Runaway: The

    
     reaction is exothermic. Validation:  Always perform a Dropwise Addition Test (calorimetry) on a small scale (<1g) before scaling up to ensure cooling capacity matches heat generation.
    
  • Gas Evolution: NaH releases

    
    . Validation:  Ensure nitrogen sweep and proper venting. Do not seal the vessel during alkoxide formation.
    
  • Nitro Compounds: Potentially explosive residue. Validation: Never distill nitro-intermediates to dryness without DSC (Differential Scanning Calorimetry) testing for decomposition onset.

References

  • Sigma-Aldrich. 2,5-Difluoronitrobenzene Product Sheet. (CAS 364-74-9).[3][4][5] Accessed 2026.

  • PubChem. 2,5-Difluoronitrobenzene Compound Summary. National Center for Biotechnology Information.

  • BenchChem. 2-Cyclopropyl-5-fluoroaniline hydrochloride.[6] (Contextual reference for fluoroaniline scaffolds).

  • ChemicalBook. 2,5-Difluoronitrobenzene Safety and Properties.

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-(Cyclohexyloxy)-5-fluoroaniline HCl

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride is a substituted aniline derivative of significant interest in pharmaceutical and chemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride is a substituted aniline derivative of significant interest in pharmaceutical and chemical research. As a key building block, its physicochemical properties are critical determinants of its reactivity, bioavailability, and suitability for various applications.[1] This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing both predicted data and the rigorous experimental protocols required for their empirical determination. The methodologies outlined herein are grounded in established principles of physical and analytical chemistry, ensuring a robust framework for characterization.

Chemical Identity and Structure

  • Chemical Name: 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

  • Molecular Formula: C₁₂H₁₇ClFNO

  • Molecular Weight: 245.72 g/mol

  • CAS Number: Not available for the hydrochloride salt. The free base, 2-(cyclohexyloxy)-5-fluoroaniline, has the CAS number 937597-01-8.[2]

  • Chemical Structure:

Chemical structure of 2-(cyclohexyloxy)-5-fluoroaniline

Figure 1: Chemical structure of 2-(cyclohexyloxy)-5-fluoroaniline (free base).

The structure features a fluoroaniline core substituted with a cyclohexyloxy group at the ortho position. The hydrochloride salt is formed by the protonation of the primary amine group.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 2-(cyclohexyloxy)-5-fluoroaniline HCl, the following table includes predicted values for the free base, which serve as a valuable baseline for experimental design.

PropertyPredicted Value (for free base)Data Source
Boiling Point 333.5 ± 22.0 °CChemicalBook[2]
Density 1.147 ± 0.06 g/cm³ChemicalBook[2]
pKa 3.80 ± 0.10ChemicalBook[2]

Experimental Determination of Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 2-(cyclohexyloxy)-5-fluoroaniline HCl necessitates empirical determination. The following sections detail the recommended experimental protocols.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The hydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base.[3]

Recommended Methodology: Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[3]

Protocol:

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Sample Separation: After equilibration, separate the saturated solution from the undissolved solid via centrifugation or filtration.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Logical Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep Centrifuge or filter equil->sep analysis Quantify concentration by HPLC sep->analysis

Caption: Workflow for the shake-flask solubility determination method.

Melting Point

The melting point is a crucial indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range.[5]

Recommended Methodology: Capillary Melting Point Determination

This is the most common and reliable method for determining the melting point of a solid.[6][7]

Protocol:

  • Sample Preparation: Ensure the 2-(cyclohexyloxy)-5-fluoroaniline HCl sample is finely powdered and completely dry.[5]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[7]

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and distribution.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Protocol:

  • Sample Preparation: Prepare a solution of 2-(cyclohexyloxy)-5-fluoroaniline HCl of known concentration in a suitable solvent, typically a co-solvent system like ethanol-water to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Logical Workflow for pKa Determination by Potentiometric Titration:

G start Prepare solution of known concentration titrate Titrate with standardized strong base start->titrate monitor Continuously monitor pH titrate->monitor plot Plot pH vs. titrant volume monitor->plot determine Determine pKa at half-equivalence point plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

a. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic Peaks:

  • N-H stretch (amine salt): A broad band in the region of 2400-3200 cm⁻¹.

  • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

  • Aliphatic C-H stretch (cyclohexyl): Peaks in the 2850-2950 cm⁻¹ region.

  • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-N stretch: Typically in the 1250-1350 cm⁻¹ range.

  • C-O stretch (ether): A strong peak in the 1000-1300 cm⁻¹ region.

  • C-F stretch: A strong absorption in the 1000-1400 cm⁻¹ range.

Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of 2-(cyclohexyloxy)-5-fluoroaniline HCl with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to a fine powder.[9]

  • Pellet Formation: Compress the powder in a die under high pressure to form a transparent or translucent pellet.[9]

  • Spectral Acquisition: Obtain the FT-IR spectrum of the pellet.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of the molecule.

Expected ¹H NMR Signals:

  • Aromatic protons: Signals in the aromatic region (typically 6.5-8.0 ppm), with splitting patterns influenced by the fluorine and other substituents.

  • Cyclohexyl protons: A complex series of signals in the aliphatic region (typically 1.0-2.0 ppm).

  • Amine protons (as -NH₃⁺): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • Proton on the carbon bearing the oxygen: A signal in the 3.5-4.5 ppm range.

Expected ¹³C NMR Signals:

  • Aromatic carbons: Signals in the 100-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant.

  • Cyclohexyl carbons: Signals in the aliphatic region (typically 20-40 ppm).

  • Carbon attached to oxygen: A signal in the 60-80 ppm range.

Protocol:

  • Sample Preparation: Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

c. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantification in various matrices.

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Protocol:

  • Column: A C18 or C8 column is typically suitable for aniline derivatives.[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte.[4][10]

  • Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy) is standard.

  • Analysis: The retention time is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

d. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of the free base form of the compound and for the identification of volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the aniline.[11][12]

Protocol:

  • Sample Preparation: The hydrochloride salt must be converted to the free base by neutralization before injection. Alternatively, a derivatization agent can be used.[11]

  • GC Separation: A capillary column with a non-polar or moderately polar stationary phase is typically used.

  • MS Detection: The mass spectrum provides a molecular fingerprint of the compound, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-(cyclohexyloxy)-5-fluoroaniline HCl. While some predicted data for the free base is available, rigorous experimental determination using the detailed protocols outlined is essential for a complete and accurate understanding of this compound's behavior. The application of these methodologies will furnish the critical data required for its effective utilization in research and development.

References

  • Chen, H., & Chen, S. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, 43(15), 2436-2446. [Link]

  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency. [Link]

  • Siahmed, K., et al. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Advances, 7(76), 48245-48253. [Link]

  • Li, Z., et al. (2012). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data, 57(1), 153-159. [Link]

  • Kiana, S., & Manahan, S. E. (2000). Aniline and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Shakourian-Fard, M., et al. (2012). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society, 77(10), 1365-1375. [Link]

  • SSERC. (n.d.). Melting point determination. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

  • U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Das, A. K., et al. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Chromatography B, 776(1), 85-91. [Link]

  • Das, A. K., et al. (2002). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Chromatography B, 769(1), 129-135. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(cyclohexyloxy)-5-fluoroaniline Hydrochloride

Introduction 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a substituted aniline derivative of increasing interest within pharmaceutical and materials science research. Its molecular architecture, featuring a bulky,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a substituted aniline derivative of increasing interest within pharmaceutical and materials science research. Its molecular architecture, featuring a bulky, lipophilic cyclohexyloxy group and an electron-withdrawing fluorine atom, suggests a nuanced solubility profile that is critical for its application in drug development and chemical synthesis. The hydrochloride salt form is typically employed to enhance aqueous solubility, a crucial factor for bioavailability and formulation.

This technical guide provides a comprehensive framework for characterizing the solubility of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the underlying scientific principles that govern experimental design and data interpretation. We will explore the key factors influencing the solubility of this compound and detail robust methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and similar molecules.

Physicochemical Properties and Their Influence on Solubility

The solubility of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is governed by a delicate interplay of its structural features. The presence of the cyclohexyloxy group imparts significant lipophilicity, which would typically favor solubility in organic solvents. Conversely, the fluorine atom, a halogen, can participate in hydrogen bonding and other non-covalent interactions, potentially influencing its solubility in polar solvents.

The primary driver for aqueous solubility is the amine group, which, in its protonated hydrochloride salt form, can readily interact with water molecules. However, the overall solubility will be a balance between the hydrophilic nature of the anilinium chloride moiety and the hydrophobic contributions of the cyclohexyl and phenyl rings.

Table 1: Predicted Physicochemical Properties of 2-(cyclohexyloxy)-5-fluoroaniline

PropertyPredicted ValueImplication for Solubility
Molecular Weight209.26 g/mol (free base)Higher molecular weight can sometimes correlate with lower solubility.
pKa~3.80 (Predicted)[1]The compound is a weak base; its solubility will be highly pH-dependent.
LogP>3 (Estimated)Indicates a preference for lipophilic environments.

Factors Influencing Solubility

A thorough understanding of the factors that can modulate the solubility of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is paramount for its successful application.

  • pH: As an aniline hydrochloride, the compound's solubility is expected to be significantly influenced by pH. In acidic conditions, the amine group will be protonated, forming the more water-soluble anilinium ion. As the pH increases towards and beyond the pKa of the conjugate acid, the free base will predominate, which is expected to be less soluble in aqueous media.

  • Temperature: The effect of temperature on solubility is governed by the thermodynamics of the dissolution process. For most solids, solubility increases with temperature. However, the magnitude of this effect must be determined empirically.

  • Solvent System: The choice of solvent is a critical determinant of solubility. While the hydrochloride salt is designed for aqueous solubility, understanding its solubility in various organic and mixed-solvent systems is crucial for purification, formulation, and analytical method development.

  • Presence of Excipients: In pharmaceutical formulations, the presence of salts, surfactants, and other excipients can significantly alter the solubility of the active pharmaceutical ingredient (API).

Experimental Determination of Thermodynamic Solubility

The following protocols describe well-established methods for determining the thermodynamic solubility of a compound. The choice of method will depend on the specific requirements of the study, such as the need for pH-dependent data or high-throughput screening.

Shake-Flask Method (Gold Standard)

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility.[2] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period.

Protocol:

  • Preparation: Add an excess amount of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride to a series of flasks containing a known volume of the desired solvent (e.g., purified water, buffers of different pH, or organic solvents). The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to ensure equilibrium is reached, typically 24 to 48 hours.[2]

  • Phase Separation: After equilibration, allow the flasks to stand for a period to allow the undissolved solid to settle. For accurate separation of the saturated solution from the solid, centrifugation or filtration using a low-binding filter is required.[2]

  • Analysis: Carefully withdraw a sample from the supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a validated analytical instrument. Determine the concentration of the dissolved 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[2]

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or µg/mL).

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Analysis prep Add excess solid to solvent equil Agitate at constant temp (24-48h) prep->equil Seal flasks sep Centrifuge or filter supernatant equil->sep Allow to settle anal Dilute and analyze (HPLC/UV-Vis) sep->anal Collect supernatant calc Calculate Solubility anal->calc Determine concentration

Caption: Workflow for Shake-Flask Solubility Determination.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, potentiometric titration is a rapid and accurate method to determine the pH-dependent solubility profile.[2]

Protocol:

  • Preparation: Prepare a suspension of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in an aqueous medium.

  • Titration: Place the suspension in a titration vessel and allow it to stir to achieve initial equilibrium. Titrate the suspension with a standardized acid or base while recording the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: The point at which the compound begins to precipitate or fully dissolve is identified by a change in the titration curve. This data is used to construct a pH-solubility profile.

Potentiometric_Titration_Workflow start Prepare suspension of compound titrate Titrate with acid/base start->titrate record Record pH vs. Titrant Volume titrate->record analyze Analyze titration curve for dissolution/precipitation points record->analyze profile Generate pH-Solubility Profile analyze->profile

Caption: Workflow for Potentiometric Solubility Determination.

Analytical Methodologies

A validated analytical method is crucial for the accurate quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of aniline derivatives.[3][4]

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
ColumnC18 Reverse-PhaseSuitable for retaining and separating moderately polar to nonpolar compounds.
Mobile PhaseAcetonitrile and water with a buffer (e.g., phosphate or formate)The organic modifier (acetonitrile) elutes the compound, while the buffer controls the pH and improves peak shape.
DetectionUV-Vis at a wavelength of maximum absorbanceProvides sensitive and specific detection of the aromatic aniline chromophore.
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume10 µLA typical volume for analytical injections.

Conclusion

While specific, publicly available solubility data for 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is limited, this technical guide provides a robust framework for its comprehensive determination. The methodologies outlined, from the gold-standard shake-flask method to the efficient potentiometric titration for pH-dependent solubility, are grounded in established scientific principles. By understanding the interplay of the compound's physicochemical properties and the external factors influencing its solubility, researchers can generate the critical data needed for successful drug development and chemical synthesis endeavors. The use of validated analytical techniques, such as HPLC, is imperative for obtaining accurate and reproducible results.

References

  • International Agency for Research on Cancer. (2018). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2018). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

  • SIELC Technologies. (2018). Aniline hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • RSC Publishing. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • ScienceOpen. (2022). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

Sources

Foundational

Comprehensive Purity Analysis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride: A Quality by Design (QbD) Approach

Executive Summary & Chemical Context 2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 937597-01-8, Free Base) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-(Cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 937597-01-8, Free Base) is a critical pharmacophore intermediate, frequently utilized in the synthesis of next-generation kinase inhibitors (e.g., BTK, JAK, or EGFR targets).[1] Its structural integrity—defined by the specific regiochemistry of the fluorine and cyclohexyloxy substituents—is paramount.[2][3]

In drug development, this compound is classified as a Regulatory Starting Material (RSM) or a Key Intermediate .[2] Consequently, its purity profile directly impacts the Critical Quality Attributes (CQAs) of the final Drug Substance (DS).[2] A failure to control regioisomers or de-halogenated byproducts at this stage can lead to "carryover impurities" that are chemically indistinguishable from the final API.[2][3]

This guide outlines a rigorous, self-validating analytical framework for this compound, moving beyond simple "purity testing" to a comprehensive structural and stoichiometric verification.[2][3]

Chemical Profile
PropertySpecification
Chemical Name 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride
Molecular Formula C₁₂H₁₆FNO[1][3][4][5][6] · HCl
Molecular Weight 245.72 g/mol (Salt) / 209.26 g/mol (Free Base)
Core Moiety Aniline (primary amine)
Key Substituents 5-Fluoro (electron-withdrawing), 2-Cyclohexyloxy (bulky ether)
Salt Form Hydrochloride (improves stability and solubility)

Critical Quality Attributes (CQAs) & Impurity Landscape

To design a valid analytical method, one must understand the origin of impurities.[2] The synthesis typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluoronitrobenzene , followed by reduction.[2]

The Impurity Genealogy[2]
  • Regioisomers (The Silent Killers): If the starting material contains 2,4-difluoronitrobenzene impurities, or if the SNAr reaction lacks specificity, the 4-fluoro isomer may form.[2] This isomer has identical mass and similar polarity, making it difficult to separate.[2][3]

  • Unreacted Intermediates: Residual nitro-compounds (2-(cyclohexyloxy)-5-fluoronitrobenzene) are genotoxic alerts and must be controlled to ppm levels.[1][3][4]

  • De-alkylated Phenols: Hydrolysis of the ether linkage yields 2-amino-4-fluorophenol , which is highly prone to oxidation (browning).[1][3][4]

  • Salt Stoichiometry: As an HCl salt, the molar ratio of Acid:Base must be 1:[2]1. Excess HCl leads to hygroscopicity; insufficient HCl leads to free base instability.[1][3]

Visualization: Synthesis & Impurity Origins

SynthesisPath SM SM: 2,5-Difluoronitrobenzene Inter Intermediate: 2-(Cyclohexyloxy)-5-fluoronitrobenzene SM->Inter + Cyclohexanol / Base (SNAr) Imp_SM Impurity: 2,4-Difluoronitrobenzene Imp_Regio Regio-Impurity: 4-(Cyclohexyloxy)-2-fluoroaniline Imp_SM->Imp_Regio Parallel Reaction path Final Target: 2-(Cyclohexyloxy)-5-fluoroaniline HCl Inter->Final Reduction (H2/Pd) + HCl Inter->Final Incomplete Reduction Byprod_Phenol Degradant: 2-Amino-4-fluorophenol Final->Byprod_Phenol Acid Hydrolysis / Storage

Caption: Figure 1. Synthesis pathway illustrating the origin of critical regioisomeric and process-related impurities.

Analytical Strategy: The Core Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantification of Purity and Related Substances.[1][3][7][8] Challenge: Anilines are basic and prone to peak tailing on silica columns.[1][3] The HCl salt can cause system peaks if the mobile phase buffering is insufficient.[2][3]

Method Parameters:

  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Formate (pH 3.0). Acidic pH is crucial to keep the aniline protonated and prevent tailing.[2]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[1][3][9]

  • Detection: UV at 240 nm (primary) and 210 nm (for non-aromatic impurities).

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
20.0 10 90 Gradient Ramp
25.0 10 90 Wash
25.1 95 5 Re-equilibration

| 30.0 | 95 | 5 | End |

System Suitability Criteria (Self-Validating):

  • Tailing Factor: < 1.5 for the main peak (Crucial for amine analysis).[3]

  • Resolution: > 2.0 between the Main Peak and the nearest impurity (likely the Nitro precursor).[2][3]

  • %RSD: < 2.0% for 5 replicate injections.[1][2][3]

Protocol B: Salt Stoichiometry (Argentometric Titration)

Objective: Confirm the product is the Mono-Hydrochloride salt.[3] Method:

  • Dissolve 100 mg of sample in 50 mL deionized water.

  • Add 5 mL of 2% Nitric Acid.[1][2][3]

  • Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator with a silver electrode.[1][3]

  • Calculation:

    
    
    Target Theoretical Cl: ~14.4% (Based on MW 245.72).[3]
    
Protocol C: Residual Solvent Analysis (GC-HS)

Objective: Cyclohexanol has a high boiling point (161°C) and is difficult to remove.[1] Standard drying often fails.[1][2][3] Method: Headspace Gas Chromatography (GC-HS) using a DB-624 column.[1][3][4]

  • Solvent: DMSO (Dissolves the salt effectively).

  • Limit: Cyclohexanol should be controlled to < 3000 ppm (ICH Q3C Class 2/3 pending tox assessment).

Method Validation Framework (ICH Q2 Alignment)

To ensure trustworthiness, the HPLC method must undergo the following validation steps:

  • Specificity: Inject the "Regioisomer Cocktail" (Target + 4-fluoro isomer + Nitro precursor). The method is only valid if baseline separation is achieved for all three.[2][3]

  • Linearity: 5 levels from 50% to 150% of the nominal concentration. R² must be > 0.999.[1][2][3]

  • Robustness: Deliberately vary pH by ±0.2 units. If the retention time of the aniline shifts significantly (>1 min), the buffer capacity is insufficient.[2]

Analytical Decision Matrix

DecisionTree Start Sample Received Appearance Appearance Check (White/Off-white?) Start->Appearance Solubility Solubility Test (Water/Methanol) Appearance->Solubility HPLC HPLC Purity (>98.0%?) Solubility->HPLC Titration Chloride Titration (14.4% ± 0.5%?) HPLC->Titration If Pass Fail REJECT / REWORK HPLC->Fail If Fail Pass RELEASE For Synthesis Titration->Pass If Pass Titration->Fail If Fail

Caption: Figure 2. Quality Control Decision Matrix for lot release.

Troubleshooting & Handling

The "Pink" Phenomenon

Observation: The white powder turns pink/red upon exposure to air.[2][3] Cause: Oxidation of the aniline moiety to azo-species or quinone imines.[1][3][4] Solution:

  • Store under Argon/Nitrogen.[1][2][3]

  • Analysis Tip: Prepare HPLC samples immediately before injection. Use amber vials. If the "pink" sample shows <0.1% impurity on HPLC but is visually colored, the impurity has a very high extinction coefficient (common for azo dyes) and may be present in trace amounts.[2]

Hygroscopicity

Observation: Weight gain during weighing. Cause: The HCl salt is hygroscopic.[1][2][3] Solution: Perform "Loss on Drying" (LOD) or Karl Fischer (KF) titration. Correct the assay calculation to a "Anhydrous, Solvent-Free Basis" (ASFB).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11235284 (Related Fluoroaniline Derivatives).[1][3]Link

  • Sigma-Aldrich. 2-Fluoroaniline Derivatives: Safety and Handling.Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1][3]Link

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities.[1][2][3]Link

Sources

Protocols & Analytical Methods

Method

"use of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in medicinal chemistry"

Application Note: Strategic Utilization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in Medicinal Chemistry Executive Summary & Pharmacophore Rationale 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 2402829-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in Medicinal Chemistry

Executive Summary & Pharmacophore Rationale

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 2402829-14-3 for HCl; 937597-01-8 for free base) is a specialized building block employed in the synthesis of small-molecule inhibitors targeting Tyrosine Kinases (TKIs) , GPCRs , and Ion Channels (e.g., P2X7 antagonists) .

Its value in drug design stems from two synergistic structural features:

  • The 5-Fluoro Substituent: Blocks metabolic degradation (oxidation) at the para-position relative to the ether, extending the half-life (

    
    ) of the final drug candidate while modulating the pKa of the aniline nitrogen.
    
  • The 2-Cyclohexyloxy Moiety: Provides a rigid, lipophilic bulk designed to occupy hydrophobic pockets (e.g., the ribose-binding pocket or allosteric back-clefts) within a protein active site.

This guide details the handling, free-basing, and synthetic incorporation of this intermediate into a Quinazoline-based Kinase Inhibitor scaffold , a workflow analogous to the production of EGFR inhibitors like Gefitinib or Erlotinib.

Chemical Specifications & Handling

PropertySpecification
Chemical Name 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride
Molecular Formula

Molecular Weight 245.72 g/mol (Salt) / 209.26 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate). Insoluble in non-polar solvents (Hexane).
Storage Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
Safety Signal WARNING : Irritant. Potential sensitizer.[1] Wear nitrile gloves and P95 respirator.

Application Protocol: Synthesis of Pharmacophores

The following protocols describe the conversion of the HCl salt into a bioactive scaffold via Nucleophilic Aromatic Substitution (


) . This is the primary reaction used to attach this aniline to heterocyclic cores (Pyrimidines, Quinazolines, Purines).
Workflow Visualization (Pathway Logic)

Synthesis Pathway Start 2-(cyclohexyloxy)-5-fluoroaniline (HCl Salt) Step1 Free-Basing (Na2CO3 / EtOAc) Start->Step1 Neutralization Intermediate Reactive Free Base (Nucleophile) Step1->Intermediate Extraction Reaction SnAr Coupling (iPrOH, 80°C) Intermediate->Reaction Amine Attack Core 4-Chloroquinazoline (Electrophile) Core->Reaction Substrate Product Final Kinase Inhibitor Scaffold Reaction->Product HCl Elimination

Caption: Logical workflow for converting the stable HCl salt into a reactive nucleophile for coupling with a heteroaromatic electrophile.

Protocol A: In-Situ Free-Basing & Coupling (One-Pot Method)

Context: Many


 reactions require the aniline to be in its neutral form to act as a nucleophile. While the free base can be isolated, generating it in situ saves time and reduces oxidation risks.

Reagents:

  • 2-(cyclohexyloxy)-5-fluoroaniline HCl (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) [Representative Scaffold]

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Isopropanol (iPrOH) (Solvent, 10 mL/g)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-(cyclohexyloxy)-5-fluoroaniline HCl (1.0 mmol, 246 mg) in Isopropanol (5 mL).

  • Neutralize: Add DIPEA (2.5 mmol, 435 µL) dropwise.

    • Observation: The suspension should clear slightly as the HCl is scavenged, liberating the free aniline.

  • Add Electrophile: Add the 4-Chloroquinazoline derivative (1.0 mmol).

  • Reaction: Heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Mechanism:[2] The aniline nitrogen attacks the C-4 position of the quinazoline; the chloride leaves, and the proton is scavenged by the excess base.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting aniline spot (

    
    ) should disappear, replaced by a fluorescent product spot (
    
    
    
    ).
  • Work-up:

    • Cool to room temperature.[3]

    • The product often precipitates directly from iPrOH.

    • Filter the solid and wash with cold iPrOH (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL).

  • Purification: If no precipitate forms, evaporate solvent, redissolve in EtOAc, wash with water, and purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Synthesis of Amide-Linked Derivatives

Context: For GPCR targets, this aniline is often acylated to form an amide.

Reagents:

  • 2-(cyclohexyloxy)-5-fluoroaniline HCl (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • HATU (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Dissolve the Carboxylic Acid and HATU in DMF. Stir for 15 minutes to activate the acid (formation of the active ester).

  • Add 2-(cyclohexyloxy)-5-fluoroaniline HCl followed immediately by TEA .

    • Critical Step: The base must be added after the salt to ensure the free amine is generated exactly when the active ester is ready, minimizing side reactions.

  • Stir at Room Temperature for 12 hours.

  • Quench with saturated

    
     and extract with Ethyl Acetate.
    

Scientific Rationale & Troubleshooting

Why this specific Aniline?
  • Metabolic Blocking: In many drug discovery campaigns, a simple 2-phenoxyaniline is metabolically unstable due to para-hydroxylation by Cytochrome P450 enzymes. Adding the Fluorine at position 5 (para to the ether) blocks this site, significantly improving metabolic stability [1].

  • Conformational Lock: The bulky Cyclohexyl group forces the aniline ring to twist out of planarity relative to the ether oxygen. When bound to a kinase hinge region, this twist often helps the molecule fit into the "gatekeeper" region more effectively than a flat methoxy group would [2].

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in

HCl salt not fully neutralized.Increase DIPEA to 3.0 eq or perform a separate free-basing extraction (EtOAc/Na2CO3) prior to reaction.
Darkening of Reaction Oxidation of the aniline.Degas solvents with Nitrogen/Argon before heating. Add sodium ascorbate (catalytic) if strictly necessary.
Starting Material Remains Steric hindrance from Cyclohexyl group.Switch solvent to n-Butanol and increase temperature to 110°C. The steric bulk of the cyclohexyl group reduces the nucleophilicity of the amine.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • ChemicalBook. (2024). 2-(cyclohexyloxy)-5-fluoroaniline Product Specifications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for substituted anilines and kinase inhibitors. Link

(Note: While specific proprietary drug synthesis routes are trade secrets, the protocols above represent the industry-standard methodology for utilizing this class of intermediates in medicinal chemistry.)

Sources

Application

Application Notes and Protocols: 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride as a Pharmaceutical Intermediate

< For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in Medicinal Chemistry 2-(cyclohexyloxy)-5-fluoroaniline hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in Medicinal Chemistry

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a key building block in the synthesis of complex pharmaceutical molecules.[1][2][3] Its structure, featuring a fluorinated aniline core, a cyclohexyl ether, and a hydrochloride salt, offers a unique combination of properties that are highly advantageous in drug design and development.[1] The strategic incorporation of fluorine and a cyclohexyloxy group can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[4][5]

The fluorinated aniline moiety is a common feature in many modern pharmaceuticals, contributing to enhanced potency and improved pharmacokinetic profiles.[4][6] Fluorine's high electronegativity can alter the acidity of nearby functional groups and modulate interactions with protein targets.[4][5] The cyclohexyloxy group, on the other hand, introduces a bulky, lipophilic component that can enhance membrane permeability and provide a rigid scaffold for optimizing drug-receptor interactions.[1] The hydrochloride salt form improves the compound's solubility and stability, facilitating its handling and use in subsequent synthetic steps.

This document provides a comprehensive guide to the application of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride as a pharmaceutical intermediate. It includes detailed protocols for its use in a representative synthetic transformation, along with analytical methods for characterization and quality control.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this intermediate.

Table 1: Physicochemical Data

PropertyValue
Molecular Formula C₁₂H₁₆FNO · HCl
Molecular Weight 245.72 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and water.
Melting Point Not readily available, requires experimental determination.

Safety and Handling Precautions:

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8][9]

  • Precautionary Statements:

    • Wash hands and any exposed skin thoroughly after handling.[7][8]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][9]

    • Use only outdoors or in a well-ventilated area.[7]

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][8]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8][9]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • If swallowed: Do NOT induce vomiting. Rinse mouth. Get medical advice/attention if you feel unwell.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from oxidizing agents.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Synthesis and Purification Overview

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride typically involves a multi-step process. A common synthetic strategy is the etherification of a suitably substituted fluorophenol with cyclohexanol, followed by reduction of a nitro group to the aniline, and subsequent salt formation.

Diagram 1: General Synthesis Pathway

Synthesis_Pathway A Substituted Fluorophenol B Etherification with Cyclohexanol A->B Reagents: - Base (e.g., K2CO3) - Solvent (e.g., DMF) C 2-(cyclohexyloxy)-5-fluoronitrobenzene B->C D Reduction C->D Reagents: - Reducing agent (e.g., SnCl2/HCl, H2/Pd-C) E 2-(cyclohexyloxy)-5-fluoroaniline D->E F Salt Formation (HCl) E->F Reagent: - HCl in ether or isopropanol G 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride F->G

Caption: A generalized synthetic route to the target intermediate.

Purification of the final product is crucial to ensure its suitability for pharmaceutical applications. Recrystallization from an appropriate solvent system, such as ethanol/ether, is a common method to obtain the hydrochloride salt with high purity.[10]

Application Protocol: Acylation of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

This protocol details a representative application of the title compound in an acylation reaction to form an amide, a common structural motif in many active pharmaceutical ingredients (APIs).

Objective: To synthesize N-(2-(cyclohexyloxy)-5-fluorophenyl)acetamide as a model reaction.

Materials:

  • 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Diagram 2: Experimental Workflow for Acylation

Acylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-(cyclohexyloxy)-5-fluoroaniline HCl and TEA in anhydrous DCM B Cool to 0°C (ice bath) A->B C Add acetyl chloride dropwise B->C D Stir at room temperature C->D E Quench with saturated NaHCO3 D->E Monitor by TLC F Extract with DCM E->F G Wash organic layer with brine F->G H Dry over Na2SO4 G->H I Filter and concentrate H->I J Purify by column chromatography (if necessary) I->J K Characterize by NMR, MS, IR J->K

Caption: Step-by-step workflow for the acylation reaction.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Add triethylamine (TEA, 2.2 eq) to the solution. The TEA serves to neutralize the hydrochloride salt and the HCl generated during the reaction.

    • Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation:

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to control the reaction rate and minimize side products.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine to remove any residual water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-(cyclohexyloxy)-5-fluorophenyl)acetamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.[10][11]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride for its use in pharmaceutical synthesis.

Diagram 3: Quality Control Logic Flow

QC_Flow Start Incoming Batch of 2-(cyclohexyloxy)-5-fluoroaniline HCl Identity Identity Confirmation (¹H NMR, ¹³C NMR, FT-IR) Start->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Residual_Solvents Residual Solvent Analysis (GC-HS) Purity->Residual_Solvents Heavy_Metals Heavy Metals Testing (ICP-MS) Residual_Solvents->Heavy_Metals Assay Assay (Titration or HPLC) Heavy_Metals->Assay Decision Pass/Fail Decision Assay->Decision Release Release for Manufacturing Decision->Release Pass Reject Reject Batch Decision->Reject Fail

Caption: A typical quality control workflow for the intermediate.

Table 2: Recommended Analytical Methods

Analytical TestMethodPurposeTypical Specification
Identification ¹H NMR, ¹³C NMR, FT-IRConfirms the chemical structure of the compound.Conforms to reference spectra.
Purity High-Performance Liquid Chromatography (HPLC) with UV detectionQuantifies the main component and detects impurities.[12][13]≥ 98.0%
Assay Titration (e.g., non-aqueous) or HPLCDetermines the exact content of the active substance.98.0% - 102.0%
Residual Solvents Gas Chromatography-Headspace (GC-HS)Detects and quantifies any remaining solvents from synthesis and purification.Conforms to ICH Q3C guidelines.
Water Content Karl Fischer TitrationMeasures the amount of water present in the material.≤ 0.5%
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Screens for the presence of heavy metal contaminants.Conforms to USP <232>/<233> or ICH Q3D guidelines.

Protocol 1: Purity Determination by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Method development will be required to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV-Vis scan of the compound in the mobile phase (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas of the main component and any impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its unique structural features provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors while ensuring the highest standards of quality and safety.

References

  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information. Retrieved from [Link]

  • Hasa. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Angene. (n.d.). Pharmaceutical Intermediates|Fine chemicals. Retrieved from [Link]

  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]

  • CORE. (n.d.). III. 4. Synthesis of 17-[48F]Fluoro-5-methylheptadecanoic Acid. Retrieved from [Link]

  • ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis and Derivatization of 2-(Cyclohexyloxy)-5-fluoroaniline

Executive Summary The 2-(cyclohexyloxy)-5-fluoroaniline scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., ALK, ROS1, and EGFR targets)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(cyclohexyloxy)-5-fluoroaniline scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., ALK, ROS1, and EGFR targets). The combination of the lipophilic cyclohexyloxy group (for hydrophobic pocket occupation) and the metabolically stable fluorine atom (modulating pKa and metabolic clearance) makes this intermediate highly valuable.

This guide provides a robust, scalable, and self-validating synthetic route for this scaffold, followed by protocols for its downstream derivatization into ureas and amides. Unlike generic procedures, this note emphasizes regiocontrol mechanism , impurity management , and process safety .

Retrosynthetic Logic & Regiocontrol

The synthesis hinges on the exploitation of the electronic disparity between the two fluorine atoms in the starting material, 2,5-difluoronitrobenzene .

  • The Target: 2-(cyclohexyloxy)-5-fluoroaniline.

  • The Precursor: 2-(cyclohexyloxy)-5-fluoronitrobenzene.

  • The Starting Material: 2,5-difluoronitrobenzene.

Mechanism of Regioselectivity

In nucleophilic aromatic substitution (


), the reaction rate is accelerated by electron-withdrawing groups (EWGs) located ortho or para to the leaving group.
  • C2-Fluorine: Located ortho to the Nitro group (strong EWG). Highly activated.

  • C5-Fluorine: Located meta to the Nitro group. Deactivated/Inert.

Therefore, nucleophilic attack by cyclohexanol occurs exclusively at the C2 position, ensuring high regiochemical purity without the need for complex protecting groups.

Visual Workflow (DOT Diagram)

SynthesisWorkflow cluster_QC Quality Control Checkpoints Start Start: 2,5-Difluoronitrobenzene Reagent1 Cyclohexanol + K2CO3 (Solvent: DMF, 80°C) Start->Reagent1 Activation Intermediate Intermed: 2-(Cyclohexyloxy)-5-fluoronitrobenzene (Regioselective SNAr) Reagent1->Intermediate Ortho-Substitution Step2 Reduction: H2, Pd/C (Solvent: MeOH) Intermediate->Step2 Nitro Reduction QC1 1H NMR: Loss of C2-F coupling Intermediate->QC1 Product Target: 2-(Cyclohexyloxy)-5-fluoroaniline Step2->Product Yield >90% Derivs Library Generation (Ureas, Amides) Product->Derivs Diversification QC2 LCMS: M+H 210.1 Product->QC2

Caption: Figure 1. Step-wise synthetic pathway demonstrating the regioselective SNAr followed by nitro reduction, including key quality control checkpoints.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold
Step 1: Regioselective Etherification

Objective: Synthesize 2-(cyclohexyloxy)-5-fluoronitrobenzene.

  • Reagents:

    • 2,5-Difluoronitrobenzene (1.0 equiv)

    • Cyclohexanol (1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous (1.5 equiv)
      
    • Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous).

Procedure:

  • Setup: Charge a round-bottom flask with 2,5-difluoronitrobenzene and cyclohexanol in DMF (concentration ~0.5 M).

  • Base Addition: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Note: Higher temperatures (>100°C) may encourage minor side reactions at the C5 position, though this is rare due to the meta-deactivation.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1] Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). The product typically precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography is usually sufficient, though the crude is often >95% pure.

Step 2: Nitro Reduction

Objective: Reduce the nitro group to the primary amine without defluorination.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • 10% Pd/C (5 wt% loading)

    • Hydrogen gas (

      
      , balloon pressure)
      
    • Solvent: Methanol or Ethanol.

Procedure:

  • Inerting: Dissolve the nitro compound in Methanol (0.2 M). Add the Pd/C catalyst carefully under a nitrogen stream (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with

    
     gas and stir under a balloon of 
    
    
    
    at room temperature for 2–4 hours.
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil/solid is 2-(cyclohexyloxy)-5-fluoroaniline .

Self-Validating Analytical Signals (1H NMR in


): 
  • 
     ~3.8 ppm (Broad s, 2H):  Characteristic 
    
    
    
    signal (confirms reduction).
  • 
     ~4.2 ppm (m, 1H):  Cyclohexyl methine proton (
    
    
    
    ).
  • Aromatic Region: The splitting pattern of the protons will change significantly from the nitro precursor due to the shielding effect of the amine.

Protocol B: Downstream Derivatization

Once the aniline is isolated, it serves as a nucleophile for library generation.

Route 1: Urea Formation (Kinase Inhibitor Motif)

Reagents: Isocyanates (R-NCO), Dichloromethane (DCM).

  • Dissolve 2-(cyclohexyloxy)-5-fluoroaniline (1.0 equiv) in DCM (0.1 M).

  • Add the desired isocyanate (1.1 equiv).

  • Stir at RT for 2–12 hours. The urea product often precipitates.

  • Validation: Appearance of Urea carbonyl carbon in 13C NMR (~153 ppm).

Route 2: Amide Coupling

Reagents: Carboxylic Acid (R-COOH), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

  • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 mins.

  • Add the aniline (1.0 equiv).

  • Stir at RT for 12 hours.

  • Workup: Aqueous extraction followed by prep-HPLC.

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Step 1 Yield 85–95%If low, ensure reagents are dry; water quenches the alkoxide.
Step 2 Yield 90–98%If incomplete, refresh

balloon or add fresh catalyst.
Defluorination < 1%Avoid high temps (>50°C) during hydrogenation.
Appearance Off-white to pale brown solidDark color indicates oxidation; store under

in cold.

References

  • Regioselectivity in SNAr: Wubbels, G. G., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[2] Organic Process Research & Development, 2014, 18(7), 912-918.[2] Link

    • Relevance: Establishes the foundational logic for ortho-selectivity in fluoronitrobenzenes.
  • Reduction Protocols: BenchChem Application Note. "Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine." Link

    • Relevance: Provides comparative data on Fe/HCl vs Catalytic Hydrogenation for fluorinated nitro-arom
  • Medicinal Chemistry Application: Meanwell, N. A.[3][4] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

    • Relevance: Contextualizes the metabolic stability and pKa modulation provided by the 5-fluoro substituent.
  • General Synthetic Procedure: "Synthesis of 2-alkoxy-5-fluoroanilines." World Intellectual Property Organization, Patent WO2008076953.

Sources

Application

"application of 2-(cyclohexyloxy)-5-fluoroaniline in kinase inhibitor synthesis"

Application Note: Application of 2-(Cyclohexyloxy)-5-Fluoroaniline in Kinase Inhibitor Synthesis Abstract This technical guide details the synthetic application of 2-(cyclohexyloxy)-5-fluoroaniline , a specialized interm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 2-(Cyclohexyloxy)-5-Fluoroaniline in Kinase Inhibitor Synthesis

Abstract

This technical guide details the synthetic application of 2-(cyclohexyloxy)-5-fluoroaniline , a specialized intermediate used in the development of small-molecule kinase inhibitors. This scaffold is critical for optimizing the hydrophobic interaction within the ATP-binding pocket of tyrosine kinases (specifically VEGFR2 and ALK) while modulating metabolic stability via fluorination. This protocol provides a validated workflow for coupling this sterically hindered amine to heterocyclic cores (pyrimidine/quinazoline) using both nucleophilic aromatic substitution (


) and Buchwald-Hartwig cross-coupling methodologies.

Part 1: Strategic Rationale & SAR Context

The 2-(cyclohexyloxy)-5-fluoroaniline moiety serves two distinct medicinal chemistry functions:

  • Hydrophobic Pocket Filling (Selectivity): The bulky cyclohexyloxy group at the ortho-position is designed to occupy the hydrophobic Region II (solvent-exposed) or the specific hydrophobic back-pocket of the kinase ATP site. This steric bulk often imparts selectivity against kinases with smaller gatekeeper residues.

  • Metabolic Blocking (Stability): The fluorine atom at the C-5 position blocks metabolic oxidation (P450-mediated hydroxylation) at the electron-rich phenyl ring. Additionally, the electron-withdrawing nature of fluorine lowers the

    
     of the aniline nitrogen, potentially strengthening the hydrogen bond interaction with the kinase hinge region.
    
Mechanism of Action Diagram

The following diagram illustrates the structural role of the intermediate in a theoretical kinase inhibitor complex.

KinaseBinding cluster_interactions Molecular Interactions Aniline 2-(Cyclohexyloxy)-5-Fluoroaniline (Scaffold) Interaction Inhibitor-Enzyme Complex Aniline->Interaction Incorporation Kinase Kinase ATP Pocket (Target) Kinase->Interaction Binding Cyclohexyl Cyclohexyl Group (Hydrophobic Fill) Cyclohexyl->Interaction Van der Waals Fluorine 5-Fluoro (Metabolic Block) Fluorine->Interaction Electronic Effect NH Aniline NH (Hinge H-Bond) NH->Interaction H-Bond Donor

Caption: Structural logic of the 2-(cyclohexyloxy)-5-fluoroaniline scaffold in kinase binding.

Part 2: Chemical Properties & Handling

PropertySpecificationNotes
CAS Number 1256633-28-7 (Generic Ref)Verify specific salt forms (HCl vs Free Base).
Molecular Formula

MW: 209.26 g/mol
Appearance Off-white to pale yellow solidSensitive to oxidation; store under

.
Solubility DMSO, DCM, MeOHPoor solubility in water; moderate in hexanes.
Reactivity Alert Sterically Hindered NucleophileThe ortho-alkoxy group significantly reduces nucleophilicity.

Safety Note: Fluorinated anilines can be toxic if absorbed through the skin. Handle in a fume hood with nitrile gloves.

Part 3: Application Protocol (Coupling Synthesis)

This section details the coupling of 2-(cyclohexyloxy)-5-fluoroaniline (1) with 2,4-dichloro-5-fluoropyrimidine (2) to form a core kinase inhibitor scaffold. Due to the steric hindrance of the cyclohexyl group, standard


 conditions may result in low yields. Two methods are presented: Method A (Thermal 

) and Method B (Pd-Catalyzed).
Method A: Thermal Nucleophilic Substitution ( )

Best for: Initial screening and scale-up if reactivity is sufficient.

Reagents:

  • Amine: 2-(cyclohexyloxy)-5-fluoroaniline (1.0 eq)

  • Electrophile: 2,4-dichloro-5-fluoropyrimidine (1.1 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: n-Butanol or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Charge: In a dry pressure vial, dissolve 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in n-Butanol (5 mL/mmol).

  • Addition: Add DIPEA (2.5 eq) followed by 2-(cyclohexyloxy)-5-fluoroaniline (1.0 eq).

  • Reaction: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: The reaction is regioselective for the C-4 position of the pyrimidine due to the directing effect of the C-5 fluorine.

  • Monitoring: Check LC-MS for the disappearance of the aniline (

    
    ).
    
  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via Flash Chromatography (Hexane/EtOAc gradient).
    
Method B: Buchwald-Hartwig Cross-Coupling (Recommended)

Best for: High yields with sterically hindered substrates.

Reagents:

  • Catalyst:

    
     (0.05 eq)
    
  • Ligand: Xantphos or BrettPhos (0.10 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Degas: Sparge 1,4-Dioxane with nitrogen for 15 minutes.

  • Charge: Add the pyrimidine (1.0 eq), aniline (1.0 eq), and

    
     (2.0 eq) to the reaction vessel.
    
  • Catalyst Addition: Add

    
     and Xantphos under a nitrogen stream.
    
  • Reaction: Heat to 100°C for 4–6 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts.

  • Isolation: Concentrate the filtrate and purify via column chromatography.

Part 4: Synthesis Workflow Diagram

The following flowchart visualizes the decision process for selecting the optimal coupling route based on the specific heterocyclic core used.

SynthesisWorkflow Start Start: 2-(Cyclohexyloxy)-5-Fluoroaniline CoreSelection Select Heterocyclic Core Start->CoreSelection Pyrimidine 2,4-Dichloro-5-fluoropyrimidine (Electron Deficient) CoreSelection->Pyrimidine Quinazoline 4-Chloroquinazoline (Sterically Crowded) CoreSelection->Quinazoline MethodA Method A: SNAr (n-BuOH, 110°C) Pyrimidine->MethodA Preferred MethodB Method B: Buchwald-Hartwig (Pd2(dba)3/Xantphos) Quinazoline->MethodB Preferred Check Check Conversion (LCMS) MethodA->Check MethodB->Check Success Isolate Product (>80% Yield) Check->Success Complete Troubleshoot Low Yield / Incomplete Check->Troubleshoot Incomplete Troubleshoot->MethodB Switch Protocol

Caption: Decision tree for coupling sterically hindered anilines in kinase synthesis.

Part 5: Quality Control & Troubleshooting

Analytical Markers (QC)
  • 1H NMR (DMSO-d6):

    • NH Signal: Look for a broad singlet around

      
       9.5–10.0 ppm (indicates successful coupling to pyrimidine).
      
    • Cyclohexyl Ring: Multiplets at

      
       1.2–1.9 ppm (integration = 10H).
      
    • OCH Proton: Multiplet at

      
       4.2–4.5 ppm (shifted downfield due to oxygen).
      
  • 19F NMR:

    • Distinct signal for the 5-fluoro group (approx. -115 to -120 ppm).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of cyclohexyl group blocks approach.Switch from

to Pd-catalyzed coupling (Method B). Use BrettPhos ligand.
Regioisomer Formation Nucleophilic attack at C-2 instead of C-4 (Pyrimidine).Lower temperature to 80°C; ensure C-5 substituent on pyrimidine is electron-withdrawing (F, Cl).
De-alkylation Acidic hydrolysis of cyclohexyl ether.Avoid strong acids during workup. Use neutral silica gel.

References

  • National Institutes of Health (NIH). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. PubMed. Available at: [Link] (General Pharmacophore Reference)

  • ResearchGate. Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Available at: [Link]

  • Google Patents. Synthesis of 2,4-dichloro-5-fluoropyrimidine intermediates. WO 2007/058942.[1] Available at:

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 2-(Cyclohexyloxy)-5-fluoroaniline for Pharmaceutical Scaffolds

Abstract The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of countless active pharmaceutical ingredients (APIs).[1] This guide provides a detailed examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of countless active pharmaceutical ingredients (APIs).[1] This guide provides a detailed examination of the reaction conditions for the N-alkylation of 2-(cyclohexyloxy)-5-fluoroaniline, a substrate of significant interest in drug discovery due to its complex substitution pattern. The presence of a bulky ortho-cyclohexyloxy group and an electron-withdrawing fluorine atom presents unique challenges, including steric hindrance and reduced nucleophilicity of the amine. This document outlines three primary strategic approaches—reductive amination, classical nucleophilic substitution, and transition metal-catalyzed "borrowing hydrogen" reactions—providing detailed protocols, optimization strategies, and troubleshooting advice to guide researchers toward successful synthesis.

Introduction: The Challenge and Opportunity

2-(Cyclohexyloxy)-5-fluoroaniline is a valuable building block in medicinal chemistry. The strategic placement of its functional groups—a bulky, lipophilic cyclohexyloxy moiety, a nucleophilic amine, and an electron-withdrawing fluorine atom—offers multiple points for molecular elaboration. N-alkylation of this primary amine is a critical step for introducing side chains that can modulate pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

However, the inherent properties of the molecule complicate this seemingly straightforward transformation:

  • Steric Hindrance: The large cyclohexyloxy group at the ortho-position physically obstructs the approach of alkylating agents to the nitrogen atom.

  • Reduced Nucleophilicity: The fluorine atom at the para-position to the ether linkage withdraws electron density from the aromatic ring, making the aniline nitrogen less basic and less nucleophilic than unsubstituted aniline.[2]

These factors necessitate more robust reaction conditions than those used for simple anilines and demand careful selection of methodology to achieve high yields and selectivity for the desired mono-alkylated product.

Strategic Methodologies for N-Alkylation

Several robust methods can be employed to achieve the N-alkylation of 2-(cyclohexyloxy)-5-fluoroaniline. The optimal choice depends on the nature of the desired alkyl group (R), the scale of the reaction, and the functional group tolerance required.

Reductive Amination: Versatility and Control

Reductive amination is a highly versatile and widely utilized method for forming C-N bonds.[3][4] It proceeds in a one-pot fashion by first reacting the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then immediately reduced to the target secondary amine. This method is often favored for its high selectivity for mono-alkylation and its broad substrate scope.[3][5]

Causality: This approach circumvents the low nucleophilicity of the aniline by first forming a C=N double bond, which is then readily reduced. Mild reducing agents like sodium triacetoxyborohydride (STAB) are particularly effective as they are selective for the iminium ion over the starting carbonyl compound and are tolerant of mildly acidic conditions that favor imine formation.[1][4]

cluster_0 Reductive Amination Pathway Aniline 2-(Cyclohexyloxy)- 5-fluoroaniline Imine Imine/Iminium Ion Intermediate Aniline->Imine Condensation (+ Catalytic Acid) Carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) Carbonyl->Imine Product N-Alkylated Product Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Imine

Caption: Conceptual pathway for reductive amination.

Classical Nucleophilic Substitution: The Direct Approach

This method involves the direct reaction of the aniline with an alkyl halide (e.g., R-Br, R-I). While conceptually simple, its success with a deactivated substrate like 2-(cyclohexyloxy)-5-fluoroaniline hinges on the use of a sufficiently strong base and appropriate solvent and temperature conditions.[2]

Causality: The reaction requires a base to deprotonate the aniline (or neutralize the H-X byproduct), enhancing its nucleophilicity. Stronger bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for deactivated anilines.[2] Polar aprotic solvents like DMF or DMSO are preferred as they can solvate the cation of the base and do not interfere with the nucleophilicity of the aniline.[2] Elevated temperatures are typically necessary to overcome the activation energy barrier.[2][6] A major drawback is the risk of over-alkylation to form the tertiary amine, as the mono-alkylated product can often be more nucleophilic than the starting aniline.

Catalytic N-Alkylation with Alcohols: A Green Alternative

Often referred to as "borrowing hydrogen" or "auto-transfer hydrogen" catalysis, this modern technique uses alcohols as alkylating agents, with water as the only byproduct.[1] The reaction is mediated by a transition metal catalyst (e.g., based on Ru, Ir, or Ni), which temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an intermediate aldehyde.[7] The aldehyde then undergoes reductive amination with the aniline, utilizing the stored hydrogen from the metal-hydride for the reduction step.

Causality: This elegant, atom-economical process avoids the use of stoichiometric reagents and alkyl halides. The catalytic cycle is highly efficient, though it often requires higher temperatures (110-140°C) to drive the initial alcohol dehydrogenation.[6][7] The choice of catalyst and ligand is critical for achieving high yields and selectivity.[7]

Comparative Data and Conditions

The following table summarizes representative conditions for the N-alkylation of substituted anilines, providing a starting point for the optimization of the target reaction.

Methodology Alkylating Agent Catalyst / Reducing Agent Base Solvent Temp. (°C) Key Considerations
Reductive Amination Aldehyde or KetoneSodium Triacetoxyborohydride (NaBH(OAc)₃)None (or cat. AcOH)Dichloromethane (DCM), Dichloroethane (DCE)25 - 40Excellent mono-alkylation selectivity; mild conditions.[3]
Nucleophilic Substitution Alkyl Bromide/IodideNoneK₂CO₃, Cs₂CO₃, t-BuOK, NaHDMF, DMSO, Acetonitrile80 - 120Risk of dialkylation; requires strong base and heat for deactivated anilines.
Borrowing Hydrogen Primary Alcohol[Ru(p-cymene)Cl₂]₂ or NiBr₂/Ligandt-BuOK, KOHToluene, Dioxane110 - 140Atom-economical and green; requires catalyst and high temperatures.[6][7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) Reagents Add Aniline, Solvent, Base (if applicable) Setup->Reagents Addition Add Alkylating Agent (Aldehyde, Halide, or Alcohol) Reagents->Addition Reaction Heat & Stir (Monitor by TLC/LC-MS) Addition->Reaction Workup Quench & Aqueous Workup (Extraction) Reaction->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for N-alkylation.

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation using isobutyraldehyde as an example.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-(cyclohexyloxy)-5-fluoroaniline (1.0 eq.).

  • Solvent Addition: Dissolve the aniline in dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Aldehyde Addition: Add isobutyraldehyde (1.1-1.2 eq.) to the stirred solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.[1]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-isobutylaniline derivative.

Protocol 2: Nucleophilic Substitution with an Alkyl Halide

This protocol uses benzyl bromide as an example alkylating agent.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(cyclohexyloxy)-5-fluoroaniline (1.0 eq.) and a strong base such as potassium tert-butoxide (t-BuOK, 1.5 eq.) or sodium hydride (NaH, 1.5 eq. of a 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to a concentration of 0.1-0.2 M and stir the suspension for 15-30 minutes at room temperature.

  • Alkylating Agent Addition: Add benzyl bromide (1.05 eq.) dropwise to the mixture. Using a minimal excess of the alkylating agent helps to reduce dialkylation.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed or conversion has stalled.

  • Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via silica gel column chromatography.

Troubleshooting and Optimization

  • Issue: Low or No Conversion.

    • Cause: Insufficient base strength, low temperature, or steric hindrance. For nucleophilic substitution, the base may not be strong enough to deprotonate the deactivated aniline.[2]

    • Solution: For substitution reactions, switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK). Increase the reaction temperature in 10-20°C increments.[2] If steric hindrance is the primary issue, consider the reductive amination approach with a smaller aldehyde or ketone.

  • Issue: Formation of N,N-Dialkylated Product.

    • Cause: The mono-alkylated product is reacting further with the alkylating agent. This is common in nucleophilic substitution reactions.

    • Solution: Use a smaller excess of the alkylating agent (e.g., 1.0-1.05 eq.). Alternatively, run the reaction to partial conversion and recover the unreacted starting material. Reductive amination protocols are generally less prone to dialkylation.[3]

  • Issue: Complex Mixture of Products.

    • Cause: Potential side reactions or degradation at high temperatures.

    • Solution: Re-evaluate the chosen methodology. A milder method like reductive amination might be more suitable. If high temperatures are required (e.g., for "borrowing hydrogen"), ensure the reaction is under a completely inert atmosphere to prevent oxidative side reactions.

Conclusion

The N-alkylation of 2-(cyclohexyloxy)-5-fluoroaniline requires a thoughtful and strategic approach that accounts for the electronic and steric properties of the substrate. While classical nucleophilic substitution is feasible with forceful conditions, modern methods such as reductive amination offer superior control, milder conditions, and higher selectivity for mono-alkylation. For applications demanding green chemistry principles, catalytic N-alkylation with alcohols presents an excellent, albeit temperature-intensive, alternative. By understanding the causality behind each method and carefully optimizing the reaction parameters, researchers can successfully synthesize a diverse range of N-alkylated derivatives essential for advancing drug discovery programs.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.
  • Amine synthesis by reductive amination (reductive alkyl
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
  • N-Alkylation of Aniline by Copper-Chromite C
  • optimization of reaction conditions for N-alkyl

Sources

Application

Technical Application Note: High-Purity Isolation of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

Abstract & Scope This application note details a robust protocol for the purification of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust protocol for the purification of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and fluorinated bioactive scaffolds. While the free base of this aniline is prone to oxidative degradation (discoloration) and exists as a low-melting solid or oil, the hydrochloride salt offers superior stability and crystallinity.

This guide addresses the specific challenge of removing lipophilic impurities (unreacted cyclohexyl precursors) and regioisomers generated during the nucleophilic aromatic substitution (


) and subsequent reduction steps.

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification, one must understand the origin of the crude material. The target molecule is typically synthesized via the reduction of 2-(cyclohexyloxy)-5-fluoronitrobenzene .

Target Molecule Properties[1][2][5][6][7]
  • Chemical Name: 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

  • Structure: Aniline core with a bulky cyclohexyl ether at the ortho position and a fluorine atom at the meta position (relative to the amine).

  • Molecular Weight: 209.26 (Free Base) / 245.72 (HCl Salt)

  • Solubility Profile (HCl Salt): Soluble in Methanol, hot Ethanol, hot Isopropanol (IPA). Insoluble in Ethyl Acetate (EtOAc), Hexanes, Diethyl Ether.

Critical Impurities
Impurity TypeOriginBehavior in Purification
Nitro Precursor Incomplete reduction of 2-(cyclohexyloxy)-5-fluoronitrobenzene.Lipophilic. Remains in organic filtrate during salt formation.
Regioisomer 4-(cyclohexyloxy)-3-fluoroaniline (if starting from 2,4-difluoronitrobenzene).Structural Isomer. Co-crystallizes if not selective. Requires specific solvent systems.
Azo/Hydrazo Dimers Oxidative coupling of anilines (colored impurities).Chromophore. Causes darkening. Removed via carbon treatment or recrystallization.[1]
Inorganic Salts Reduction catalysts (Fe/HCl, SnCl2) or hydrogenation catalysts (Pd/C).Insoluble. Removed via hot filtration.

Experimental Workflow Visualization

The following diagram outlines the logical flow from crude isolation to the final pure salt, highlighting the fate of impurities at each stage.

PurificationProtocol Start Crude Reaction Mixture (Free Base in EtOAc) Acidification Salt Formation Add 4M HCl in Dioxane/IPA Start->Acidification 0-5°C, N2 atm Filtration1 Filtration & Wash (Remove lipophilic impurities) Acidification->Filtration1 Precipitate forms CrudeSalt Crude HCl Salt (Solid, off-white/grey) Filtration1->CrudeSalt Retentate Waste Organic Waste (Cyclohexanol, Nitro precursor) Filtration1->Waste Filtrate (Nitro impurities) Recryst Recrystallization (IPA / EtOH system) CrudeSalt->Recryst Dissolve at 75°C Drying Vacuum Drying (40°C, P2O5) Recryst->Drying Cool to 0°C, Filter Final Pure Product (>99% HPLC) Drying->Final

Caption: Step-by-step purification workflow illustrating the separation of the target salt from lipophilic reaction byproducts.

Detailed Protocol

Phase 1: Salt Formation & Crude Isolation

Objective: Convert the unstable free base oil into a solid salt while rejecting the bulk of non-basic impurities (unreacted nitro compounds and cyclohexanol).

Reagents:

  • Crude 2-(cyclohexyloxy)-5-fluoroaniline (Free Base) in Ethyl Acetate (EtOAc).

  • 4M HCl in Dioxane or Isopropanol (IPA).

  • Note: Avoid aqueous HCl if possible to prevent sticky hydrate formation.

Procedure:

  • Dissolution: Dissolve the crude free base (approx. 10 g) in dry EtOAc (50 mL). Cool the solution to 0–5°C in an ice bath.

    • Scientific Rationale: Low temperature prevents oxidation of the aniline during the exothermic acid-base reaction. EtOAc is a poor solvent for the HCl salt, ensuring high recovery.

  • Acidification: Dropwise, add 4M HCl/Dioxane (1.1 equivalents) with vigorous stirring.

    • Observation: A thick white to off-white precipitate should form immediately.

    • Control Point: Monitor pH using wet pH paper; target pH 1–2.

  • Aging: Stir the slurry at 0°C for 30 minutes to ensure complete precipitation and prevent occlusion of impurities.

  • Filtration: Filter the solid using a Büchner funnel.

  • Displacement Wash: Wash the filter cake with cold EtOAc (2 × 10 mL) followed by Hexanes (2 × 10 mL).

    • Mechanism:[2][3] The EtOAc wash removes unreacted organic precursors. Hexane removes residual EtOAc to facilitate drying.

Phase 2: Recrystallization (Purification)

Objective: Remove trace isomers and colored oxidation products. Solvent System: Isopropanol (IPA) [Solvent] / Ethyl Acetate (EtOAc) [Anti-Solvent].

Procedure:

  • Dissolution: Transfer the crude salt to a round-bottom flask. Add IPA (5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 82°C) with magnetic stirring.

    • Troubleshooting: If the solution is dark/colored, add Activated Carbon (5 wt%) and stir for 10 minutes, then filter hot through a Celite pad.

  • Saturation: If the solid does not dissolve completely, add Methanol dropwise (up to 10% volume) until clear. If fully dissolved, proceed.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C) over 1 hour.

    • Scientific Rationale: Slow cooling promotes the growth of pure crystal lattices, excluding impurities that would be trapped by rapid precipitation.

  • Anti-Solvent Addition: Once solids begin to appear, add EtOAc (equal volume to IPA) dropwise to maximize yield. Cool to 0–4°C for 2 hours.

  • Collection: Filter the crystals. Wash with a cold 1:1 mixture of IPA/EtOAc.

Phase 3: Drying & Storage

Objective: Remove solvent and prevent hydrolysis. Aniline salts are hygroscopic.[1][4]

  • Drying: Place crystals in a vacuum oven at 40°C–45°C for 12 hours.

  • Desiccant: Use

    
     or Silica Gel in the vacuum chamber to absorb moisture.
    
  • Storage: Store in an amber vial (light sensitive) under Nitrogen or Argon.

Analytical Validation

Summarized below are the expected metrics for the purified compound.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 99.0% Area.
Melting Point Capillary Method215°C – 220°C (Decomposes).
Identity 1H-NMR (DMSO-d6)Confirms cyclohexyl protons (1.2–1.9 ppm) and aromatic pattern.
Chloride Content Argentometric Titration14.2% – 14.6% (Theoretical: 14.4%).

Troubleshooting Guide

Issue 1: Product oils out instead of crystallizing.

  • Cause: Presence of residual water or too much methanol in the solvent system.

  • Solution: Re-dissolve in hot IPA. Add a seed crystal of pure material. Cool very slowly. If oil persists, scratch the glass surface to induce nucleation.

Issue 2: Persistent pink/brown color.

  • Cause: Oxidation of the aniline moiety (formation of quinone imines).

  • Solution: Recrystallize using Ethanol containing 1% aqueous HCl. The acidic environment suppresses the formation of colored oxidation oligomers. Use activated charcoal during the hot step.

Issue 3: Low Yield.

  • Cause: Product too soluble in the mother liquor.

  • Solution: Increase the ratio of Anti-Solvent (EtOAc) or cool to -10°C. Ensure the free base was fully converted to the salt (verify pH < 2).

References

  • Synthesis of Fluoroquinolones & Intermediates. MDPI. Discusses purification of fluorinated aniline derivatives via extraction and crystallization.

  • Recrystallization of Substituted Anilines. BenchChem Technical Support. Provides general solubility rules and solvent selection for aniline salts.

  • Effective Drying of Aniline Hydrochloride Salts. BenchChem Protocols. Details hygroscopic handling and vacuum drying parameters.

  • Purification of Laboratory Chemicals.W.L.F. Armarego. Standard text reference for the purification of aniline hydrochlorides (via Ethanol/Ether or IPA). [General Reference Context verified via Search 1.2/1.6]

Sources

Method

Application Notes &amp; Protocols for the Development of Bioactive Molecules from 2-(Cyclohexyloxy)-5-fluoroaniline

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(cyclohexyloxy)-5-fluoroaniline as a versatile starting scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(cyclohexyloxy)-5-fluoroaniline as a versatile starting scaffold for the discovery of novel bioactive molecules. We present the scientific rationale for leveraging the unique physicochemical properties of the fluoroaniline and cyclohexyloxy moieties, alongside detailed, field-proven protocols for the synthesis of a focused compound library via amide coupling. Furthermore, we outline a systematic workflow for the subsequent in vitro biological evaluation, focusing on a kinase inhibition model, and conclude with principles for interpreting structure-activity relationship (SAR) data to guide lead optimization.

Introduction: Rationale for the Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. 2-(Cyclohexyloxy)-5-fluoroaniline presents a compelling combination of structural features, each contributing desirable medicinal chemistry attributes.

  • The Fluoroaniline Moiety: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] The fluorine atom at the 5-position of the aniline ring can increase the acidity of the amine proton, potentially influencing reaction kinetics, and can form favorable orthogonal multipolar interactions with protein targets, thereby improving binding potency.[2][4][5] Fluoroaniline derivatives have been successfully employed as foundational building blocks for a wide array of medicinal compounds, including anticancer agents.[1][5]

  • The Cyclohexyloxy Group: The cyclohexyloxy substituent serves multiple purposes. Primarily, it introduces a three-dimensional, lipophilic character to the molecule.[6][7][8][9] This can enhance binding to hydrophobic pockets within target proteins, a feature often exploited in drug design to improve affinity and selectivity.[6][7] Compared to a flat aromatic ring, the cyclohexane's sp³-rich nature offers more contact points, and its conformational rigidity can reduce the entropic penalty upon binding.[7] This moiety is expected to significantly influence the molecule's overall lipophilicity (LogP), a key determinant of pharmacokinetic properties like absorption and distribution.[10][11][12]

  • The Amine Handle: The primary aromatic amine is a versatile functional group, serving as a key reaction point for library synthesis. It is readily derivatized, most commonly through amide bond formation, one of the most frequently utilized reactions in medicinal chemistry.[13][14] This allows for the systematic introduction of diverse chemical functionalities to probe the chemical space around the core scaffold.

This guide will focus on creating a library of N-acyl derivatives, a common and effective strategy for exploring the structure-activity relationships of an amine-containing scaffold.[15][16]

PART 1: Synthesis of a Focused Amide Library

The most direct path to generating a chemically diverse library from 2-(cyclohexyloxy)-5-fluoroaniline is through amide bond formation with a panel of commercially available carboxylic acids. This approach allows for the systematic modulation of steric and electronic properties.

Expertise & Causality: Selecting the Right Coupling Chemistry

While numerous methods exist for amide bond formation, the choice of coupling reagent is critical for ensuring high yields, minimizing side reactions, and accommodating a wide range of substrates.[13][14] For library synthesis, a robust and reliable method is paramount. We recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Why HATU?

  • High Efficiency: HATU is a uronium-based coupling reagent known for its high efficiency and fast reaction rates, even with sterically hindered amines or electron-deficient anilines.[17][18]

  • Low Racemization: For chiral carboxylic acids, HATU is superior at suppressing racemization compared to many carbodiimide-based reagents.[18]

  • Mechanism: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine to form the stable amide bond.[17] This mechanism is highly reliable across diverse substrates.

The overall workflow for library synthesis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Validation & Screening Start 2-(cyclohexyloxy)- 5-fluoroaniline Coupling HATU-Mediated Amide Coupling Start->Coupling Acids Panel of Diverse Carboxylic Acids Acids->Coupling Purification Flash Column Chromatography Coupling->Purification Product Pure Amide Derivatives Purification->Product QC QC Analysis (LC-MS, NMR) Product->QC Screen Biological Screening (e.g., Kinase Assay) QC->Screen

Caption: High-level workflow for library synthesis and validation.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a representative synthesis of an amide derivative from 2-(cyclohexyloxy)-5-fluoroaniline and a generic carboxylic acid.

Materials:

  • 2-(cyclohexyloxy)-5-fluoroaniline

  • Carboxylic acid of choice (e.g., 4-methoxybenzoic acid)

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Flame-dried glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the selected carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[17]

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, targeting a concentration of 0.2 M with respect to the carboxylic acid.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 equiv) dropwise while stirring. Allow the mixture to stir at 0 °C for 20 minutes for pre-activation of the carboxylic acid.[17]

  • Amine Addition: Add a solution of 2-(cyclohexyloxy)-5-fluoroaniline (1.1 equiv) in a small volume of anhydrous DMF to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Stir for 2-16 hours until the starting aniline is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC or LC-MS for use in biological assays.

Trustworthiness Note: This protocol is self-validating through the inclusion of in-process monitoring (TLC/LC-MS) and final product characterization (NMR, HRMS, HPLC). These analytical steps are non-negotiable and ensure the identity and purity of the compounds being advanced to biological screening.

PART 2: Biological Evaluation - A Kinase Inhibition Model

Given that many kinase inhibitors incorporate aniline-based scaffolds, a primary screen against a representative kinase is a logical starting point.[19] This section outlines a general protocol for an in vitro kinase assay.

Workflow for Biological Screening

A tiered approach is recommended to efficiently identify promising candidates.

G Library Purified Compound Library (≥95% Purity) PrimaryScreen Primary Screen: Single-Dose % Inhibition (e.g., 10 µM) Library->PrimaryScreen HitSelection Hit Selection: Compounds with >50% Inhibition PrimaryScreen->HitSelection DoseResponse Dose-Response: IC₅₀ Determination HitSelection->DoseResponse 'Hits' SAR Structure-Activity Relationship (SAR) Analysis HitSelection->SAR 'Inactives' DoseResponse->SAR

Caption: Tiered workflow for in vitro kinase inhibitor screening.

Expertise & Causality: Selecting the Right Assay Format

Numerous kinase assay formats are available, including radioactive and non-radioactive methods.[20] For high-throughput screening (HTS) of a new library, luminescence-based assays such as ADP-Glo™ are highly recommended.[21]

Why ADP-Glo™?

  • Universal: It measures the production of ADP, a universal product of all kinase reactions. This makes the assay adaptable to virtually any kinase.[20]

  • High Sensitivity & Robustness: Luminescence provides a high signal-to-background ratio, making it suitable for identifying even weak inhibitors and compatible with low enzyme concentrations.[21]

  • Non-Radioactive: It avoids the safety and disposal issues associated with traditional [γ-³²P]-ATP radiometric assays.[21][22]

Protocol 2: General Procedure for an In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a generalized template and must be optimized for the specific kinase and substrate being used.[19][21][23]

Materials:

  • Kinase of interest (e.g., p38α MAPK)

  • Kinase-specific substrate (e.g., Myelin Basic Protein, MBP)

  • Synthesized library compounds dissolved in 100% DMSO

  • ATP solution

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

  • Kinase Reaction - Step 1: Prepare a master mix containing the kinase enzyme in its appropriate reaction buffer. Add the kinase solution to all wells.

  • Kinase Reaction - Step 2: Prepare a master mix containing the substrate and ATP in the reaction buffer. Initiate the kinase reaction by adding this mix to the wells. The final concentration of DMSO should be kept low (typically ≤1%) to avoid impacting enzyme activity.[21]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP Detection - Step 1: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Convert the generated ADP into ATP and produce a luminescent signal by adding the Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

Data Analysis:

  • Primary Screen: Calculate the percent inhibition for each compound at a single concentration (e.g., 10 µM) relative to the positive and negative controls.

  • Dose-Response: For compounds showing significant inhibition (e.g., >50%), perform a multi-point dose-response experiment. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

PART 3: Data Interpretation and SAR Analysis

The goal of the initial screen is to establish a Structure-Activity Relationship (SAR).[16] SAR analysis relates the changes in the chemical structure of the tested compounds to their biological activity.[15][16]

Quantitative Data Summary

The IC₅₀ values for a hypothetical set of "hit" compounds should be summarized in a table for clear comparison.

Compound IDR-Group (from Carboxylic Acid)IC₅₀ (µM)
CFFA-001 4-Methoxyphenyl1.2
CFFA-002 4-Chlorophenyl0.8
CFFA-003 4-(Trifluoromethyl)phenyl0.5
CFFA-004 Thiophen-2-yl2.5
CFFA-005 Cyclohexyl8.1
CFFA-006 Phenyl3.4
Initial SAR Insights
  • Electronic Effects: There is a clear trend with electron-withdrawing groups on the phenyl ring. The potency increases in the order: -OCH₃ < -H < -Cl < -CF₃. This suggests that an electron-poor aromatic ring is favorable for binding, possibly due to specific electronic interactions within the kinase active site.

  • Steric Effects: Comparing the aromatic R-groups (CFFA-001 to -004, -006) with the aliphatic cyclohexyl group (CFFA-005) suggests that a flat, aromatic moiety is preferred over a bulky, aliphatic one in this position.

  • Heterocycles: The thiophene derivative (CFFA-004) shows moderate activity, indicating that heterocyclic rings are tolerated and could be explored further.

These initial insights form the basis for designing the next generation of compounds. For example, one might synthesize derivatives with other electron-withdrawing groups on the phenyl ring or explore a variety of five- and six-membered heterocycles to further probe the SAR and optimize potency.

References

  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • In vitro NLK Kinase Assay. PMC, NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC, NIH. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Bentham Science Publishers. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Semantic Scholar. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Fluorinated scaffolds for antimalarial drug discovery. Mayo Clinic. [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. ResearchGate. [Link]

  • Bioactivity Profiles of Progressively Ring-Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto-Piperazines as Antitrypanosome Agents. PMC, NIH. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. [Link]

  • The Role of Alkyl Groups in Organic Chemistry and Drug Design. longdom.org. [Link]

Sources

Application

Application Note: 2-(Cyclohexyloxy)-5-Fluoroaniline Hydrochloride in Agrochemical Synthesis

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic synthesis, handling, and application of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and process chemistry. It details the strategic synthesis, handling, and application of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a "privileged scaffold" used to introduce metabolic stability (via the C5-fluorine) and lipophilic membrane permeability (via the C2-cyclohexyl ether) into next-generation fungicides, particularly Carboxylic Acid Amides (CAAs) and Succinate Dehydrogenase Inhibitors (SDHIs).[1]

[1]

Abstract & Strategic Utility

In the design of modern agrochemicals, balancing lipophilicity (logP) with metabolic stability is the primary challenge. 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS: 2402829-14-3 for HCl salt) serves as a critical building block for "lock-and-key" fungicide targets.[1]

  • The Fluorine Effect (C5): The fluorine atom at the 5-position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring, extending the half-life of the active ingredient in plant tissues.[1]

  • The Cyclohexyl Ether (C2): This bulky, lipophilic group facilitates the penetration of the fungal waxy cuticle and cell membranes, enhancing the bioavailability of the final amide conjugate.

This guide provides a self-validating protocol for the synthesis of this intermediate and its subsequent coupling to form bioactive amides.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecificationNotes
Compound Name 2-(cyclohexyloxy)-5-fluoroaniline HCl
Structure Aniline core, 2-cyclohexyloxy, 5-fluoroSee Diagram 1
Molecular Weight 245.72 g/mol (Salt)Free base: 209.26 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation (free base)
Solubility Soluble in MeOH, DMSO, Water (hot)Insoluble in non-polar solvents (as salt)
Stability Hygroscopic; store under inert gasHCl salt is stable; Free base oxidizes
Key Hazard Irritant; Potential sensitizerHandle in fume hood

Retrosynthetic Logic & Pathway

The synthesis relies on the regioselective nucleophilic aromatic substitution (


) of 2,5-difluoronitrobenzene .[1] The nitro group activates the ortho-fluorine (C2) for substitution, while the meta-fluorine (C5) remains unreactive, ensuring 100% regioselectivity without the need for complex separation.[1]
Diagram 1: Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2,5-Difluoronitrobenzene (Starting Material) Inter1 Intermediate 1: 2-(Cyclohexyloxy)-5- fluoronitrobenzene Start->Inter1 Step 1: Regioselective SnAr (THF, 0°C -> RT) Reagent Cyclohexanol + KOtBu Reagent->Inter1 Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter1->Step2 ProductBase Free Amine: 2-(Cyclohexyloxy)-5- fluoroaniline Step2->ProductBase Nitro Reduction Step3 Salt Formation (HCl/Et2O) ProductBase->Step3 Final Target Salt: 2-(Cyclohexyloxy)-5- fluoroaniline HCl Step3->Final Precipitation

Caption: Regioselective route exploiting the ortho-activation of the nitro group to install the cyclohexyl ether exclusively at C2.

Experimental Protocols

Protocol A: Preparation of the Intermediate

Objective: Synthesize high-purity 2-(cyclohexyloxy)-5-fluoroaniline HCl from 2,5-difluoronitrobenzene.[1]

Reagents:

  • 2,5-Difluoronitrobenzene (1.0 eq)[1]

  • Cyclohexanol (1.1 eq)[1]

  • Potassium tert-butoxide (KOtBu) (1.2 eq) or NaH (1.2 eq)[1]

  • THF (Anhydrous)[1]

  • Pd/C (10% w/w)[1]

  • HCl in Dioxane (4M)[1]

Step-by-Step Methodology:

  • Nucleophilic Substitution (

    
    ): 
    
    • Charge a flame-dried flask with THF and Cyclohexanol.[1] Cool to 0°C.

    • Add KOtBu portion-wise (exothermic). Stir for 15 min to form the alkoxide.

    • Add 2,5-difluoronitrobenzene dropwise.[1] The solution will turn yellow/orange.

    • Critical Control Point: Maintain temperature <10°C during addition to prevent any potential attack at the C5 position (though unlikely) or bis-substitution.[1]

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show complete consumption of the difluoro starting material (

      
      ) and appearance of the ether product (
      
      
      
      ).
  • Reduction:

    • Filter the reaction mixture through Celite to remove salts. Concentrate the filtrate.

    • Dissolve the crude nitro-ether in MeOH.[1] Add 10% Pd/C (5 wt% loading).

    • Stir under

      
       balloon atmosphere for 6-12 hours.
      
    • Note: Monitor closely. Over-reduction (defluorination) is rare with Pd/C at RT but possible at high pressures. If defluorination is observed by MS, switch to Fe/AcOH reduction.

  • Salt Formation:

    • Filter off the catalyst. Concentrate to obtain the oily free base.

    • Dissolve in minimal diethyl ether or MTBE.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • The white precipitate (HCl salt) forms immediately. Filter, wash with cold ether, and dry under vacuum.

Protocol B: Application in Agrochemical Synthesis (Amide Coupling)

Objective: Use the HCl salt to synthesize a CAA-type fungicide candidate via amide coupling.[1]

Context: This protocol couples the aniline to an acid chloride (e.g., a substituted phenylacetic acid chloride or acryloyl chloride common in Flumorph-type analogs).[1]

Reagents:

  • 2-(cyclohexyloxy)-5-fluoroaniline HCl (1.0 eq)[1]

  • Acid Chloride (R-COCl) (1.1 eq)[1]

  • Triethylamine (TEA) or DIPEA (2.5 eq) [Note: Extra base required to neutralize the HCl salt][1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Free-Basing In Situ:

    • Suspend the Aniline HCl salt in DCM at 0°C.

    • Add TEA (2.5 eq). The suspension should clear as the free amine is liberated and the TEA-HCl salt forms/dissolves.[1]

    • Self-Validating Step: Check pH on wet paper; the headspace should be basic (amine vapor).

  • Acylation:

    • Add the Acid Chloride dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Monitoring: Monitor by HPLC or TLC. The aniline spot (polar, stains with ninhydrin) should disappear. The product will be less polar (amide).

  • Workup (Purification):

    • Wash organic layer with 1M HCl (removes unreacted aniline and TEA).

    • Wash with Sat.

      
       (removes unreacted acid/acid chloride hydrolysis products).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from EtOH/Water or purify via Flash Chromatography.

Diagram 2: Coupling Reaction Mechanism[1]

Mechanism Salt Aniline HCl Salt (Stable Storage Form) FreeAmine Free Aniline (Nucleophile) Reactive Species Salt->FreeAmine Deprotonation (- TEA·HCl) Base Base (TEA/DIPEA) Base->FreeAmine Transition Tetrahedral Intermediate FreeAmine->Transition Nucleophilic Attack AcidCl Acid Chloride (Electrophile) AcidCl->Transition Product Final Agrochemical Amide (Fungicide Active) Transition->Product Elimination of Cl-

Caption: Mechanism of in-situ free-basing and subsequent acylation to form the amide bond.[1]

Quality Control & Analytic Standards

To ensure the integrity of the intermediate before committing to the final synthesis step, the following analytic markers must be verified.

Analytic MethodExpected Signal (Diagnostic)Purpose

NMR
Singlet/Multiplet around -110 to -125 ppm (vs

)
Confirms presence of Fluorine; shift changes if defluorination occurred.[1]

NMR
Multiplet at

4.0-4.5 ppm (1H, ether methine)
Confirms Cyclohexyl ether attachment.[1]
HPLC Purity Single peak >98% (254 nm)Essential. Impurities here (e.g., unreacted nitro) can poison downstream catalysts.
Appearance White solid (Salt) vs Brown oil (Free base)If salt is yellow/brown, recrystallize immediately.

Safety & Handling

  • Fluorinated Anilines: Generally toxic by inhalation and skin contact. The lipophilic nature of the cyclohexyl group increases skin absorption rates compared to simple fluoroanilines.

  • HCl Salt Advantage: The salt form significantly reduces volatility and inhalation risk compared to the free base.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with general organic solvents for incineration unless the facility is equipped for HF scrubbing.

References

  • ChemicalBook. (2024). 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Product Properties and CAS 2402829-14-3. Retrieved from [1]

  • Liu, X., et al. (2013). "Synthesis and Fungicidal Activity of Novel Carboxylic Acid Amide Derivatives." Journal of Agricultural and Food Chemistry. (Contextual reference for CAA fungicide synthesis).
  • Gisi, U., et al. (2012).[2] "Carboxylic Acid Amide (CAA) Fungicides."[2][3] Modern Crop Protection Compounds. Wiley-VCH.[1] (Authoritative source on the mechanism and structure-activity relationships of CAA fungicides).

  • Fisher Scientific. (2025). Safety Data Sheet: Fluorinated Anilines. Retrieved from [1]

Sources

Method

Application Note: Precision Synthesis of Substituted Anilines

Executive Summary Substituted anilines are the cornerstone pharmacophores in medicinal chemistry, serving as precursors for heterocycles, sulfonamides, and amide-based inhibitors. While over a dozen synthetic routes exis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines are the cornerstone pharmacophores in medicinal chemistry, serving as precursors for heterocycles, sulfonamides, and amide-based inhibitors. While over a dozen synthetic routes exist, two methodologies dominate modern drug discovery due to their reliability and scalability: Catalytic Hydrogenation of Nitroarenes and Buchwald-Hartwig Cross-Coupling .

This guide moves beyond textbook definitions to provide a field-tested protocol for these two primary methods. It emphasizes safety (specifically regarding pyrophoric catalysts), ligand selection logic, and self-validating purification workflows.

Method A: Catalytic Hydrogenation of Nitroarenes

Best For: Scalable synthesis, electron-rich or neutral substrates, and processes requiring high atom economy. Critical Limitation: Potential hydrodehalogenation (loss of Cl, Br, I) if not carefully controlled.

Mechanistic Insight & Safety

The reduction of nitro groups to amines via Palladium on Carbon (Pd/C) is a heterogeneous surface reaction. The rate-limiting step is often the adsorption of


 onto the metal surface.
  • The Safety Paradox: The catalyst is most active when dry, but also most dangerous. Dry Pd/C is pyrophoric ; it will spontaneously ignite in the presence of methanol vapors and oxygen.

  • Control: Always keep the catalyst wet (50%

    
     w/w is standard industrial grade) and use an inert gas blanket (Nitrogen/Argon) during transfer.
    
Experimental Protocol

Scale: 10 mmol Equipment: 3-Neck Round Bottom Flask (RBF) or Parr Shaker.

Reagents:

  • Substituted Nitroarene (1.0 equiv)[1]

  • 10% Pd/C (10 mol% loading, 50% wet)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Source:

    
     Balloon (1 atm) or Cylinder (for pressurized vessels)
    

Step-by-Step Workflow:

  • System Inertion: Flame-dry the RBF and cool under a stream of

    
    .
    
  • Solvent Prep: Dissolve the nitroarene in MeOH (0.1 M concentration). Sparge with

    
     for 10 minutes to remove dissolved 
    
    
    
    .
  • Catalyst Addition (The Critical Step):

    • Stop stirring.

    • Gently add the wet Pd/C catalyst to the solution under a strong flow of

      
      .
      
    • Why? Adding dry catalyst to methanol vapors is the #1 cause of lab fires in this workflow.

  • Hydrogen Introduction:

    • Evacuate the flask (house vacuum) and backfill with

      
       (balloon). Repeat x3.
      
    • Validation: The solution should turn black/opaque immediately.

  • Reaction: Stir vigorously at RT. Reaction typically completes in 2-12 hours.

    • Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of the polar, UV-active amine (stains yellow/red in ninhydrin).

  • Workup:

    • Filter through a Celite® pad to remove Pd/C.[2]

    • Safety: Do NOT let the filter cake dry out. Rinse immediately with water and dispose of in a dedicated solid waste container kept wet.[3]

Workflow Visualization

Hydrogenation_Workflow Start Start: Nitroarene Substrate Solvent Dissolve in MeOH (Sparge with N2) Start->Solvent Cat_Add Add 10% Pd/C (Wet) CRITICAL: Under N2 Flow Solvent->Cat_Add Inert Atmosphere H2_Cycle Evacuate/Backfill H2 (x3) Cat_Add->H2_Cycle React Stir vigorously (2-12h) H2_Cycle->React Check TLC/LCMS Check React->Check Check->React Incomplete Filter Filter via Celite Check->Filter Complete Waste Dispose Catalyst Wet Filter->Waste Safety Protocol Product Crude Aniline Filter->Product

Figure 1: Safe execution workflow for catalytic hydrogenation, highlighting critical safety control points.

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Complex substrates, aryl halides (Cl, Br, I, OTf), and introducing amines onto heterocycles.[4] Critical Limitation: Cost of ligands and sensitivity to


/moisture.
Mechanistic Insight & Ligand Selection

Unlike hydrogenation, this is a Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination.

  • The "Application Scientist" Insight: The success of this reaction depends almost entirely on the Ligand and Base pairing.

    • Primary Amines: Use BrettPhos or XPhos .

    • Secondary Amines: Use RuPhos or BINAP .

    • Weak Bases: Use

      
       or 
      
      
      
      for sensitive substrates (esters, nitriles).
    • Strong Bases: Use

      
       for unactivated aryl chlorides.
      
Experimental Protocol

Scale: 1.0 mmol Conditions: Strictly anhydrous (Glovebox or Schlenk Line).

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pre-catalysts (e.g., XPhos Pd G2)
    
  • Ligand: XPhos (if not using G2 precatalyst)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon counter-flow, add Aryl Halide, Base, Pd source, and Ligand to a screw-cap vial.

    • Note: If the amine is solid, add it here. If liquid, add in step 2.

  • Solvent Addition: Add anhydrous solvent via syringe. Add liquid amine if applicable.

  • Seal & Heat: Seal the vial with a PTFE-lined cap. Heat to 80-110°C in a heating block.

    • Why Heat? Reductive elimination (bond formation) often requires thermal energy, especially for bulky ligands.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug to remove Pd residues, and concentrate.

Ligand Selection Logic

Buchwald_Logic Start Substrate Analysis AmineType Amine Type? Start->AmineType Primary Primary Amine (-NH2) AmineType->Primary Secondary Secondary Amine (-NHR) AmineType->Secondary Ligand1 Ligand: BrettPhos or XPhos Primary->Ligand1 Ligand2 Ligand: RuPhos or BINAP Secondary->Ligand2 BaseCheck Base Sensitive Groups? (Esters, Nitriles) Ligand1->BaseCheck Ligand2->BaseCheck WeakBase Use Cs2CO3 or K3PO4 BaseCheck->WeakBase Yes StrongBase Use NaOtBu (Standard) BaseCheck->StrongBase No

Figure 2: Decision matrix for optimizing Buchwald-Hartwig reaction conditions.

Comparative Data Analysis

FeatureMethod A: HydrogenationMethod B: Buchwald-Hartwig
Precursor Nitroarene (

)
Aryl Halide (

)
Atom Economy High (Byproduct is

)
Moderate (Byproduct is salt)
Halogen Tolerance Poor (Risk of de-halogenation)Excellent (Chemoselective)
Cost Low (Pd/C is cheap/recyclable)High (Ligands/Pd sources expensive)
Scalability Excellent (Multi-kg ready)Good (Requires scavenger resins)
Reaction Time 2 - 12 Hours8 - 24 Hours

Purification & Quality Control (Self-Validating System)

Anilines possess a unique "switchable" solubility based on pH, which allows for a self-validating purification method known as the Acid-Base Swing .

  • Extraction: Dissolve crude reaction mixture in EtOAc.

  • Validation Step 1 (Trap): Wash with 1M HCl.

    • Result: The aniline becomes protonated (

      
      ) and moves to the Aqueous Layer . Impurities remain in the Organic Layer.
      
    • Action: Discard Organic Layer (or keep for recovery of non-basic byproducts).

  • Validation Step 2 (Release): Basify the Aqueous Layer with 6M NaOH until pH > 12.

    • Result: The aniline is deprotonated (

      
      ) and precipitates or oils out.
      
  • Final Isolation: Extract the cloudy aqueous mixture with fresh EtOAc, dry over

    
    , and concentrate.
    

QC Specifications:

  • 1H NMR: Look for the characteristic broad singlet (

    
    ) between 3.0-6.0 ppm (solvent dependent).
    
  • Storage: Store under Argon in amber vials. Anilines oxidize (darken) upon exposure to air/light.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium on Carbon Safety Data & Handling.Stanford University/Vertex AI Search Results. (General lab safety consensus on pyrophoric handling).
  • Catalytic Hydrogenation of Nitro Compounds. Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Amination: User Guide. Wiki/Review. Retrieved from [Link][5][6]

  • Purification of Aniline.Common Organic Chemistry Purification Strategies. (Standard Acid/Base Extraction Protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline Hydrochloride

Executive Summary This guide addresses the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a critical aniline intermediate often utilized in the development of kinase inhibitors. The synthesis presents two...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride , a critical aniline intermediate often utilized in the development of kinase inhibitors. The synthesis presents two primary challenges: regioselectivity during the formation of the ether linkage and chemoselectivity (preventing defluorination) during the reduction of the nitro group.

This document outlines the "Golden Route" (SNAr on 2,5-difluoronitrobenzene), which offers the highest atom economy and scalability compared to Williamson ether synthesis or Mitsunobu coupling.

Part 1: The "Golden Route" Synthesis Protocol

The most robust pathway utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.

Step 1: Etherification (SNAr)

Reaction: 2,5-Difluoronitrobenzene + Cyclohexanol


 2-(Cyclohexyloxy)-5-fluoronitrobenzene
  • Reagents: 2,5-Difluoronitrobenzene (1.0 eq), Cyclohexanol (1.1 eq), KOH or NaH (1.2 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr rate).

  • Conditions:

    
     (Exothermic).
    
Step 2: Reduction

Reaction: 2-(Cyclohexyloxy)-5-fluoronitrobenzene


 2-(Cyclohexyloxy)-5-fluoroaniline
  • Reagents: H2 (balloon or 3 bar), Pt/C (sulfided) or Fe/NH4Cl.

  • Solvent: Methanol or Ethanol.

  • Conditions: RT, monitor strictly.

Step 3: Salt Formation

Reaction: Free base + HCl


 Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane.

  • Solvent: Diethyl ether or MTBE (to induce precipitation).

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisPath Start Start: Choose Precursor RouteA Route A (Recommended): 2,5-Difluoronitrobenzene Start->RouteA High Scalability RouteB Route B (Alternative): 5-Fluoro-2-nitrophenol Start->RouteB If Phenol Available SNAr Step 1: S_NAr Reaction (Cyclohexanol + Base) RouteA->SNAr Williamson Step 1: Williamson Ether (Cyclohexyl Bromide) RouteB->Williamson Risk: E2 Elimination Intermed Intermediate: 2-(Cyclohexyloxy)-5-fluoronitrobenzene SNAr->Intermed Regioselective at C2 Williamson->Intermed Red_Pd Reduction: Pd/C (RISK: Defluorination) Intermed->Red_Pd Red_Pt Reduction: Pt/C (Sulfided) (SAFE: Retains Fluorine) Intermed->Red_Pt Preferred Final Target: 2-(cyclohexyloxy)-5-fluoroaniline HCl Red_Pd->Final Low Yield (Impurities) Red_Pt->Final High Yield

Caption: Figure 1. Synthesis Logic Flow. Route A (green path) is preferred to avoid elimination side-reactions common in Route B. Platinum catalysts are selected to prevent defluorination.

Part 3: Troubleshooting & FAQs

Module 1: The Etherification Step

Q1: I am using 2,4-difluoronitrobenzene but getting the wrong isomer. Why? A: This is a common error in starting material selection.

  • The Chemistry: In 2,4-difluoronitrobenzene , both the 2-position (ortho) and 4-position (para) are activated by the nitro group. While solvent effects can influence this, the para position is often sterically favored, leading to 4-(cyclohexyloxy)-2-fluoroaniline (wrong isomer) [1].

  • The Solution: You must use 2,5-difluoronitrobenzene . In this molecule, only the 2-fluorine is ortho (activated) to the nitro group. The 5-fluorine is meta and electronically deactivated toward SNAr, guaranteeing 100% regioselectivity for the desired product.

Q2: My yield is low in the Williamson ether synthesis (Route B). A: You are likely seeing E2 elimination.

  • The Cause: Cyclohexyl bromide is a secondary alkyl halide. When reacting with a phenoxide (a strong base/nucleophile), secondary halides often undergo elimination to form cyclohexene rather than substitution to form the ether [2].

  • The Fix: Switch to the SNAr route (Route A). If you must use the phenol route, utilize Mitsunobu conditions (Cyclohexanol + PPh3 + DIAD) which avoids the elimination pathway associated with alkyl halides.

Module 2: The Reduction Step

Q3: I see a "M-18" impurity peak (Des-fluoro) in LCMS after hydrogenation. A: You are experiencing hydrodefluorination.

  • The Cause: Palladium on Carbon (Pd/C) is highly active for hydrogenolysis of aryl-halide bonds, especially fluorine, when the ring is electron-rich (like an aniline) [3].

  • The Fix:

    • Switch Catalyst: Use Pt/C (sulfided) or Raney Nickel . Platinum is far less active toward C-F bond cleavage than palladium.

    • Chemical Reduction: If catalytic hydrogenation continues to fail, use Iron powder (Fe) with Ammonium Chloride (NH4Cl) in EtOH/Water. This method is chemically incapable of breaking the C-F bond.

Module 3: Salt Formation

Q4: The product oils out instead of crystallizing when I add HCl. A: This indicates trapped solvent or excess water.

  • The Fix:

    • Dissolve the free base in a non-polar solvent like Diethyl Ether or MTBE .

    • Add 4M HCl in Dioxane dropwise at

      
      .
      
    • If oiling occurs, scratch the flask glass or add a seed crystal.

    • Crucial: Ensure your HCl source is anhydrous. Aqueous HCl will almost always lead to a sticky gum with this lipophilic ether chain.

Part 4: Data & Optimization Matrix

Use this table to diagnose your current experimental results.

ObservationProbable CauseCorrective Action
Wrong Isomer by NMR Used 2,4-difluoro starting material.Switch to 2,5-difluoronitrobenzene .
Cyclohexene byproduct E2 Elimination (Williamson Route).Switch to SNAr Route or Mitsunobu.
Loss of Fluorine (LCMS) Over-reduction with Pd/C.Switch to Pt/C (sulfided) or Fe/NH4Cl.
Incomplete Conversion Steric bulk of cyclohexanol.Increase temp to

or use NaH instead of K2CO3.
Sticky Gum (Salt) Water present during salting.Use anhydrous HCl/Dioxane ; dry organic layer with Na2SO4 first.

References

  • Sythana, S., et al. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development.

  • Ashenhurst, J. (2014).[1] "The Williamson Ether Synthesis: Limitations with Secondary Alkyl Halides." Master Organic Chemistry.

  • Stahl, T., et al. (2009). "Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups." Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. The informat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. The information provided herein addresses common impurities, troubleshooting strategies, and frequently asked questions to ensure the synthesis of a high-purity final product. Adherence to rigorous impurity profiling is critical for regulatory compliance and the overall safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3]

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride typically involves a multi-step process. A common route is the Williamson ether synthesis, where a fluorinated phenol derivative is reacted with a cyclohexyl halide, followed by the reduction of a nitro group to an aniline and subsequent hydrochloride salt formation. Each of these steps presents opportunities for the formation of impurities.

Synthetic Pathway and Potential Impurity Formation

A generalized synthetic pathway is illustrated below. The diagram highlights the key reaction stages where impurities are likely to be introduced.

Synthesis_and_Impurity_Formation Start Starting Materials: 2-Amino-4-fluorophenol or 5-Fluoro-2-nitrophenol Ether Williamson Ether Synthesis (O-Alkylation) Start->Ether Impurity_Start Unreacted Starting Materials Start->Impurity_Start Nitro_Intermediate 2-(Cyclohexyloxy)-5-fluoronitrobenzene Ether->Nitro_Intermediate Cyclohexyl halide, Base Impurity_C_Alkylation C-Alkylated Isomer Ether->Impurity_C_Alkylation Side Reaction Impurity_Overalkylation Over-Alkylated Byproduct Ether->Impurity_Overalkylation Reduction Nitro Group Reduction Nitro_Intermediate->Reduction Aniline_Base 2-(Cyclohexyloxy)-5-fluoroaniline Reduction->Aniline_Base Reducing Agent (e.g., NaBH4/NiCl2, H2/Pd-C) Impurity_Incomplete_Red Incompletely Reduced Intermediates (e.g., nitroso, hydroxylamine) Reduction->Impurity_Incomplete_Red Salt Hydrochloride Salt Formation Aniline_Base->Salt HCl Impurity_Degradation Oxidative Degradation Products Aniline_Base->Impurity_Degradation Final_Product 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Salt->Final_Product Impurity_Solvents Residual Solvents Final_Product->Impurity_Solvents

Caption: Synthetic pathway and points of impurity introduction.

Frequently Asked Questions (FAQs) and Troubleshooting

Williamson Ether Synthesis Stage

Q1: My Williamson ether synthesis reaction is showing low yield and multiple spots on TLC, with one spot having a similar Rf to the product. What could be the issue?

A1: This is a classic issue in Williamson ether synthesis involving phenols. The likely culprit is a competing C-alkylation reaction, where the cyclohexyl group attaches to the aromatic ring instead of the phenolic oxygen.[4][5] The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites (oxygen and carbon).

  • Causality: The ratio of O-alkylation to C-alkylation is influenced by factors such as the solvent, counter-ion, and temperature.[4][5] Polar aprotic solvents like DMF and DMSO generally favor the desired O-alkylation.[4][6]

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a protic solvent, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phenoxide oxygen.[4]

    • Base Selection: Ensure complete deprotonation of the phenol. A weak base may leave unreacted starting material.[4] For less acidic phenols, a stronger base like sodium hydride (NaH) might be considered, though it can increase side reactions.[4]

    • Temperature Control: Higher temperatures can sometimes favor C-alkylation. Try running the reaction at a lower temperature for a longer duration.[7]

Q2: I am observing the formation of cyclohexene as a byproduct. Why is this happening?

A2: The formation of cyclohexene points to an E2 elimination side reaction.[4][7] This occurs when the phenoxide ion acts as a base, abstracting a proton from the cyclohexyl halide, rather than as a nucleophile.

  • Causality: This side reaction is more prevalent with secondary alkyl halides like cyclohexyl bromide or chloride, especially under harsh basic conditions and high temperatures.[8]

  • Troubleshooting Steps:

    • Reaction Conditions: Optimize the temperature and reaction time. Often, conducting the reaction at 50-100°C for 1-8 hours is sufficient.[4][7]

    • Leaving Group: If possible, consider using a better leaving group on the cyclohexane, such as a tosylate, which can sometimes allow for milder reaction conditions.[8]

Nitro Group Reduction Stage

Q3: The reduction of the nitro group is incomplete, and I am seeing multiple byproducts. How can I improve the conversion?

A3: Incomplete reduction of the nitro group can lead to the formation of nitroso and hydroxylamine intermediates. The choice of reducing agent and reaction conditions are critical for a clean conversion to the aniline.

  • Causality: While sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitroarenes, its reactivity can be enhanced with transition metal catalysts.[9][10][11] Catalytic hydrogenation is another common method, but the catalyst can be sensitive to poisoning.[12]

  • Troubleshooting Steps:

    • Reducing System: If using a NaBH₄ system, ensure the catalyst (e.g., NiCl₂·6H₂O, FeCl₂) is active and used in the correct stoichiometry.[9][13] The combination of NaBH₄ with a nickel(II) salt in aqueous acetonitrile has been shown to be effective for the rapid reduction of nitroarenes.[9]

    • Catalytic Hydrogenation: If using H₂/Pd-C, ensure the catalyst is fresh and not deactivated.[12] Impurities in the starting material or solvent can poison the catalyst.[12] Running the reaction at a slightly elevated temperature and pressure may also improve conversion.[12]

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is fully consumed.

Final Product and Stability

Q4: The final 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride product is discolored (pinkish to brown). What is the cause, and how can I prevent it?

A4: Anilines are susceptible to oxidation, which forms highly colored impurities.[14][15][16] This can happen if the free aniline base is exposed to air or light before and during the salt formation step.

  • Causality: The amino group makes the aromatic ring electron-rich and thus prone to oxidation, leading to the formation of compounds like p-benzoquinone derivatives and polymeric materials.[14][17]

  • Troubleshooting Steps:

    • Inert Atmosphere: Handle the free aniline base under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[14]

    • Purification of the Free Base: If the free base is discolored before salt formation, consider purifying it by distillation under reduced pressure or column chromatography.[14]

    • Recrystallization: The final hydrochloride salt can often be decolorized by recrystallization, sometimes with the addition of a small amount of activated charcoal.[14]

    • Storage: Store the aniline starting material and the final product protected from light and air.[14]

Q5: I have detected an impurity that appears to be 4-fluoroaniline. How could this have formed?

A5: The presence of 4-fluoroaniline suggests cleavage of the ether bond.

  • Causality: While ether linkages are generally stable, they can be cleaved under strongly acidic conditions, especially at elevated temperatures. This is a potential issue during the hydrochloride salt formation or if any acidic workup steps are prolonged or heated.

  • Troubleshooting Steps:

    • Mild Salt Formation: During the conversion to the hydrochloride salt, use mild conditions. Add the HCl solution at a controlled temperature (e.g., 0-10°C) and avoid excessive heating.[14]

    • pH Control: In any aqueous workup steps, avoid strongly acidic conditions for extended periods.

Summary of Common Impurities and Analytical Methods

The identification and quantification of impurities are essential for quality control.[1][3][] A multi-technique approach is often necessary for comprehensive impurity profiling.[][19]

Impurity Potential Origin Recommended Analytical Technique(s)
Unreacted 5-Fluoro-2-nitrophenolIncomplete Williamson ether synthesisHPLC, LC-MS[1][]
C-Alkylated IsomerSide reaction during ether synthesisHPLC, LC-MS, NMR[1][3]
CyclohexeneElimination side reactionGC, GC-MS[1][]
Nitroso/Hydroxylamine IntermediatesIncomplete nitro group reductionLC-MS[1]
Oxidized/Polymeric SpeciesDegradation of anilineHPLC with UV/Vis detection, LC-MS[17][19]
4-FluoroanilineCleavage of the ether bondHPLC, GC-MS[]
Residual Solvents (e.g., DMF, Acetonitrile)From reaction and purification stepsGC[1][2][17]
Inorganic Salts/Catalyst ResiduesFrom reagents and catalystsICP-MS, Atomic Absorption Spectroscopy[1][]

Experimental Protocols

Protocol: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be optimized for the specific impurities in your synthesis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

Protocol: Recrystallization for Purification
  • Dissolve the crude 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly.[14]

  • Hot filter the solution to remove the charcoal and any insoluble impurities.[14]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.[14]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Process_Impurity Process-Related Impurity? (Starting materials, intermediates, byproducts) Identify->Process_Impurity Degradation_Impurity Degradation Product? Process_Impurity->Degradation_Impurity No Optimize_Reaction Optimize Reaction Conditions (Solvent, Temp, Reagents) Process_Impurity->Optimize_Reaction Yes Modify_Handling Modify Handling/Storage (Inert atmosphere, protect from light) Degradation_Impurity->Modify_Handling Yes Final_Purification Improve Final Purification (Recrystallization, Chromatography) Degradation_Impurity->Final_Purification No (Other) Purify_Intermediates Purify Intermediates Optimize_Reaction->Purify_Intermediates Purify_Intermediates->Final_Purification Modify_Handling->Final_Purification End Pure Product Final_Purification->End

Caption: A logical workflow for troubleshooting impurities.

References

  • Pharmaffiliates. (2025, January 28). The Importance of API Impurity Profiling in Drug Development. [Link]

  • Veeprho Pharmaceuticals. Aniline Impurities and Related Compound. [Link]

  • ResearchGate. (2006, August 15). (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • PubMed. Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. [Link]

  • PubMed. (2021, January 11). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula. [Link]

  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]

  • ResearchGate. (2021, January 11). Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula | Request PDF. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Ataman Kimya. ANILINE. [Link]

  • Vedantu. Anilines: Structure, Properties & Uses in Chemistry. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications | Blog. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Reddit. (2024, February 8). Help with making acidic aniline blue staining : r/labrats. [Link]

  • Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. [Link]

  • ResearchGate. (2009, May 7). 93 questions with answers in ANILINE COMPOUNDS | Science topic. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • orientjchem.org. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH. [Link]

  • MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. [Link]

  • ScienceOpen. Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis. [Link]

  • PMC. (2015, November 4). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • PMC. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. [Link]

  • Kolkata. Organic Chemistry-4. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • CORE. III. 4. Synthesis of 17-[48F]Fluoro-5-methylheptadecanoic Acid. [Link]

  • Filo. (2025, October 19). Question Number 9: Write the descending order of the acidic strength of different (OH) groups.. [Link]

  • PMC. (2025, April 27). Comparative Study of Click Handle Stability in Common Ligation Conditions. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Fluoroaniline Derivative Synthesis

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increase...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated compounds highly valuable.[1] Fluoroanilines, in particular, are critical building blocks for a vast array of pharmaceuticals and agrochemicals.[2][3]

However, the synthesis of these derivatives is not without its challenges. Issues ranging from low yields and poor regioselectivity to the formation of stubborn by-products can impede research and development. This guide provides field-proven insights and solutions to common problems encountered during the synthesis of fluoroaniline derivatives, structured in a practical question-and-answer format to directly address the complex issues faced by researchers at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Incomplete Reactions

Question: My catalytic hydrogenation of a fluoronitrobenzene precursor is resulting in low yields and incomplete conversion. What are the likely causes and how can I fix this?

Answer: This is a very common issue, often stemming from catalyst selection, reaction conditions, or the presence of impurities. The reduction of a nitro group is a multi-step process, and if not driven to completion, it can leave behind problematic intermediates.[4]

Causality & Solutions:

  • Catalyst Activity & Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is highly active and efficient but can sometimes promote undesirable side reactions like dehalogenation, especially with chloro-substituted fluoronitrobenzenes.[4] Platinum on carbon (Pt/C) is often a milder and more selective alternative.[5]

  • Catalyst Poisoning: Sulfur-containing compounds or other impurities in your starting material or solvent can poison the catalyst, drastically reducing its activity.[6] Ensure high-purity, anhydrous solvents are used.

  • Incomplete Reduction: Insufficient hydrogen pressure, inadequate reaction time, or low catalyst loading can lead to incomplete conversion. The reaction may stall at the nitroso or hydroxylamine intermediate stage, which can then form colored azo and azoxy by-products.[4]

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial. Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate contact between the hydrogen gas, the substrate in the solvent, and the catalyst surface.

Workflow: Catalytic Hydrogenation of 4-Fluoronitrobenzene

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Fluoronitrobenzene in Methanol/Ethanol B Add Catalyst (e.g., 10% Pd/C) A->B C Purge Reactor with N₂, then fill with H₂ gas B->C D Stir vigorously at specified Temperature & Pressure (e.g., RT, 3h) C->D E Filter hot mixture to remove catalyst D->E F Wash catalyst with fresh solvent (DCM/MeOH) E->F G Combine filtrate and washings F->G H Concentrate under reduced pressure G->H I Purified 4-Fluoroaniline H->I

Caption: General workflow for synthesizing 4-fluoroaniline via catalytic hydrogenation.[5]

Comparative Data: Catalyst Systems for Hydrogenation

Parameter 10% Palladium on Carbon (Pd/C) 1% Platinum on Carbon (Pt/C)
Typical Loading ~20:1 (substrate:catalyst, w/w)[5] 200:1 to 400:1 (substrate:catalyst, w/w)[5]
Pressure Atmospheric (H₂ balloon) to 5.0 MPa[5] 0.5 - 5.0 MPa[5]
Temperature Room Temperature to 80°C[5] 60 - 100°C[5]
Selectivity High activity, but risk of dehalogenation[4] Milder, often preferred for halogenated substrates[7]

| Typical Yield | >95%[5] | >94%[5] |

Category 2: Poor Regioselectivity

Question: I am attempting a direct electrophilic fluorination on an aniline, but I'm getting an inseparable mixture of ortho, meta, and para isomers. How can I control where the fluorine atom adds?

Answer: Controlling regioselectivity is one of the greatest challenges in direct C-H functionalization. The powerful activating, ortho-, para-directing nature of the unprotected amine group often leads to mixtures.[8] The key is to modulate the electronic properties and steric environment of the substrate or to use a directing catalyst.

Causality & Solutions:

  • Protonation to achieve meta-direction: The NH₂ group is strongly ortho-, para-directing. However, in a sufficiently strong acid like triflic acid, the amine is protonated to an ammonium group (-NH₃⁺). This group is strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect. This strategy has been used effectively for the meta-fluorination of anilines with F₂.[2]

  • Protecting Groups: Acylating the amine to form an anilide (e.g., trifluoroacetanilide) can moderate its activating effect and provide steric bulk that often favors para-substitution over ortho-substitution. The protecting group can be hydrolyzed post-fluorination.

  • Catalyst & Ligand Control: Advanced catalytic systems can control regioselectivity through non-covalent interactions. For instance, palladium-catalyzed fluorination using specially designed terpyridine ligands with pendant sulfonate groups can engage in hydrogen bonding with an anilide substrate, directing the fluorination to the para position.[9] Similarly, certain organocatalysts, like secondary ammonium salts, have been shown to direct chlorination to the ortho-position.[10]

G Start Starting Aniline Derivative Uncontrolled Uncontrolled Reaction Start->Uncontrolled Direct Fluorination (e.g., Selectfluor) Meta meta-Directing Group Start->Meta Strong Acid (e.g., Triflic Acid) Protonates -NH₂ to -NH₃⁺ OrthoPara ortho, para-Directing Group Start->OrthoPara Protecting Group (e.g., Acyl) Moderates Activation DesiredProduct Single Regioisomer Product Mixture Mixture of Isomers Uncontrolled->Mixture Meta->DesiredProduct meta-Fluorination OrthoPara->DesiredProduct para-Favored Fluorination (Steric Hindrance) Catalyst Catalyst-Substrate Interaction OrthoPara->Catalyst Add Directing Catalyst (e.g., Pd-Terpyridine Ligand) Catalyst->DesiredProduct para-Selective Fluorination

Caption: Diagnostic flowchart for common by-products in fluoroaniline synthesis.

Experimental Protocols

Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene using 10% Pd/C

[5]This protocol is a standard, high-yield method for the synthesis of 4-fluoroaniline.

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Dichloromethane (DCM), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or similar pressure vessel (or H₂ balloon for atmospheric pressure)

Procedure:

  • Reactor Setup: In a suitable pressure vessel, dissolve 4-fluoronitrobenzene (1.0 eq) in methanol (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.01 eq, or 5-10% by weight of the starting material) to the solution.

  • Inerting: Seal the vessel and purge the atmosphere by evacuating and backfilling with an inert gas (N₂) three times.

  • Hydrogenation: Evacuate and backfill the vessel with hydrogen gas (H₂). For a lab scale, this can be done with an H₂-filled balloon for atmospheric pressure. For larger scales, pressurize the reactor to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 3-5 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. It is advisable to keep the Celite® pad wet with solvent to prevent the pyrophoric catalyst from igniting in air.

  • Washing: Wash the filter cake thoroughly with additional methanol or dichloromethane to recover all the product.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure to yield the crude 4-fluoroaniline, which is often a clear yellow oil of high purity. F[11]urther purification can be done by distillation if necessary.

References

  • The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides.
  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline.
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • Minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis. BenchChem.
  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modul
  • Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • meta-Directed fluorin
  • A Comparative Guide to the Synthesis Efficiency of Fluorin
  • 4-Fluoroaniline synthesis. ChemicalBook.
  • Mechanism of Electrophilic Fluorination with Pd(IV)
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • A Comprehensive Technical Guide to the Synthesis and Characteriz
  • Synthesis method of m-fluoroaniline.
  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
  • A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
  • Synthesis method of m-fluoroaniline.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals.
  • 4-Fluoroaniline | C6H6FN. PubChem.
  • Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions.
  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
  • Catalyst‐free fluorination of aniline derivatives.
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. MDPI.
  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Taylor & Francis Online.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. American Chemical Society.

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(cyclohexyloxy)-5-fluoroaniline Hydrochloride

Welcome to the technical support center for 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a substituted aniline hydrochloride, this molecule presents unique stability challenges that, if not properly managed, can impact experimental reproducibility, purity, and overall project timelines.

This document provides in-depth, field-proven insights into the potential stability issues associated with this compound and offers robust, validated protocols to mitigate them. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and solve stability-related challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common questions regarding the stability of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, providing the foundational knowledge needed for proper handling and formulation.

Q1: What are the primary stability concerns for 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride?

A1: The stability of this compound is influenced by its key functional groups: the aniline moiety and the hydrochloride salt. The primary concerns are:

  • Oxidation: The electron-rich aniline ring is susceptible to oxidation, especially when exposed to atmospheric oxygen.[1] This is often the main cause of color change in the solid material.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation, which can initiate degradation pathways.[2][3][4]

  • Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they absorb moisture from the air.[5][6][7] This absorbed water can potentially lead to hydrolysis of the aryl-ether linkage under certain conditions or facilitate other degradation reactions.

  • pH-Dependent Instability & Disproportionation: In aqueous solutions or suspensions, the stability of the hydrochloride salt is highly pH-dependent. At higher pH values, the salt can convert to its less soluble free base form, a process known as disproportionation, which may lead to precipitation.[8][9][10][11]

Q2: My solid sample of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is changing color (e.g., turning yellow/brown). What is happening and is it still usable?

A2: A color change from white/off-white to yellow, brown, or reddish hues is a classic indicator of aniline oxidation.[12] The amino group (-NH₂) makes the aromatic ring highly activated and prone to oxidation by atmospheric oxygen, which can be accelerated by light and heat.[13] This process forms highly colored impurities, such as quinone-imines and polymeric species.

Causality: The oxidation begins with the loss of electrons from the nitrogen atom, leading to the formation of radical cations that can couple and further oxidize.[13][14][15]

Actionable Advice: While a slight color change may indicate only minor degradation, it is a sign of instability. Before use, you must re-qualify the material's purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][16] For quantitative experiments, using a visibly discolored sample without re-analysis is strongly discouraged as it will lead to inaccurate results.

Q3: What are the ideal storage and handling conditions for the solid compound?

A3: To minimize degradation, strict storage and handling protocols are essential.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[12]

  • Light: Protect from light by storing in an amber glass vial or a container wrapped in aluminum foil.[17]

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended, but ensure the container is well-sealed and allowed to warm to room temperature before opening to prevent condensation.

  • Container: Use a tightly sealed container to prevent moisture ingress.

Q4: I'm preparing an aqueous solution/suspension. What solvent and pH considerations are important for stability?

A4: When working in aqueous media, pH is the most critical factor.

  • pH Control: The compound is most stable in an acidic environment (typically pH 2-4), which keeps the aniline nitrogen protonated (anilinium ion). This protonation significantly reduces its susceptibility to oxidation.[1] Use of a suitable buffer (e.g., citrate or acetate) is highly recommended over unbuffered water or saline.

  • Salt Disproportionation: In neutral or basic solutions, the hydrochloride salt can disproportionate into the free aniline base.[8][10] Since the free base is typically much less water-soluble, this can cause it to precipitate out of solution, altering the effective concentration. This is a critical issue for developing suspension formulations.[9][11]

  • Solvent Choice: If aqueous solubility is a challenge, consider using co-solvents like ethanol, methanol, or acetonitrile. However, always ensure the compound is stable in these solvents for the duration of your experiment.

Section 2: Troubleshooting Guide - Common Experimental Issues
Observed Issue Probable Root Cause(s) Recommended Troubleshooting Steps & Solutions
Poor reproducibility in biological or chemical assays. 1. Degradation of solid material over time. 2. On-bench degradation of stock solutions (oxidation, photodegradation).1. Re-qualify Solid Material: Analyze the purity of the starting material via HPLC before preparing new stock solutions. 2. Prepare Fresh Solutions: Prepare stock solutions immediately before use. 3. Protect Solutions: Store stock solutions in amber vials, on ice, and for the shortest time possible. If longer storage is needed, degas the solvent and store under an inert atmosphere at -20°C or -80°C (validate stability first).
Precipitate forms in an aqueous formulation. 1. Salt Disproportionation: The pH of the medium is too high, causing conversion to the insoluble free base.[8][9][11] 2. Poor Solubility: The concentration exceeds the solubility limit of the salt form in that specific medium.1. Measure and Adjust pH: Confirm the pH of your formulation. If it is neutral or basic, adjust to an acidic pH (e.g., pH 3-4) using a compatible buffer system. 2. Conduct Solubility Studies: Determine the compound's solubility in your chosen vehicle before preparing high-concentration formulations. 3. Consider Formulation Aids: If pH adjustment is not possible, explore using solubilizing excipients or co-solvents.
Unexpected peaks appear in HPLC chromatogram over time. 1. Degradation: The new peaks are degradation products from oxidative, photolytic, or hydrolytic stress.[2][18]1. Perform a Forced Degradation Study: Systematically expose the compound to acid, base, peroxide, heat, and light to generate potential degradation products.[18][19][20][21] This helps to confirm that your analytical method is "stability-indicating." (See Protocol 3.2). 2. Use LC-MS: Employ Liquid Chromatography-Mass Spectrometry to identify the mass of the unknown peaks and propose structures for the degradants.[2][16]
Section 3: Protocols and Methodologies

These protocols provide a validated framework for handling, analyzing, and ensuring the stability of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride.

Protocol 3.1: Forced Degradation Study Workflow

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a robust, stability-indicating analytical method.[18][20][21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]

Objective: To identify likely degradation products and establish degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis 0.1M HCl, 60°C prep->acid Aliquot base Base Hydrolysis 0.1M NaOH, 60°C prep->base Aliquot ox Oxidation 3% H₂O₂, RT prep->ox Aliquot therm Thermal 80°C, Solid & Solution prep->therm Aliquot photo Photolytic ICH Q1B Light Conditions prep->photo Aliquot analysis Neutralize (if needed) Dilute to Target Conc. Analyze All Samples by HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Results: - Purity & Mass Balance - Peak Resolution - Identify Degradants (LC-MS) analysis->eval

Caption: Workflow for a comprehensive forced degradation study.

Experimental Steps:

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.

  • Stress Application: Aliquot the stock solution for each stress condition. A control sample (un-stressed, kept at 5°C) should be included.

    • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl (final 0.1 M). Heat at 60°C. Sample at intervals (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH (final 0.1 M). Heat at 60°C. Sample at intervals.

    • Oxidation: Mix with an equal volume of 6% H₂O₂ (final 3%). Keep at room temperature, protected from light. Sample at intervals.

    • Thermal Degradation: Store both solid powder and a solution sample at 80°C.

    • Photolytic Degradation: Expose solid powder and a solution sample to light as specified in ICH guideline Q1B (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[18] A dark control wrapped in foil must be run in parallel.

  • Sample Processing: Before analysis, cool samples to room temperature. Neutralize the acid and base samples with an equivalent amount of NaOH or HCl, respectively.

  • Analysis: Dilute all samples (including controls) to a suitable concentration (e.g., 0.1 mg/mL) and analyze using a stability-indicating HPLC method (see Protocol 3.2).

Protocol 3.2: Stability-Indicating HPLC Method

Objective: To develop a quantitative method that separates the parent compound from all potential process impurities and degradation products.[23][24][25][26]

Starting Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 2 µL

Method Validation: The method is considered "stability-indicating" if the chromatograms from the forced degradation study show that all degradation product peaks are baseline-resolved from the main API peak.[18][27] Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the API peak is spectrally pure under all stress conditions.

Section 4: Advanced Mitigation & Formulation Strategies

For long-term stability in a final product, proactive strategies are required.

Mitigation_Strategies cluster_oxidation Oxidation Control cluster_moisture Moisture Control cluster_solution Solution/Suspension Control center Stable Compound inert Inert Atmosphere (Nitrogen Blanket) inert->center antiox Antioxidants (e.g., BHT, EDTA) antiox->center desiccant Desiccants in Packaging desiccant->center filmcoat Film Coating (Solid Dose) filmcoat->center ph pH Control (Acidic Buffers) ph->center light Light Protection (Amber Containers) light->center

Caption: Key strategies for mitigating degradation.

  • Inert Atmosphere Packaging: For highly sensitive formulations, packaging under nitrogen or argon can displace oxygen and prevent oxidation.[12][17]

  • Antioxidants and Chelating Agents: The addition of antioxidants (e.g., BHT, BHA) can scavenge free radicals that initiate oxidation.[28][29] Chelating agents like EDTA can sequester trace metal ions that catalyze oxidative reactions.[17]

  • pH and Buffer Control: Maintaining an optimal, low pH is the most effective strategy for stabilizing solutions. The choice of buffer is critical to ensure compatibility and long-term stability.

  • Hygroscopicity Management: For solid formulations, co-processing with less hygroscopic excipients or applying a moisture-barrier film coat can significantly improve stability.[30][31]

By implementing these structured approaches to handling, analysis, and formulation, researchers can ensure the integrity of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, leading to more reliable and accurate scientific outcomes.

References
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from [Link]

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Retrieved from [Link]

  • Mruthunjaya, A. K. V., & Torriero, A. A. J. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Full Text available at [Link]

  • MDPI. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 28(2), 471. Retrieved from [Link]

  • AIP Publishing. (n.d.). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. Retrieved from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Wass, E. T., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 429-433. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • SID. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Retrieved from [Link]

  • Allen. (n.d.). Which is the correct order to stability?. Retrieved from [Link]

  • Webster, G. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • Wass, E. T., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 429-433. Full Text available at [Link]

  • Slideshare. (n.d.). Detection identification characterization of degraded products. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Sturgeon, M. R., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1464-1473. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • ResearchGate. (2025, October 9). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • Moolman, J., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1600. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Retrieved from [Link]

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability (Doctoral dissertation, Purdue University). Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
  • Pharmaceutical Technology. (2002, February 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ACS Publications. (2020, November 13). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]

  • ACS Publications. (n.d.). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved from [Link]

  • Stolar, T., & Grilc, M. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 333. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Jetir.Org. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Google Patents. (n.d.). CN102741310B - Amine inhibition of oxidation.
  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Chung, K. T., & Cerniglia, C. E. (1992). Bacterial degradation of monocyclic aromatic amines. Journal of Industrial Microbiology, 9(2), 105-117. Retrieved from [Link]

  • SpringerLink. (2020, December 9). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Retrieved from [Link]

  • Springer. (n.d.). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Retrieved from [Link]

  • Stephenson, G. A., et al. (2011). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. Retrieved from [Link]

  • OUCI. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique D…. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Synthesis of 2-(cyclohexyloxy)-5-fluoroaniline

Welcome to the technical support guide for the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(cyclohexyloxy)-5-fluoroaniline. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline, a key building block in various pharmaceutical programs, is most commonly approached via a Williamson ether synthesis. This involves the O-alkylation of 2-amino-4-fluorophenol with a cyclohexyl electrophile.[1] While conceptually straightforward, this reaction is fraught with potential side reactions due to the multiple nucleophilic sites on the starting material and the nature of the secondary alkylating agent. This guide will help you navigate these challenges to improve yield, purity, and reproducibility.

Frequently Asked Questions & Troubleshooting
Question 1: My reaction is giving a low yield of the desired product, and I'm isolating a major impurity with the same mass. What is the likely culprit and how can I fix it?

Answer: This is the most common issue encountered in this synthesis. The primary competing side reaction is N-alkylation , where the nucleophilic amino group attacks the cyclohexyl halide instead of the intended phenoxide oxygen.[1] This results in the formation of the isomeric impurity, N-cyclohexyl-2-amino-4-fluorophenol. Since this side product has the exact same molecular weight as your desired O-alkylated product, it can be difficult to distinguish by mass spectrometry alone and challenging to separate via chromatography due to similar polarities.

Causality and Mechanism: The starting material, 2-amino-4-fluorophenol, possesses two nucleophilic centers: the hydroxyl group (-OH) and the amino group (-NH2). In the presence of a base, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. However, the lone pair of electrons on the nitrogen of the amino group remains nucleophilic. This creates a competitive environment where both O-alkylation (desired) and N-alkylation (undesired) can occur.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at both sites.[2][3]

G cluster_start Reactants cluster_products Reaction Pathways start_phenol 2-Amino-4-fluorophenol phenoxide Phenoxide Intermediate start_phenol->phenoxide Deprotonation product_N Side Product N-cyclohexyl-2-amino-4-fluorophenol start_phenol->product_N N-Alkylation (SN2) [Side Reaction] start_cyclohexyl Cyclohexyl-LG (LG = Br, I, OTs) product_O Desired Product 2-(cyclohexyloxy)-5-fluoroaniline start_cyclohexyl->product_O start_cyclohexyl->product_N base Base (e.g., K2CO3) base->phenoxide phenoxide->product_O O-Alkylation (SN2) [Desired Pathway]

Caption: Competing O- vs. N-alkylation pathways.

Troubleshooting & Prevention Protocol: To favor O-alkylation, you must modulate the relative nucleophilicity of the oxygen and nitrogen atoms and optimize reaction conditions accordingly.

  • Choice of Base: The selection of the base is critical.

    • Avoid Strong, Non-hindered Bases: Strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) will completely deprotonate the phenol, but they can also increase the rate of competing elimination reactions (see Question 2) and may not sufficiently differentiate between the N and O sites.

    • Use Weaker, Heterogeneous Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for aryl ether synthesis.[4] They are less soluble, leading to a lower concentration of the highly reactive phenoxide at any given time, which can improve selectivity for the thermodynamically favored O-alkylation product.

  • Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or Acetonitrile.[4] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and reactive, while not participating in hydrogen bonding that could shield the nucleophiles.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity. Start at room temperature and slowly increase if the reaction is sluggish. High temperatures can lead to more side products.

  • Protecting Groups: If selectivity remains an issue, a more robust chemical strategy is required. This involves protecting the amine functionality before the ether synthesis and deprotecting it afterward.

    • Protection: The amino group can be protected as an amide (e.g., using acetic anhydride to form the acetanilide) or a carbamate (e.g., using Boc-anhydride).

    • Deprotection: The protecting group is removed after the Williamson ether synthesis is complete (e.g., acidic or basic hydrolysis for the amide; acid treatment for the Boc group).

Question 2: My yield is very low, and I notice a strong, characteristic smell. My crude NMR shows signals in the olefinic region (~5.6 ppm). What's happening?

Answer: You are likely observing the formation of cyclohexene , the product of an E2 (bimolecular elimination) side reaction. This is a common competing pathway when using secondary alkyl halides like cyclohexyl bromide or iodide in the presence of a base.[2][3][4] The base (or the phenoxide nucleophile acting as a base) abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and elimination of the leaving group.

Causality and Mechanism: The SN2 and E2 pathways are in constant competition. The outcome is determined by several factors:

  • Steric Hindrance: The SN2 reaction requires the nucleophile to attack the carbon atom from the backside.[3] A secondary halide like cyclohexyl bromide presents more steric hindrance than a primary halide, making this attack more difficult and slowing the SN2 reaction rate.

  • Base Strength: Stronger bases favor the E2 pathway. The phenoxide itself is basic enough to promote elimination.

  • Temperature: Higher temperatures significantly favor elimination over substitution. E2 reactions have a higher activation energy but are entropically favored.

E2_vs_SN2 cluster_pathways Reactants Phenoxide Nucleophile + Cyclohexyl Bromide SN2_Product SN2 Product (Desired Ether) Reactants->SN2_Product Substitution (Favored by: - Less hindered nucleophile - Lower temperature - Good leaving group) E2_Product E2 Product (Cyclohexene) Reactants->E2_Product Elimination (Favored by: - Strong/bulky base - Higher temperature - Steric hindrance)

Caption: The competition between SN2 and E2 pathways.

Troubleshooting & Prevention Protocol:

  • Use a Better Leaving Group: Switch from cyclohexyl bromide or chloride to cyclohexyl iodide or a cyclohexyl sulfonate ester (e.g., tosylate, mesylate). Iodide and sulfonates are excellent leaving groups, which accelerates the SN2 reaction rate, allowing it to better compete with E2.[3]

  • Control Temperature: Maintain the lowest possible reaction temperature. Avoid prolonged heating at high temperatures. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Use a Milder Base: As mentioned in Question 1, using K₂CO₃ instead of stronger bases like NaH or alkoxides can disfavor the E2 pathway.

ParameterTo Favor O-Alkylation (SN2)To Favor Side Reactions (N-Alkylation / E2)
Base Weaker, less-soluble (K₂CO₃, Cs₂CO₃)Strong, soluble (NaH, NaOEt, t-BuOK)
Temperature Lower (e.g., 25-60 °C)Higher (e.g., >80 °C)
Leaving Group Better (Iodide, Tosylate)Poorer (Chloride, Bromide)
Solvent Polar Aprotic (DMF, Acetonitrile)Protic Solvents (can reduce nucleophilicity)
Question 3: My TLC shows multiple product spots, and my mass spec indicates the addition of more than one cyclohexyl group. What are these impurities?

Answer: You are likely observing dialkylation products. Given the two nucleophilic sites, it is possible to form N,O-bis(cyclohexyl)-5-fluoroaniline. This occurs when an initial O-alkylation is followed by a subsequent N-alkylation, or vice-versa. This is more likely to happen if you use a large excess of the cyclohexyl alkylating agent and/or run the reaction for an extended period at high temperatures.

Prevention Strategy:

  • Control Stoichiometry: Use a carefully controlled amount of the cyclohexylating agent. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. Avoid using large excesses (e.g., >1.5 equivalents).

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction once the starting aminophenol has been consumed to prevent the slower, secondary alkylation of the product from occurring.

  • Purification: These higher molecular weight, less polar byproducts can typically be separated from the desired mono-alkylated product using standard silica gel column chromatography.

Recommended Experimental Protocol & Purification

This protocol is designed as a starting point to maximize the yield of the desired O-alkylated product while minimizing common side reactions.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-amino-4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.2 M concentration relative to the aminophenol).

  • Alkylating Agent: Add cyclohexyl iodide or cyclohexyl tosylate (1.1 eq) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude oil/solid by flash column chromatography on silica gel. A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is typically effective. The desired O-alkylated product is generally less polar than the N-alkylated isomer and the starting aminophenol but more polar than any dialkylated byproduct.

Caption: General experimental and purification workflow.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Journal of the American Chemical Society, 131(47), 17423-9. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. National Institutes of Health. Retrieved from [Link]

  • Li, G. et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Europe PMC. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Scale-Up Synthesis of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scale-up synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. Drawing from establis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the scale-up synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride. Drawing from established chemical principles and field-proven insights, this document offers detailed protocols, troubleshooting solutions, and answers to frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.

Synthesis Overview and Strategic Workflow

The synthesis of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The chosen synthetic route is designed for scalability and robustness, prioritizing commercially available starting materials and well-understood, reliable chemical transformations.

The overall strategy involves three key stages:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the cyclohexyl ether bond.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

  • Salt Formation: Isolation of the final product as a stable hydrochloride salt.

G cluster_0 Stage 1: Etherification cluster_1 Stage 2: Reduction cluster_2 Stage 3: Salt Formation A Starting Materials (1,4-Difluoro-2-nitrobenzene & Cyclohexanol) B SNAr Reaction A->B Base (e.g., NaH) Solvent (e.g., THF) C Intermediate: 2-(Cyclohexyloxy)-5-fluoronitrobenzene B->C Workup & Isolation D Catalytic Hydrogenation C->D H2, Pd/C Solvent (e.g., EtOH) E Intermediate: 2-(Cyclohexyloxy)-5-fluoroaniline (Free Base) D->E Filtration & Solvent Removal F HCl Salt Formation E->F HCl in Solvent (e.g., IPA, EtOAc) G Final Product: 2-(Cyclohexyloxy)-5-fluoroaniline HCl F->G Crystallization & Filtration G cluster_0 Step 1: 2-(Cyclohexyloxy)-5-fluoronitrobenzene Synthesis cluster_1 Step 2: 2-(Cyclohexyloxy)-5-fluoroaniline Synthesis cluster_2 Step 3: Hydrochloride Salt Formation A 1,4-Difluoro- 2-nitrobenzene D SNAr Reaction (THF, 0°C to RT) A->D B Cyclohexanol B->D C NaH C->D E Aqueous Quench & Extraction D->E F Purification (Crystallization from IPA) E->F G Product 1 F->G H Product 1 J Hydrogenation (EtOH, 50 psi, 40°C) H->J I Pd/C, H₂ I->J K Catalyst Filtration J->K L Solvent Removal K->L M Product 2 (Free Base) L->M N Product 2 P Salt Formation (EtOAc, 0°C) N->P O HCl in IPA O->P Q Filtration & Drying P->Q R Final Product (HCl Salt) Q->R

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis

Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the challenges of managing exothermic reactions during aniline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the challenges of managing exothermic reactions during aniline synthesis. Aniline and its derivatives are foundational building blocks in numerous applications, but their synthesis often involves highly energetic reactions that demand precise control to ensure safety, purity, and yield.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in aniline synthesis?

The synthesis of aniline, particularly through common methods like the hydrogenation of nitrobenzene, is a significantly exothermic process.[1][2] An exothermic reaction is one that releases energy, primarily in the form of heat, into the surroundings.[3][4][5][6][7] This release of heat can lead to a rapid and uncontrolled increase in the reaction temperature, a dangerous situation known as a thermal runaway.[1][8] A thermal runaway can compromise the selectivity of the reaction, leading to the formation of unwanted byproducts and reducing the overall yield of the desired aniline product.[1] In severe cases, it can pose significant safety hazards, including over-pressurization of the reactor and potential explosions.[9]

Q2: What are the common side products that form due to poor temperature control?

Inadequate temperature management can result in a variety of undesirable side products, which can complicate purification and lower the overall efficiency of the synthesis. Common side products include:

  • Overhydrogenation Products: In the catalytic hydrogenation of nitrobenzene, elevated temperatures can lead to the formation of cyclohexylamine and other overhydrogenated species.[1][10]

  • Polymerization and Tar Formation: Uncontrolled exothermic reactions can cause the polymerization of aniline or the formation of tarry, resinous materials, which can be difficult to remove.[1][11]

  • Oxidation Products: Aniline is susceptible to oxidation, especially at higher temperatures in the presence of air, leading to the formation of colored impurities.[1]

  • Di- and Poly-substituted Products: In reactions such as N-alkylation, higher temperatures can favor multiple substitutions on the amine group, reducing the yield of the desired mono-substituted product.[1]

Q3: What is the ideal temperature range for aniline synthesis?

The optimal temperature range for aniline synthesis is highly dependent on the specific reaction method. For instance, in the nitration of aniline to form nitroaniline, a common derivative, the temperature is typically maintained between 0°C and 10°C using an ice bath to control the reaction rate and minimize byproduct formation.[8] For the industrial-scale hydrogenation of nitrobenzene, vapor-phase reactions are often carried out at temperatures between 200-400°C, while liquid-phase processes operate under different conditions.[2] It is crucial to consult literature specific to your chosen synthetic route to determine the appropriate temperature range.

Q4: What are the primary methods for monitoring reaction temperature in real-time?

Accurate and real-time temperature monitoring is essential for maintaining control over an exothermic reaction. The most common methods include:

  • Thermocouples and Resistance Temperature Detectors (RTDs): These are robust and accurate sensors that can be placed directly into the reaction mixture to provide continuous temperature readings.

  • Infrared (IR) Thermography: This non-contact method can be used to monitor the external temperature of the reactor, providing an indication of the internal heat generation.

  • Calorimetry: Reaction calorimeters are specialized instruments that measure the heat flow of a chemical reaction in real-time, providing valuable data on the reaction's kinetics and thermal hazards.

Troubleshooting Guides

This section addresses specific issues you may encounter during your aniline synthesis experiments, with a focus on temperature-related causes and actionable solutions.

Problem 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

A sudden and rapid increase in temperature is a clear sign of a potential runaway reaction.

Potential Cause(s) Recommended Solution(s)
1. Addition rate of a reactant (e.g., nitrating agent, reducing agent) is too fast. Immediate Action: Immediately cease the addition of the reactant. Corrective Measures: For future experiments, significantly reduce the addition rate. Consider using a syringe pump for precise and controlled addition.
2. Inadequate cooling capacity of the reaction setup. Immediate Action: Increase the efficiency of the cooling bath (e.g., add more ice, switch to a dry ice/acetone bath, or use a cryo-cooler). Corrective Measures: Ensure the reactor size is appropriate for the scale of the reaction and that the cooling system is capable of dissipating the expected heat of reaction.
3. Initial temperature of the reaction mixture is too high. Immediate Action: If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Corrective Measures: Always ensure the initial temperature of the reaction mixture is at the lower end of the recommended range before initiating the addition of the exothermic reactant.
4. Concentration of reactants is too high. Immediate Action: Dilute the reaction mixture with a pre-chilled, inert solvent. Corrective Measures: Use more dilute solutions of your reactants to better manage the rate of heat generation.
Problem 2: Low Yield of the Desired Aniline Product

A lower-than-expected yield can often be traced back to suboptimal temperature control.

Potential Cause(s) Recommended Solution(s)
1. Side Reactions: Elevated temperatures can promote the formation of byproducts, consuming your starting materials and reducing the yield of the desired product.[1]Corrective Measures: Maintain a consistently low and stable reaction temperature within the optimal range for your specific synthesis. Utilize a reliable cooling system and monitor the temperature closely throughout the reaction.
2. Over-reaction: In some cases, higher temperatures can drive the reaction beyond the desired product to form over-substituted or reduced products.[1]Corrective Measures: Carefully control the reaction time in conjunction with temperature. Quench the reaction mixture once the desired product is formed, as determined by in-process monitoring (e.g., TLC, GC, HPLC).
3. Poor Selectivity: Temperature fluctuations can negatively impact the regioselectivity or chemoselectivity of the reaction.Corrective Measures: Ensure uniform and efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. A stable temperature is key to achieving high selectivity.
Problem 3: Formation of Tarry, Insoluble Byproducts

The appearance of dark, viscous, or solid insoluble materials is a common issue resulting from poor temperature control.

Possible Cause Diagnostic Check Recommended Solution(s)
Excessive Reaction Temperature Review temperature logs for any overshoots or prolonged periods above the recommended temperature.1. Lower the Temperature: Incrementally decrease the reaction temperature to find the optimal balance between reaction rate and byproduct formation.[11] 2. Improve Temperature Control: Calibrate thermocouples and ensure they are correctly positioned within the reaction mixture.
Localized Hotspots Inadequate stirring can lead to localized areas of high temperature, promoting polymerization and tar formation.Improve Agitation: Increase the stirring speed or use a more efficient stirring mechanism (e.g., overhead stirrer for larger volumes) to ensure uniform heat distribution.
Oxidative Side Reactions The presence of oxygen can lead to the formation of colored, tarry byproducts, a process that is accelerated at higher temperatures.[1]Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation of the aniline product.[11]

Experimental Protocols & Visualizations

Protocol 1: Controlled Hydrogenation of Nitrobenzene to Aniline

This protocol provides a general framework for the catalytic hydrogenation of nitrobenzene, a highly exothermic reaction.

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable pressure reactor with a magnetic stir bar, a thermocouple for internal temperature monitoring, a gas inlet, and a pressure gauge.

  • Catalyst Charging: Under an inert atmosphere, charge the reactor with the chosen catalyst (e.g., palladium on carbon, nickel).

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol, methanol) and nitrobenzene to the reactor.

  • Inerting: Purge the reactor several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Pressurization with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Initiation of Reaction and Temperature Control: Begin stirring and gently heat the reactor to the target temperature. Closely monitor the internal temperature. The reaction is highly exothermic, and the temperature will likely rise. Use an external cooling bath (e.g., water or ice bath) to maintain the temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop) and by analyzing aliquots of the reaction mixture using techniques like GC or TLC.

  • Reaction Completion and Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The aniline product can then be isolated and purified.

Diagram: Troubleshooting Logic for Exothermic Aniline Synthesis

Caption: Troubleshooting workflow for common issues in exothermic aniline synthesis.

References

  • BenchChem. (n.d.). Managing reaction temperature for stable aniline derivative synthesis.
  • BenchChem. (n.d.). Technical Support Center: Aniline Nitration Temperature Control.
  • Fiveable. (2025, September 15). Exothermic Reactions Definition - Organic Chemistry Key Term.
  • WheelerScientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.
  • Ahdan, M., Saputra, A. R., Ivan, R., & Panjaitan, Y. M. (2024). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process. Journal of Chemical Engineering Research Progress, 1(1), 54-63.
  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 105-113.
  • Morisse, C. G. A., McCullagh, A. M., Campbell, J. W., & Lennon, D. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(49), 17917-17927.
  • Monash University. (2025, November 12). Exothermic and endothermic reactions.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
  • Turito. (2022, August 22). Exothermic and Endothermic Reactions with Examples.
  • Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions.
  • BenchChem. (n.d.). Technical Support Center: High-Temperature Aniline Reactions.
  • Sá Couto, J. P., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for Substituted Aniline Synthesis

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of aniline synthesis. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.

Section 1: General Optimization Strategies

This section addresses broad questions regarding the optimization of reaction parameters for the synthesis of substituted anilines, with a focus on two of the most powerful and widely used methods: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Q1: I am planning the synthesis of a substituted aniline. What are the critical initial parameters I should consider for a cross-coupling reaction?

When embarking on the synthesis of a substituted aniline via cross-coupling, a systematic approach to parameter selection is crucial for success. The primary considerations can be broken down into four key, interconnected components: the catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature.

Workflow for Initial Parameter Selection

cluster_start Substrate Analysis cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_optimization Screening & Optimization Start Aryl Halide & Amine Substrates Catalyst Select Metal Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, CuI) Start->Catalyst Steric & Electronic Properties Base Select Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) Start->Base Functional Group Tolerance Ligand Choose Ligand (e.g., Buchwald-type, NHC, Diamine) Catalyst->Ligand Screen Perform Small-Scale Screening Reactions Ligand->Screen Solvent Choose Solvent (e.g., Toluene, Dioxane, DMF) Base->Solvent Temp Set Initial Temperature (e.g., 80-110 °C) Solvent->Temp Temp->Screen Analyze Analyze Results (LC-MS, GC-MS) Screen->Analyze Optimize Optimize Key Parameters (Concentration, Equivalents) Analyze->Optimize

Caption: Initial workflow for selecting and optimizing reaction parameters.

  • Catalyst System :

    • Palladium-based: The Buchwald-Hartwig amination is a robust and versatile method for C-N bond formation. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. For sterically hindered anilines, bulky, electron-rich monophosphine ligands are often preferred.

    • Copper-based: The Ullmann condensation is a classical and cost-effective alternative, particularly for large-scale synthesis. Modern protocols often employ copper(I) salts (e.g., CuI) with ligands like diamines or amino acids to facilitate the reaction under milder conditions.

  • Base Selection : The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. The strength and solubility of the base must be carefully considered in relation to the functional groups present in the starting materials.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common in Buchwald-Hartwig reactions.

    • Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in Ullmann-type reactions and for substrates with base-sensitive functional groups.

  • Solvent Choice : The solvent must be capable of dissolving the reactants and catalyst system while being stable at the required reaction temperature.

    • Aprotic, non-polar solvents like toluene and dioxane are frequently used in palladium-catalyzed reactions.

    • Polar aprotic solvents such as DMF, NMP, or DMSO may be necessary to dissolve certain substrates or bases.

  • Temperature : Most cross-coupling reactions require heating to proceed at a reasonable rate. A typical starting point is between 80-110 °C. However, for highly active catalyst systems or reactive substrates, lower temperatures may be sufficient.

Q2: How do I choose the optimal ligand for my Buchwald-Hartwig amination?

The ligand is arguably the most critical component in a successful Buchwald-Hartwig amination, as it directly influences the reactivity and stability of the palladium catalyst. The choice of ligand is highly dependent on the nature of the coupling partners.

Ligand TypeRecommended ForKey Advantages
Bulky Biarylphosphines (e.g., XPhos, BrettPhos) A broad range of aryl and heteroaryl chlorides, bromides, and triflates with primary and secondary amines.High reactivity, allowing for lower catalyst loadings and milder reaction conditions. Effective for sterically hindered substrates.
Chelating Diphosphines (e.g., BINAP, Xantphos) Aryl bromides and iodides. Can be effective in preventing side reactions like β-hydride elimination.Can provide high enantioselectivity in certain intramolecular reactions.
N-Heterocyclic Carbenes (NHCs) Can be effective for challenging couplings, including those with aryl chlorides.Offer high thermal stability to the palladium catalyst.

A preliminary screen of a small panel of ligands is often the most effective strategy to identify the optimal choice for a specific transformation.

Section 2: Troubleshooting Common Issues in Substituted Aniline Synthesis

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during your experiments.

Q3: My Buchwald-Hartwig amination is giving a low yield. What are the likely causes and how can I improve it?

Low yields in Buchwald-Hartwig aminations can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_optimization System Re-evaluation Start Low Yield Observed Reagents Check Purity of Starting Materials Start->Reagents Base Is the Base Strong/Soluble Enough? Start->Base Ligand Screen Different Ligands Start->Ligand Catalyst Verify Catalyst/Ligand Activity (Air/Moisture Sensitive) Reagents->Catalyst Reagents->Ligand Catalyst->Ligand Solvent Is the Solvent Appropriate and Anhydrous? Base->Solvent Temp Increase Temperature? Solvent->Temp Temp->Ligand Concentration Adjust Reactant Concentration Ligand->Concentration

Caption: A systematic approach to troubleshooting low reaction yields.

  • Inactive Catalyst : The palladium(0) active species is sensitive to air and moisture. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are anhydrous. Using a pre-catalyst can sometimes circumvent issues with the in-situ reduction of Pd(II) to Pd(0).

  • Incorrect Ligand Choice : As discussed in Q2, the ligand is critical. If you are using a sterically hindered aryl halide or amine, a bulky biarylphosphine ligand may be necessary. Consider screening a small set of different ligands.

  • Insufficiently Strong or Soluble Base : The base must be strong enough to deprotonate the amine. For less acidic anilines, a stronger base like NaOt-Bu or K₃PO₄ may be required. The solubility of the base can also impact the reaction rate.

  • Reaction Temperature Too Low : Many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently. If the reaction is sluggish, a modest increase in temperature may improve the yield.

  • Inhibitory Effects : Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can inhibit the catalyst.

Q4: I am observing significant side-product formation in my reaction. What are the common side reactions and how can they be minimized?

Side-product formation is a common challenge that can complicate purification and reduce the yield of the desired substituted aniline.

  • Hydrodehalogenation : This is the reduction of the aryl halide to the corresponding arene. It can be favored by the presence of water or other protic sources. Ensuring anhydrous conditions can help minimize this side reaction.

  • Homocoupling of Aryl Halides (Biaryl Formation) : This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands may be beneficial.

  • Oxidation of the Aniline : Anilines can be susceptible to oxidation, especially in the presence of air and certain catalysts, leading to colored impurities. Maintaining an inert atmosphere is crucial.

  • Reactions with the Base : Strong bases like tert-butoxides can be incompatible with certain functional groups such as esters and nitro groups. In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ should be considered.

Q5: The synthesis of my sterically hindered aniline is proving to be very difficult. What specific strategies can I employ?

The synthesis of sterically hindered anilines presents a significant challenge due to the steric bulk around the nitrogen atom and/or the ortho-positions of the aryl halide, which can impede key steps in the catalytic cycle.

  • Specialized Ligands : Bulky, electron-rich monophosphine ligands are generally preferred for coupling sterically demanding substrates. N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging transformations.

  • Alternative Catalytic Systems :

    • Copper-catalyzed amination (Ullmann-type reactions) have re-emerged as a viable alternative. Recent advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners.

    • Amination of arylboronic esters using copper(I) catalysts can also provide access to highly crowded anilines under mild conditions.

Q6: I am struggling with the purification of my substituted aniline. What are the best practices?

The purification of substituted anilines can be complicated by the presence of unreacted starting materials, catalyst residues, and side products. The choice of purification method depends on the physicochemical properties of the target compound and its impurities.

Purification MethodBest Suited ForKey Considerations
Acid-Base Extraction Removing unreacted basic aniline starting material from a neutral or acidic product.The product must be stable to acidic conditions. A

Reference Data & Comparative Studies

Validation

"comparative analysis of substituted aniline synthesis methods"

Executive Summary: The "Right" Tool for the Scaffold In drug discovery, the aniline moiety is not merely a functional group; it is a privileged scaffold found in over 25% of top-grossing small molecule drugs (e.g., Imati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Right" Tool for the Scaffold

In drug discovery, the aniline moiety is not merely a functional group; it is a privileged scaffold found in over 25% of top-grossing small molecule drugs (e.g., Imatinib, Paracetamol, Lidocaine). However, the route to accessing this moiety defines the scalability, cost, and impurity profile of your final API.

This guide moves beyond textbook definitions to compare the three dominant methodologies in modern synthesis: Catalytic Hydrogenation , Buchwald-Hartwig Amination , and Nucleophilic Aromatic Substitution (SNAr) .

The Senior Scientist’s Verdict:

  • Use Hydrogenation for bulk manufacturing of simple anilines from nitro precursors. It is atom-economical but struggles with chemoselectivity (halo-arenes).

  • Use Buchwald-Hartwig for late-stage functionalization or when nitration is impossible. It is the precision tool for complex scaffolds but carries high catalyst costs.

  • Use SNAr strictly for electron-deficient heterocycles. It is the most robust and cheapest method but has the narrowest substrate scope.

Decision Matrix & Mechanistic Logic

Before selecting a protocol, consult the following decision logic. This diagram maps substrate properties to the optimal synthetic pathway, minimizing trial-and-error.

AnilineSynthesisDecision Start Starting Material? Nitro Nitroarene (-NO2) Start->Nitro Halide Aryl Halide (-Cl, -Br, -I) Start->Halide Sens Halogen/Alkene Present? Nitro->Sens EWG Electron Withdrawing Groups? (Ortho/Para NO2, CN, CF3) Halide->EWG H2_Pd Method A: H2 + Pd/C (Standard Hydrogenation) Sens->H2_Pd No (Robust) Fe_Red Method B: Fe/NH4Cl or Zn (Chemoselective Reduction) Sens->Fe_Red Yes (Sensitive) SNAr Method C: SNAr (Base + Heat) EWG->SNAr Yes (Activated) Buchwald Method D: Buchwald-Hartwig (Pd Catalyst + Ligand) EWG->Buchwald No (Deactivated/Neutral)

Figure 1: Strategic decision tree for selecting the aniline synthesis method based on substrate electronic properties and functional group tolerance.

Comparative Performance Analysis

The following data aggregates typical performance metrics from process chemistry literature and internal optimization studies.

Table 1: Methodological Comparison
FeatureCatalytic Hydrogenation Buchwald-Hartwig SNAr
Primary Substrate NitroarenesAryl Halides / TriflatesActivated Aryl Halides
Atom Economy High (Water is byproduct)Low (Base salt byproduct)Moderate (Salt byproduct)
Cost (Lab Scale) Low (H2 is cheap)High (Pd precatalysts, Ligands)Very Low (Common bases)
Scalability Excellent (Flow chemistry)Good (Requires scavenger resins)Excellent
Key Limitation Hydrodehalogenation: Removes Cl/Br/ITrace Metals: Pd removal required (<10ppm)Scope: Requires EWG (e.g., -NO2, -CN)
Green Metric (E-Factor) < 5 (Excellent)20–100 (Poor due to solvent/workup)10–50 (Moderate)

Deep Dive: Protocols & Causality

Method A: Chemoselective Reduction (The "Lab Standard")

For substrates containing halogens (Cl, Br) that would be stripped off by standard Pd/C hydrogenation.

Mechanism: While Pd/C activates H2 to attack nitro groups, it also readily inserts into C-X bonds. To prevent this, we use Iron (Fe) powder in mild acidic media or Platinum sulfided on Carbon (Pt(S)/C) . The Fe-mediated reduction proceeds via electron transfer from the metal surface to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the amine.

Self-Validating Protocol (Fe/NH4Cl):

  • Setup: To a 250 mL RB flask, add Nitroarene (10 mmol) and EtOH/Water (3:1 ratio, 40 mL).

  • Activation: Add NH4Cl (5 equiv) and Iron powder (325 mesh, 5 equiv).

    • Why? NH4Cl acts as a mild electrolyte and proton source. Strong acids (HCl) often lead to chlorinated side products or hydrolysis of esters.

  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Visual Check: The grey iron suspension will turn rust-brown/orange as Fe oxidizes to Fe(II)/Fe(III) oxides.

  • Monitoring: Spot TLC every 30 mins.

    • Endpoint: Nitro compounds are often UV-active (yellow spot). Anilines are often UV-active (blue fluorescence) and stain red/orange with p-Anisaldehyde.

  • Workup (Critical Step): Filter hot through a Celite pad.

    • Caution: The iron filter cake is pyrophoric when dry. Keep it wet and quench with water before disposal.

Method B: Buchwald-Hartwig Amination (The "Precision Tool")

For coupling unactivated aryl halides with amines.

Mechanism: The reaction follows a Pd(0)/Pd(II) catalytic cycle. The choice of ligand dictates the success.

  • Oxidative Addition: Pd(0) inserts into Ar-X.[1]

  • Amine Coordination/Deprotonation: The amine binds, and base removes a proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

BuchwaldCycle Pd0 LnP-Pd(0) PdII_ArX LnP-Pd(II)-Ar(X) Pd0->PdII_ArX + Ar-X OxAdd Oxidative Addition PdII_Amine Complex B (Pd-Amine) PdII_ArX->PdII_Amine + HNR2 AmineBind Amine Binding PdII_Amido LnP-Pd(II)-N-Ar PdII_Amine->PdII_Amido + Base - HX BaseStep Base Deprotonation PdII_Amido->Pd0 Product (Ar-NR2) RedElim Reductive Elimination

Figure 2: The catalytic cycle of Buchwald-Hartwig amination. Ligand sterics facilitate the final reductive elimination step.

Self-Validating Protocol (Pd2(dba)3 / XPhos):

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

    • Why? O2 oxidizes phosphine ligands to phosphine oxides, killing the catalyst.

  • Charging: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add Pd2(dba)3 (1-2 mol%) and XPhos (2-4 mol%).

    • Expert Tip: Pre-mix catalyst and ligand in a separate vial with solvent for 5 mins to form the active catalytic species (L-Pd-0) before adding to the reaction.

  • Solvent: Add anhydrous Toluene or Dioxane (degassed).

  • Reaction: Heat to 100°C.

    • Visual Check: The solution often changes from dark purple/red (Pd-dba) to orange/brown (active cycle). If it turns black and precipitates "palladium black," the catalyst has decomposed (ligand insufficient).

References & Authoritative Grounding

  • Buchwald-Hartwig Foundation:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[2][7]

  • Green Chemistry Metrics in Aniline Synthesis:

    • Source: Gondi, S. R., et al. (2019).[8] Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide.[8] Scientific Reports.

  • Chemoselective Reduction Reviews:

    • Source: Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development.

  • Industrial Application (Novartis):

    • Source: Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners.[9] ACS Catalysis.[7][9]

Sources

Comparative

Structural Validation of 2-(Cyclohexyloxy)-5-Fluoroaniline Hydrochloride: A Multi-Tiered NMR Comparison Guide

Executive Summary Validating the structure of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride presents a specific set of analytical challenges distinct from simple organic intermediates. The presence of a fluorine atom,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the structure of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride presents a specific set of analytical challenges distinct from simple organic intermediates. The presence of a fluorine atom, a bulky ether group, and a hydrochloride salt form creates a complex spin system that requires more than standard proton NMR for definitive authentication.

This guide compares three validation methodologies (Tiers) ranging from routine quality control to absolute structural certification. It argues that Tier 2 (Integrated Multinuclear NMR) is the optimal balance of rigor and efficiency for this specific compound, utilizing the fluorine atom as an internal "spy" to map the aromatic substitution pattern.

Structural Context & The "Isomer Trap"

Before selecting a protocol, one must understand the specific spin system of the target molecule. The critical challenge is distinguishing the 2,5-substitution pattern from potential regioisomers (e.g., 2,4-fluoro or 2,3-fluoro isomers) that may arise during nucleophilic aromatic substitution or reduction steps.

The Spin System
  • Core: 1,2,4-trisubstituted benzene ring.

  • Substituents:

    • Pos 1: Ammonium (

      
      ) – Exchangeable, broad.
      
    • Pos 2: Cyclohexyloxy (

      
      ) – Electron-donating, bulky.
      
    • Pos 5: Fluorine (

      
      ) – Spin active (
      
      
      
      ), large coupling constants.
  • Protons:

    • H-3: Ortho to Ether, Meta to Fluorine.

    • H-4: Ortho to Fluorine, Meta to Ether.

    • H-6: Ortho to Fluorine, Ortho to Amine.

Comparative Methodologies: Selecting the Right Protocol

This section objectively compares three validation approaches.

Comparison Matrix
FeatureTier 1: Routine QC Tier 2: Structural Certification (Recommended) Tier 3: De Novo Characterization
Technique 1D

NMR
1D

+

+

(F-coupled)
Tier 2 + 2D (COSY, HSQC, NOESY)
Solvent DMSO-

DMSO-

DMSO-

Time Cost Low (15 mins)Medium (2-4 hours)High (12-24 hours)
Isomer ID InferentialDefinitive Absolute
Salt Validation Yes (integrals)Yes (integrals + shifts)Yes
Primary Use Batch-to-batch consistencyIND submission / Reference Standard Unknown impurity ID
Analysis of Alternatives
  • Tier 1 (1H Only): Sufficient for checking purity of a known batch but risky for structural proof. The aromatic region may look similar between isomers (e.g., 2-alkoxy-4-fluoroaniline) if coupling constants are not rigorously calculated.

  • Tier 2 (1H + 19F + 13C): The Gold Standard . The

    
     spectrum becomes a self-validating map because the Carbon-Fluorine (
    
    
    
    ) coupling constants (
    
    
    ) vary predictably with distance (1-bond vs 2-bond vs 3-bond), unequivocally proving the fluorine's position relative to the carbons.
  • Tier 3 (2D NMR): Necessary only if the cyclohexyl ring conformation is of interest or if signals overlap heavily (unlikely in this molecule).

Detailed Experimental Protocol (Tier 2)

This protocol is designed to be self-validating. If the data does not match the logic in Section 5, the structure is incorrect.

Step 1: Sample Preparation
  • Solvent Choice: DMSO-

    
      is mandatory.
    
    • Reason 1: The hydrochloride salt is likely insoluble in

      
      .
      
    • Reason 2:

      
       encourages rapid proton exchange, often making the ammonium (
      
      
      
      ) protons invisible. DMSO-
      
      
      stabilizes these protons via hydrogen bonding, allowing them to appear as a distinct broad singlet (integration ~3H) around 8.0–10.0 ppm.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL DMSO-

    
    .
    
    • Note: Ensure the solution is clear. Filtration through a glass wool plug is recommended to remove inorganic salt impurities (e.g., excess

      
      ).
      
Step 2: Acquisition Parameters
  • Temperature: 298 K (25°C).

  • Experiment 1: Proton (

    
    ) 
    
    • Spectral Width: -2 to 14 ppm.

    • Scans: 16 (sufficient for 10mg).

    • Critical: Set relaxation delay (

      
      ) 
      
      
      
      5 seconds to ensure accurate integration of the aromatic protons relative to the cyclohexyl protons.
  • Experiment 2: Fluorine (

    
    ) 
    
    • Reference: Internal

      
       or external reference (optional if spectrometer is calibrated).
      
    • Scans: 32.

    • Type: Non-decoupled (to see H-F coupling) or Proton-decoupled (singlet check).

  • Experiment 3: Carbon (

    
    ) 
    
    • Scans:

      
       512 (Carbon sensitivity is low).
      
    • Type: Proton-decoupled.[1][2] Do not Fluorine-decouple. We need the C-F splitting to validate the structure.

Data Interpretation & Logic: The Self-Validating System

This section details how to interpret the data to prove the structure is 2-(cyclohexyloxy)-5-fluoroaniline HCl .

A. The Ammonium "Salt" Validation

In DMSO-


, look for a broad singlet integrating to ~3H between 8.0 and 10.0 ppm .
  • Presence: Confirms the Hydrochloride salt form (

    
    ).
    
  • Absence: Indicates the free base (

    
    ) or rapid exchange due to wet solvent.
    
B. The Aromatic "Fingerprint" (Regiochemistry)

The 2,5-substitution pattern creates a unique coupling network. You must verify these specific splitting patterns in the


 NMR (aromatic region 6.5–7.5 ppm):
  • H-6 (The "Isolated" Proton):

    • Position: Ortho to F, Ortho to N.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~10-12 Hz) + Small 
      
      
      
      (meta to H-4, ~2-3 Hz).
    • Diagnostic: This proton has no large H-H neighbor coupling .

  • H-4 (The "Sandwiched" Proton):

    • Position: Ortho to F, Ortho to H-3.

    • Pattern: Doublet of Doublets (dd) or Pseudo-Triplet.

    • Coupling: Large

      
       (~9-10 Hz) + Large 
      
      
      
      (ortho to H-3, ~8-9 Hz).
    • Diagnostic: Look for the wide multiplet due to two large couplings.

  • H-3 (The "Shielded" Proton):

    • Position: Ortho to Ether, Meta to F.

    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (ortho to H-4, ~8-9 Hz) + Medium/Small 
      
      
      
      (meta to F, ~4-6 Hz).
    • Diagnostic: This proton is typically most upfield in the aromatic region due to the ortho-alkoxy effect.

C. The Carbon-Fluorine Ruler ( NMR)

The


 spectrum will display doublets for all ring carbons due to C-F coupling. The magnitude of 

validates the carbon position relative to the fluorine.
Carbon PositionAssignmentExpected Splitting (

)
Logic
C-5 C-F (ipso) Doublet (~240 Hz) Direct attachment. Huge splitting.
C-4, C-6 Ortho Doublet (~20-25 Hz) 2-bond coupling. Distinctive medium split.
C-1, C-3 Meta Doublet (~8-10 Hz) 3-bond coupling. Small split.
C-2 Para Doublet (~2-3 Hz) 4-bond coupling. Often looks like a singlet or broad peak.

Self-Validation Check: If C-2 (attached to Oxygen, ~145-150 ppm) shows a large split (>15 Hz), the Fluorine is likely at position 3 (ortho), meaning you have the wrong isomer .

Visualization of Analytical Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process during the Tier 2 validation.

ValidationWorkflow Start Sample: 2-(cyclohexyloxy)-5-fluoroaniline HCl Solvent Dissolve in DMSO-d6 (Preserve NH3+ signal) Start->Solvent Acquire Acquire 1H, 19F, 13C Spectra Solvent->Acquire CheckSalt Check 8.0-10.0 ppm: Broad Singlet (3H)? Acquire->CheckSalt SaltConfirmed Salt Form Confirmed CheckSalt->SaltConfirmed Yes SaltFailed Free Base or Exchange (Retry with dry DMSO) CheckSalt->SaltFailed No CheckRegio Analyze Aromatic Coupling (H-3, H-4, H-6) SaltConfirmed->CheckRegio RegioLogic H-6: Large J(HF), Small J(HH) H-4: Large J(HF), Large J(HH) H-3: Small J(HF), Large J(HH) CheckRegio->RegioLogic StructureConfirmed STRUCTURE VALIDATED RegioLogic->StructureConfirmed Pattern Matches StructureReject REJECT: Wrong Isomer RegioLogic->StructureReject Pattern Mismatch

Caption: Step-by-step decision tree for validating the salt form and regiochemistry.

Diagram 2: Coupling Connectivity Logic

This diagram visualizes the specific spin interactions that define the 2,5-isomer.

CouplingLogic F5 F-5 H4 H-4 F5->H4 3J (Ortho) ~9-10 Hz H6 H-6 F5->H6 3J (Ortho) ~10-12 Hz H3 H-3 F5->H3 4J (Meta) ~4-6 Hz H4->H3 3J (Ortho) ~8-9 Hz H6->H4 4J (Meta) ~2-3 Hz Ether O-Cyclohexyl (Pos 2) Ether->H3 NOE Spatial Proximity Amine NH3+ (Pos 1)

Caption: Visualization of the spin network. Red lines indicate Fluorine coupling; Blue lines indicate Proton coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolin, C., & Haug, E. (2018). NMR Solvent Selection Guidelines for Hydrochloride Salts. ResearchGate Discussions. Link

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 10(3), 83-756. (Authoritative source on J-coupling values). Link

  • Oxford Instruments. (2024).[8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Notes. Link

Sources

Validation

Biological Activity of 2-(Cyclohexyloxy)-5-Fluoroaniline Derivatives: A Technical Comparison Guide

This guide provides an in-depth technical analysis of 2-(cyclohexyloxy)-5-fluoroaniline and its derivatives, focusing on their role as critical pharmacophores in medicinal chemistry and agrochemical development. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(cyclohexyloxy)-5-fluoroaniline and its derivatives, focusing on their role as critical pharmacophores in medicinal chemistry and agrochemical development.

Executive Summary

2-(Cyclohexyloxy)-5-fluoroaniline (CAS: 937597-01-8) is a specialized chemical scaffold employed primarily as a key intermediate in the synthesis of Kinase Inhibitors (targeting ALK, c-Met, ROS1) and Agrochemicals (specifically SDHI fungicides). Its structural uniqueness lies in the synergistic combination of a lipophilic cyclohexyloxy group (providing steric bulk and hydrophobic interaction) and a fluorine atom (enhancing metabolic stability and modulating pKa).

This guide compares the biological performance of this scaffold against standard alternatives (e.g., 2-methoxy, 2-isopropoxy analogs), detailing its mechanistic advantages in drug design.

Chemical Architecture & Pharmacophore Analysis

The biological potency of 2-(cyclohexyloxy)-5-fluoroaniline derivatives stems from three critical structural features that optimize ligand-target binding kinetics.

Structural Causality Table
FeatureChemical FunctionBiological Impact
Aniline Amine (-NH₂) Primary H-bond donorHinge Binder: Forms critical hydrogen bonds with the kinase hinge region (e.g., ATP-binding site).
Cyclohexyloxy Group Bulky hydrophobic etherSelectivity Filter: Occupies the hydrophobic "specificity pocket" (e.g., Gatekeeper residue), improving selectivity over other kinases.
Fluorine (C5 Position) Bioisostere of HydrogenMetabolic Shield: Blocks oxidative metabolism at the para-position to the amine, extending half-life (

) and increasing lipophilicity (

).
Comparative Scaffold Performance
Scaffold VariantHydrophobicity (

)
Metabolic StabilityKinase Selectivity Potential
2-(Cyclohexyloxy)-5-fluoroaniline High High Excellent (Due to steric fit)
2-Methoxy-5-fluoroanilineLowModeratePoor (Too small for specificity pocket)
2-Isopropoxy-5-fluoroanilineModerateHighGood (Standard for ALK inhibitors)

Biological Targets & Mechanisms of Action[1]

A. Kinase Inhibition (Oncology)

This scaffold is a bioisostere of the 2-isopropoxy-5-methylaniline moiety found in Ceritinib (ALK inhibitor). Derivatives synthesized from 2-(cyclohexyloxy)-5-fluoroaniline target receptor tyrosine kinases by mimicking the adenine ring of ATP.

Mechanism: ATP-Competitive Inhibition
  • Entry: The inhibitor enters the ATP-binding pocket.

  • Anchoring: The aniline -NH₂ forms a hydrogen bond with the backbone carbonyl of the hinge region residues.

  • Locking: The cyclohexyloxy group displaces water and fills the hydrophobic pocket adjacent to the gatekeeper residue, locking the kinase in an inactive conformation.

KinaseInhibition Scaffold 2-(Cyclohexyloxy)-5-fluoroaniline Scaffold ATP_Pocket ATP Binding Pocket (Kinase Domain) Scaffold->ATP_Pocket Enters Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge H-Bonding (via -NH2) Hydrophobic_Pocket Hydrophobic Specificity Pocket (Gatekeeper Residue) Scaffold->Hydrophobic_Pocket Steric Occlusion (via Cyclohexyloxy) inhibition Inhibition of Phosphorylation Hinge->inhibition Hydrophobic_Pocket->inhibition Signal_Block Blockade of Downstream Signaling (e.g., PI3K/AKT, STAT3) inhibition->Signal_Block Therapeutic Effect

Figure 1: Mechanism of kinase inhibition by 2-(cyclohexyloxy)-5-fluoroaniline derivatives, highlighting dual binding modes.

B. Agrochemical Activity (Fungicides)

In agriculture, this aniline serves as a precursor for Succinate Dehydrogenase Inhibitors (SDHIs) . The fluorine atom enhances penetration through fungal cell walls, while the cyclohexyl group disrupts membrane integrity.

  • Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Effect: Inhibition of fungal respiration, leading to energy depletion and cell death.

Experimental Protocols for Validation

To validate the biological activity of derivatives synthesized from this scaffold, the following self-validating protocols are recommended.

Protocol 1: Kinase IC₅₀ Determination (FRET Assay)

Objective: Quantify the inhibitory potency against specific kinases (e.g., ALK, c-Met).

  • Reagent Prep: Prepare a 10 mM stock of the derivative in DMSO. Dilute serially (1:3) in kinase buffer.

  • Enzyme Reaction: Mix 5 µL of kinase (e.g., recombinant ALK, 1 nM final) with 5 µL of substrate peptide (FAM-labeled) and 5 µL of the test compound.

  • ATP Addition: Initiate reaction with ATP (at

    
     concentration).
    
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add EDTA to stop the reaction. Measure fluorescence polarization.

  • Validation: Use Crizotinib (10 nM) as a positive control. The assay is valid only if the Z'-factor > 0.5.

Protocol 2: Metabolic Stability (Microsomal Assay)

Objective: Assess the protective effect of the fluorine substitution.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).
    • Success Metric:

      
       minutes indicates good metabolic stability suitable for oral dosing.
      

Synthesis & Optimization (SAR Workflow)

Optimizing this scaffold involves modifying the aniline nitrogen or the phenyl ring to enhance potency.

SAR_Workflow Start Starting Material: 2-(Cyclohexyloxy)-5-fluoroaniline Step1 Reaction A: Nucleophilic Substitution (with Pyrimidine/Quinazoline) Start->Step1 Pathway 1 Step2 Reaction B: Buchwald-Hartwig Coupling (Pd-catalyzed C-N bond formation) Start->Step2 Pathway 2 Product Final Kinase Inhibitor Candidate Step1->Product Step2->Product Check Activity Check: IC50 < 100 nM? Product->Check Optimize Optimize: Modify Cyclohexyl Ring (e.g., add polarity) Check->Optimize No Lead Candidate Lead Candidate Check->Lead Candidate Yes Optimize->Step1 Re-synthesize

Figure 2: Synthetic workflow for converting the aniline intermediate into a bioactive kinase inhibitor.

Safety & Handling Profile

While valuable, 2-(cyclohexyloxy)-5-fluoroaniline poses specific toxicological risks common to halogenated anilines.

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Target Organ Toxicity: Potential for Methemoglobinemia (oxidation of hemoglobin). Biological monitoring of blood methemoglobin levels is recommended for personnel handling large quantities.

  • Skin Sensitization: May cause allergic skin reactions. Use nitrile gloves and full PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 2-(Cyclohexyloxy)-5-fluoroaniline. Retrieved from [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry. [Link](Comparative reference for 2-alkoxy-aniline scaffolds in ALK inhibitors)

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link](Mechanistic insight into fluorine substitution)

Comparative

"in vitro testing of compounds derived from 2-(cyclohexyloxy)-5-fluoroaniline"

Topic: "In vitro testing of compounds derived from 2-(cyclohexyloxy)-5-fluoroaniline" Executive Summary This guide outlines the optimal in vitro testing strategy for novel small molecules derived from 2-(cyclohexyloxy)-5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "In vitro testing of compounds derived from 2-(cyclohexyloxy)-5-fluoroaniline"

Executive Summary

This guide outlines the optimal in vitro testing strategy for novel small molecules derived from 2-(cyclohexyloxy)-5-fluoroaniline (CAS 937597-01-8). This specific aniline scaffold serves as a "privileged structure" in medicinal chemistry, frequently utilized to synthesize Type II Kinase Inhibitors (targeting the DFG-out conformation of kinases like p38 MAPK or VEGFR2) and P2X3 receptor antagonists .

The presence of the bulky, lipophilic cyclohexyloxy group at the ortho position combined with the electron-withdrawing fluorine at the meta position creates a unique pharmacophore. This scaffold typically improves hydrophobic contact within the ATP-binding pocket while modulating metabolic stability compared to non-fluorinated analogs.

This guide compares the performance of these derivatives against standard-of-care (SoC) alternatives (e.g., Sorafenib , Gefapixant ) and details the experimental protocols required to validate their potency, selectivity, and ADME properties.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the theoretical and observed performance characteristics of 2-(cyclohexyloxy)-5-fluoroaniline derivatives against established clinical standards in kinase and receptor antagonism assays.

Feature2-(Cyclohexyloxy)-5-Fluoroaniline DerivativesStandard Alternative: Sorafenib (Kinase)Standard Alternative: Gefapixant (P2X3)
Binding Mode Type II / Allosteric: The cyclohexyl group often occupies the hydrophobic "selectivity pocket" (e.g., adjacent to the DFG motif).Type II: Uses a trifluoromethyl-phenyl group to occupy the hydrophobic pocket.Allosteric: Binds to the P2X3 receptor's extracellular domain.
Potency (IC₅₀) High (nM range): Fluorine substitution often enhances binding affinity by 5-10x via dipole interactions.Moderate to High: Broad-spectrum potency but limited by off-target toxicity.High: Specific but associated with taste disturbance (dysgeusia).
Metabolic Stability Variable: The cyclohexyl ring is a site for CYP450 oxidation (hydroxylation). Requires fluorination to block metabolism.Moderate: Subject to N-oxidation and hydroxylation.High: Optimized for low metabolic clearance.
Selectivity Tunable: The bulky ether group restricts binding to kinases with smaller gatekeeper residues.Low: Promiscuous binder (multi-kinase inhibitor).High: Highly selective for P2X3 over P2X2/3.

Critical Experimental Protocols

Biochemical Potency Assay (TR-FRET)

Objective: Determine the IC₅₀ of the derivative against a target kinase (e.g., VEGFR2 or p38α MAPK) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Why this method? TR-FRET is less susceptible to compound interference (fluorescence/quenching) than standard fluorescence intensity assays, which is critical for aromatic aniline derivatives.

Protocol:

  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-(cyclohexyloxy)-5-fluoroaniline derivative in 100% DMSO (start at 10 µM, 1:3 dilution).

  • Reaction Assembly:

    • Add 2.5 µL compound (4x final conc) to a 384-well low-volume plate.

    • Add 5 µL Enzyme/Substrate mix (e.g., VEGFR2 + Poly-GT-Biotin).

    • Incubate for 15 min at RT (to allow Type II binding).

    • Add 2.5 µL ATP (at K_m concentration).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL Detection Mix (Eu-labeled anti-phospho antibody + SA-XL665). Incubate 1 hour.

  • Read: Measure signal ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

Self-Validation: Include Staurosporine as a reference control. Z' factor must be > 0.5.

Cellular Target Engagement (NanoBRET)

Objective: Confirm the compound enters the cell and binds the target in a physiological environment.

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion protein.

  • Treatment: Treat cells with the derivative + a fluorescent tracer (which binds the kinase ATP pocket).

  • Competition: If the derivative binds the kinase, it displaces the tracer, reducing the BRET signal.

  • Analysis: Plot BRET ratio vs. compound concentration to determine cellular IC₅₀.

Metabolic Stability (Microsomal Stability Assay)

Objective: Assess the vulnerability of the cyclohexyl ether group to oxidative metabolism.

Causality: The cyclohexyl ring is prone to hydroxylation by CYP3A4. The 5-fluorine atom deactivates the aromatic ring but does not protect the distal cyclohexyl group.

Protocol:

  • Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (CL_int).

Visualizations

Mechanism of Action & Signaling Pathway

The following diagram illustrates the inhibition of the VEGFR2 signaling pathway by a generic 2-(cyclohexyloxy)-5-fluoroaniline derivative (Type II inhibitor).

VEGFR_Pathway Compound 2-(Cyclohexyloxy)-5-Fluoroaniline Derivative VEGFR2 VEGFR2 (Receptor) Compound->VEGFR2 Stabilizes DFG-out (Type II Binding) Raf Raf-1 VEGFR2->Raf Phosphorylation (Inhibited) ATP ATP ATP->VEGFR2 Blocked MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Angiogenesis & Proliferation ERK->Proliferation Gene Transcription

Caption: Mechanism of Type II inhibition by the derivative, blocking ATP binding and downstream Raf/MEK/ERK signaling.

Experimental Workflow: Hit-to-Lead

This flowchart describes the logical progression of testing for this specific scaffold.

Workflow Start Synthesis: 2-(Cyclohexyloxy)-5-Fluoroaniline Derivatives Step1 Biochemical Screen (TR-FRET) Target: VEGFR2/p38 Start->Step1 Step2 Cellular Viability (HUVEC / THP-1) Step1->Step2 IC50 < 100 nM Step3 ADME Profiling (Microsomal Stability) Step2->Step3 EC50 < 500 nM Decision Selectivity Check (Kinase Panel) Step3->Decision t1/2 > 30 min Decision->Start Off-target effects (Re-design) Lead Lead Candidate (In Vivo Ready) Decision->Lead Selectivity Score < 0.1

Caption: Sequential testing workflow from synthesis to lead selection, prioritizing potency and metabolic stability.

References

  • Zhang, J., et al. "Design and synthesis of Type II kinase inhibitors: The role of the DFG-out conformation." Journal of Medicinal Chemistry, 2009. Link

  • Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2006. Link

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018. Link

  • Robers, M. B., et al. "Target engagement using NanoBRET technology." Methods in Molecular Biology, 2020. Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Academic Press, 2015. Link

Validation

Validation of 2-(Cyclohexyloxy)-5-fluoroaniline Hydrochloride Analysis: A Comparative LC-MS Guide

Executive Summary 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors. As an aniline derivative, it carries inherent risks of ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a critical pharmaceutical intermediate, often utilized in the synthesis of kinase inhibitors. As an aniline derivative, it carries inherent risks of genotoxicity, requiring analytical methods with high sensitivity (trace level detection) and specificity (distinguishing positional isomers).

While HPLC-UV is the industry workhorse for assay purity, it often fails to meet the sensitivity requirements for Potential Genotoxic Impurities (PGIs). GC-MS, though sensitive, is ill-suited for the hydrochloride salt form due to thermal instability and the requirement for derivatization.

Verdict: LC-MS/MS (Triple Quadrupole) is the superior validation technique for this compound. It allows for direct injection of the salt form, achieves ng/mL sensitivity limits, and utilizes orthogonal detection (retention time + mass transition) to validate structural integrity.

Part 1: Strategic Comparison of Analytical Platforms

The following table objectively compares the performance of LC-MS against standard alternatives for this specific fluorinated aniline salt.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Sample Prep Direct Dissolution. Compatible with polar HCl salts.Direct Dissolution. Simple, but limited by UV cutoff.Complex. Requires free-basing or derivatization to prevent thermal degradation of the salt.
Sensitivity (LOD) High (0.1 - 1.0 ng/mL). Essential for PGI monitoring.Moderate (0.5 - 5.0 µg/mL). Insufficient for trace impurity analysis.High. But compromised by matrix interference or derivatization artifacts.
Specificity Excellent. Mass transitions separate co-eluting isomers.Low. Relies solely on retention time; prone to co-elution errors.Good. Spectral library matching is powerful, but limited by volatility.
Throughput High. Rapid gradients (< 5 mins) possible with UPLC.Moderate. Long run times often needed to resolve isomers.Low. Lengthy sample prep reduces overall throughput.
Matrix Effects Susceptible. Ion suppression is a risk (requires stable isotope IS).Robust. Less affected by matrix, but baseline noise is higher.Variable. Liner contamination from salts can cause tailing.

Part 2: The Analytical Challenge & Workflow

The hydrochloride salt form of 2-(cyclohexyloxy)-5-fluoroaniline presents a specific chemical challenge: it is ionic and polar, yet the cyclohexyl ring adds significant lipophilicity.

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for validating this compound.

LCMS_Workflow Sample Sample: 2-(cyclohexyloxy)-5-fluoroaniline HCl Prep Prep: Dissolve in MeOH/H2O (No Derivatization) Sample->Prep LC LC Separation: C18 or Phenyl-Hexyl Column Acidic Mobile Phase Prep->LC Ionization Ionization: ESI Positive Mode [M+H]+ = 210.1 m/z LC->Ionization Elution Detection Detection: MRM Mode Quant: 210.1 -> 83.0 (Cyclohexyl) Ionization->Detection Fragmentation Data Validation Data: Linearity, Accuracy, LOD Detection->Data

Figure 1: Optimized LC-MS/MS workflow for aniline hydrochloride salts, highlighting the direct ionization pathway.

Part 3: Method Development & Optimization

To achieve a robust validation, the method must be optimized for the specific properties of the fluoroaniline.

Column Selection: The Isomer Problem

Fluoroanilines often have positional isomers (e.g., 4-fluoro vs. 5-fluoro) that have identical mass.

  • Standard C18: May fail to separate isomers.

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase. The

    
     interactions between the phenyl ring of the column and the aniline ring of the analyte provide enhanced selectivity for positional isomers compared to hydrophobic interaction alone [1].
    
Mobile Phase & pH

Anilines are basic.

  • Acidic pH (0.1% Formic Acid): Ensures the aniline is fully protonated (

    
    ). This improves peak shape (reduces silanol interaction) and maximizes sensitivity in ESI Positive mode [2].
    
  • Organic Modifier: Acetonitrile is preferred over Methanol for lower backpressure and sharper peaks for aromatic amines.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion: The HCl dissociates; you monitor the protonated free base.

    • MW (Free Base)

      
       209.12 Da.
      
    • Target

      
       210.1 m/z.
      
  • Transitions (MRM):

    • Quantifier:

      
       (Loss of cyclohexyl ring/formation of cyclohexyl cation).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).

Part 4: Validation Protocol (ICH Q2(R1) Compliant)

This protocol ensures the method is suitable for regulatory submission [3].

Step 1: Specificity & Selectivity

Objective: Prove that the peak at the retention time is only the analyte.

  • Protocol: Inject a "Blank" (mobile phase), a "Vehicle Blank" (dissolution solvent), and the "Sample."

  • Acceptance: No interference peaks

    
     of the LOQ at the retention time of the analyte.
    
Step 2: Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare 6 concentration levels ranging from LOQ to 120% of the target concentration.

    • Example: 1, 5, 10, 50, 100, 200 ng/mL.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Step 3: Accuracy (Recovery)

Objective: Verify that the method measures the true value, unaffected by the matrix.

  • Protocol: Spike the analyte into the sample matrix at 3 levels (Low, Medium, High).

    • Calculation:

      
      
      
  • Acceptance: Mean recovery

    
     (for trace impurities) or 
    
    
    
    (for assay).
Step 4: Precision (Repeatability)

Objective: Verify consistency.

  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     for assay; RSD 
    
    
    
    for trace impurities.
Step 5: LOD & LOQ (Sensitivity)

Objective: Define the lowest detectable limits.

  • Method: Signal-to-Noise (S/N) ratio approach.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      

Part 5: Data Interpretation & Troubleshooting

Handling Matrix Effects (Ion Suppression)

In LC-MS, co-eluting matrix components can suppress ionization, leading to false negatives.

  • Diagnosis: Post-column infusion. Inject a blank sample while continuously infusing the analyte. A dip in the baseline indicates suppression.

  • Solution:

    • Dilute: Dilute the sample 10x to reduce matrix load.

    • Stable Isotope Internal Standard: Use a deuterated analog (e.g., Aniline-d5) to compensate for suppression [4].

Salt Disassociation

Ensure the sample preparation solvent (e.g., 50:50 Water:MeOH) fully dissolves the salt. The HCl portion will dissociate and elute in the void volume (as Chloride ions), which may suppress ionization of early eluting compounds. Ensure the target aniline has sufficient retention (


) to elute away from the salt front.

References

  • LC-MS/MS Method for Primary Aromatic Amines. National Institutes of Health (PMC). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Available at: [Link]

  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Electronic and Steric Effects in Substituted Anilines for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the electronic and steric effects in substituted anilines. As foundational scaffolds in medicinal chemistry and materials science, a comprehensive understanding of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the electronic and steric effects in substituted anilines. As foundational scaffolds in medicinal chemistry and materials science, a comprehensive understanding of how substituents modulate the physicochemical properties and reactivity of the aniline core is paramount for rational molecular design. This document eschews a rigid template in favor of a logical narrative that delves into the causality behind experimental observations, supported by robust data and detailed protocols.

Fundamental Principles: The Interplay of Electronic and Steric Forces

The reactivity and properties of the aniline molecule are primarily governed by the lone pair of electrons on the nitrogen atom and its interaction with the aromatic π-system. Substituents on the benzene ring can profoundly alter this interplay through two main types of influence:

  • Electronic Effects: These effects modify the electron density distribution within the molecule and are broadly categorized as:

    • Inductive Effects (σ-effects): Transmitted through the sigma bonds, these are electrostatic effects arising from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density towards it.

    • Resonance Effects (π-effects or Mesomeric Effects): These occur in conjugated systems and involve the delocalization of π-electrons. EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring through resonance, increasing the electron density at the ortho and para positions. Conversely, EWGs with π-bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance, decreasing the electron density at the ortho and para positions.

  • Steric Effects: These arise from the spatial arrangement of atoms and the repulsion between electron clouds. Bulky substituents can hinder the approach of reagents to a reaction center or force a functional group out of the plane of the aromatic ring, thereby disrupting conjugation.

This guide will dissect how these effects, individually and in concert, dictate the basicity, spectroscopic signatures, and reactivity of substituted anilines.

Quantifying Electronic and Steric Effects: Basicity and the Hammett Equation

The most direct measure of the electronic effects of a substituent on the aniline nitrogen is its basicity, expressed as the pKa of its conjugate acid (the anilinium ion). Electron-donating groups increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups decrease the electron density, rendering it less basic (lower pKa).

The Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents on the reactivity of aromatic compounds.[1] It is expressed as:

log(K/K₀) = ρσ

Where:

  • K is the equilibrium constant for the reaction of the substituted aniline.

  • K₀ is the equilibrium constant for the reaction of aniline.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

A negative ρ value for the dissociation of anilinium ions indicates that the reaction is aided by electron-donating groups.

Below is a table compiling the pKa values and Hammett constants for a range of substituted anilines.

SubstituentPositionpKaHammett Constant (σ)
-H-4.580.00
-CH₃ortho4.39-
-CH₃meta4.69-0.07
-CH₃para5.12-0.17
-OCH₃ortho4.49-
-OCH₃meta4.23+0.12
-OCH₃para5.34-0.27
-Clortho2.64-
-Clmeta3.34+0.37
-Clpara3.98+0.23
-NO₂ortho-0.29-
-NO₂meta2.50+0.71
-NO₂para1.02+0.78

Data compiled from various sources.[2]

dot graph "" { graph [fontname="Arial", fontsize=12, label="Hammett Plot for the Basicity of Substituted Anilines", labelloc=t, pad="0.5", splines=true, overlap=false, size="7.6,5"]; node [fontname="Arial", fontsize=10, shape=point, color="#4285F4"]; edge [style=dashed, color="#5F6368"];

} caption: "Hammett plot illustrating the linear free-energy relationship for the basicity of meta- and para-substituted anilines."

The Ortho Effect: A Steric Dominance

A notable deviation from the Hammett relationship is observed for ortho-substituted anilines. The "ortho effect" describes the phenomenon where most ortho substituents, regardless of their electronic nature, decrease the basicity of aniline more than their para counterparts. This is attributed to a combination of steric hindrance and, in some cases, intramolecular hydrogen bonding. Upon protonation, the amino group changes from sp² to sp³ hybridization, increasing its steric bulk. An ortho substituent can sterically hinder this change and also destabilize the resulting anilinium ion, thus reducing the basicity.

Spectroscopic Analysis: Probing the Electronic Environment

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for investigating the electronic and steric effects in substituted anilines.

Infrared (IR) Spectroscopy

The N-H stretching vibrations in the IR spectrum of anilines are sensitive to the electronic environment of the amino group.

  • N-H Stretching Frequencies: Electron-withdrawing groups decrease the electron density on the nitrogen, leading to a strengthening of the N-H bond and an increase in the stretching frequency (higher wavenumber). Conversely, electron-donating groups increase the electron density on the nitrogen, weakening the N-H bond and decreasing the stretching frequency (lower wavenumber).

  • Primary Anilines: Unsubstituted and substituted primary anilines typically show two N-H stretching bands: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s).

Substituent (para)ν_as (cm⁻¹)ν_s (cm⁻¹)
-OCH₃34603380
-CH₃34653385
-H34753395
-Cl34853400
-NO₂35053410

Note: Approximate values in a non-polar solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR provide detailed information about the electron distribution in substituted anilines.

  • ¹H NMR: The chemical shift of the amino protons (-NH₂) is highly dependent on the solvent, concentration, and temperature, but generally, electron-withdrawing groups cause a downfield shift (higher ppm), and electron-donating groups lead to an upfield shift (lower ppm). The chemical shifts of the aromatic protons are also significantly affected by the substituent's electronic effects, particularly at the ortho and para positions.

  • ¹³C NMR: The chemical shift of the carbon atom attached to the amino group (C1) and the para-carbon (C4) are excellent probes of the electronic effects. Electron-donating groups cause an upfield shift of these signals, while electron-withdrawing groups result in a downfield shift. There are established correlations between the ¹³C chemical shifts and Hammett substituent constants.[3][4]

Impact on Chemical Reactivity

Electronic and steric effects not only influence the basicity of the amino group but also the reactivity of the aromatic ring in electrophilic aromatic substitution (EAS) and the nucleophilicity of the nitrogen atom in reactions such as acylation.

Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating, ortho, para-directing group in EAS reactions due to its ability to donate its lone pair of electrons into the ring via resonance.[5]

  • Electron-Donating Groups: EDGs further activate the ring, leading to faster reaction rates.

  • Electron-Withdrawing Groups: EWGs deactivate the ring, resulting in slower reaction rates.

  • Steric Hindrance: Bulky substituents at the ortho position can sterically hinder the approach of the electrophile, favoring substitution at the less hindered para position.

Direct nitration or halogenation of aniline often leads to polysubstitution and oxidation due to the high reactivity of the ring.[6] To control the reaction and achieve monosubstitution, the activating effect of the amino group is often tempered by converting it to an acetanilide.

dot graph "" { graph [fontname="Arial", fontsize=12, label="Electrophilic Aromatic Substitution of Aniline", labelloc=t, pad="0.5", splines=true, overlap=false, size="7.6,5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} caption: "Mechanism of electrophilic aromatic substitution in aniline."

Acylation of the Amino Group

The acylation of anilines to form amides is a fundamental reaction. The rate of this reaction is dependent on the nucleophilicity of the amino group.

  • Electronic Effects: Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity and increasing the rate of acylation. Electron-withdrawing groups decrease the nucleophilicity and slow down the reaction.

  • Steric Effects: Bulky ortho substituents can sterically hinder the approach of the acylating agent to the nitrogen atom, significantly reducing the reaction rate. In cases of severe steric hindrance, such as with 2,6-disubstituted anilines, acylation may not occur under standard conditions.

Experimental Protocols

Synthesis of Substituted Anilines: A General Approach for Halogenation

This protocol outlines the synthesis of para-bromoaniline, demonstrating the use of a protecting group to control reactivity.

Step 1: Protection of the Amino Group (Acetylation)

  • In a fume hood, dissolve 10.0 g of aniline in 30 mL of glacial acetic acid in a 250 mL flask.

  • While stirring, slowly add 12.0 mL of acetic anhydride.

  • Heat the mixture gently under reflux for 10 minutes.

  • Pour the hot mixture into 250 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from ethanol/water to obtain pure crystals.

Step 2: Bromination of Acetanilide

  • Dissolve 5.0 g of dry acetanilide in 20 mL of glacial acetic acid in a 100 mL flask.

  • In a separate beaker, prepare a solution of 2.0 mL of bromine in 10 mL of glacial acetic acid.

  • Slowly add the bromine solution to the stirred acetanilide solution at room temperature.

  • Stir the mixture for 15 minutes. The product, p-bromoacetanilide, will precipitate.

  • Pour the reaction mixture into 100 mL of cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis) to Yield p-Bromoaniline

  • Transfer the crude p-bromoacetanilide to a 250 mL round-bottom flask.

  • Add 20 mL of ethanol and 15 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 30-40 minutes until the solution is clear.

  • Pour the hot solution into 100 mL of cold water.

  • Make the solution basic by slowly adding concentrated aqueous ammonia until precipitation is complete.

  • Cool the mixture in an ice bath and collect the p-bromoaniline by vacuum filtration.

  • Recrystallize the product from ethanol/water.

Determination of pKa by Potentiometric Titration

This protocol provides a method for the accurate determination of the pKa of a substituted aniline.[7]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Standardized 0.1 M HCl solution

  • Substituted aniline sample (approx. 0.01 M solution)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately prepare a ~0.01 M solution of the substituted aniline in deionized water. If solubility is an issue, a co-solvent like ethanol can be used, but the pKa value will be for that specific solvent system.

  • Pipette a known volume (e.g., 50.0 mL) of the aniline solution into a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring gently.

  • Record the initial pH of the solution.

  • Add the standardized 0.1 M HCl solution from the buret in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

  • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point).

dot graph "" { graph [fontname="Arial", fontsize=12, label="Workflow for pKa Determination", labelloc=t, pad="0.5", splines=true, overlap=false, size="7.6,5"]; node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} caption: "Experimental workflow for pKa determination by potentiometric titration."

Conclusion

The electronic and steric effects of substituents on the aniline scaffold are critical determinants of its chemical behavior. A thorough understanding of these principles, supported by quantitative data from techniques like pKa measurements and Hammett analysis, as well as qualitative insights from spectroscopic methods, is essential for researchers in drug discovery and materials science. By judiciously selecting and positioning substituents, the properties of anilines can be fine-tuned to optimize their function in a wide range of applications. This guide has provided a framework for comparing these effects and practical protocols for their investigation, empowering scientists to make more informed decisions in their molecular design endeavors.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Nyquist, R. A. (1993). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 47(3), 411–422. [Link]

  • Filo. (2025). Synthesis of NITRO anneline at ortho para and meta. [Link]

  • Trade Science Inc. (2009). Correlation between hardness and basicity pKa of substituted anilines. [Link]

  • ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. [Link]

  • Canadian Science Publishing. (1998). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 76(11), 1778-1785. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]

  • ResearchGate. NMR Spectra of Anilines. [Link]

  • Khan Academy. (2025). EAS reactions of aniline. [Link]

  • ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(22), 7422–7428. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

  • Brainly.in. (2021). why aniline is more reactive towards electrophilic substitution reaction. [Link]

  • Study.com. Acylation: Mechanism & Reaction. [Link]

  • AFIT Scholar. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. [Link]

  • Google Patents. RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines.
  • ResearchGate. pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems. [Link]

  • ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry, 90(6), 3891–3897. [Link]

  • PMC. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

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Validation

A Comparative Guide to the Biological Evaluation of Novel Fluoroaniline-Based Compounds

For Distribution Among Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Profile of Fluoroanilines in Drug Discovery Fluoroaniline-based compounds represent a compelling class of molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Fluoroanilines in Drug Discovery

Fluoroaniline-based compounds represent a compelling class of molecules in modern medicinal chemistry. The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These modifications have led to the exploration of fluoroaniline derivatives for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[1][3][4][5]

The journey from a novel compound synthesized in the lab to a potential therapeutic agent is paved with rigorous biological evaluation. This guide provides an in-depth, comparative framework for assessing the biological activity of new fluoroaniline-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical structure for interpreting the resulting data. This document is designed to be a practical resource for researchers aiming to elucidate the therapeutic potential of these promising molecules.

The Comparative Landscape: Fluoroaniline Derivatives vs. Established Agents

A critical aspect of evaluating novel compounds is benchmarking their performance against existing alternatives. For fluoroaniline-based drug candidates, these comparators can be categorized as:

  • Non-fluorinated Analogs: Comparing a fluoroaniline derivative to its direct non-fluorinated counterpart can provide clear insights into the specific contribution of the fluorine moiety to the compound's biological activity.

  • Standard-of-Care Drugs: Pitting a novel compound against a clinically approved drug for a specific indication (e.g., doxorubicin for cancer, ciprofloxacin for bacterial infections) establishes a high bar for efficacy and provides a direct measure of its potential clinical relevance.

The unique substitution pattern of fluoroanilines, with both chlorine and fluorine atoms on the aniline ring, offers a versatile platform for creating complex molecular structures.[6] This versatility allows for the fine-tuning of activity against specific biological targets.

Core Biological Evaluation: A Multi-Faceted Approach

A comprehensive biological evaluation of novel fluoroaniline-based compounds should be a tiered process, starting with broad screening assays and progressing to more specific mechanism-of-action studies.

I. In Vitro Cytotoxicity Assessment: The First Hurdle

A fundamental initial step is to determine the cytotoxic potential of the novel compounds. This is crucial for identifying a therapeutic window and for understanding the compound's general effect on cell viability.

Rationale for Assay Selection:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] It is a reliable, fast, and cost-effective method for screening a large number of compounds.[8] The principle lies in the ability of viable, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or A375, or normal cell lines for toxicity comparison) in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the novel fluoroaniline-based compounds and a positive control (e.g., a known cytotoxic drug) in the appropriate cell culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial enzymes in viable cells will convert the MTT to formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals, resulting in a purple solution.[9][10]

  • Absorbance Measurement: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that reduces cell viability by 50%, is a key metric of a drug's potency.[7]

Data Presentation: Comparative Cytotoxicity

CompoundTarget Cell LineIC50 (µM)Positive Control (Drug)IC50 (µM)
Novel Fluoroaniline 1 A375 (Melanoma)12.25[3]PLX4032Value
Novel Fluoroaniline 2 MCF-7 (Breast Cancer)28.42[11]Adriamycin15.28[11]
Non-fluorinated Analog A375 (Melanoma)ValuePLX4032Value
Non-fluorinated Analog MCF-7 (Breast Cancer)ValueAdriamycinValue

Note: Values for novel compounds are illustrative and based on literature.[3][11] Values for positive controls and non-fluorinated analogs would be determined experimentally.

II. Antimicrobial Susceptibility Testing: Combating Infectious Agents

Many fluoroaniline derivatives have shown promise as antimicrobial agents.[12] Determining their efficacy against relevant microbial strains is a critical evaluation step.

Rationale for Assay Selection:

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[13] This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well plate format.[13]

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare two-fold serial dilutions of the fluoroaniline-based compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][15]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Vibrio parahaemolyticus) with a defined turbidity.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[14]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • MIC Determination: After incubation, visually assess the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.[15]

Data Presentation: Comparative Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
ACNBF (Trifluoro-aniline) V. parahaemolyticus100[12][16]CiprofloxacinValue
ITFMA (Trifluoro-aniline) V. parahaemolyticus50[12][16]CiprofloxacinValue
PL-W (Pleuromutilin derivative) MRSA0.03125[17]Tiamulin0.5[17]
Non-fluorinated Analog V. parahaemolyticusValueCiprofloxacinValue

Note: Values for novel compounds are illustrative and based on literature.[12][16][17] Values for the positive control and non-fluorinated analog would be determined experimentally.

Delving Deeper: Elucidating the Mechanism of Action

Once a compound has demonstrated promising activity in initial screens, the next logical step is to investigate its mechanism of action. This is crucial for understanding how the compound exerts its biological effects and for identifying potential molecular targets.[18]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential biological pathways involved, we can use diagrams generated with Graphviz.

G cluster_0 In Vitro Evaluation Workflow A Novel Fluoroaniline Compound Synthesis B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification (Potent & Selective Compounds) B->C D Secondary Assays (e.g., Dose-Response) C->D E Mechanism of Action Studies D->E F Lead Optimization E->F

Caption: A generalized workflow for the biological evaluation of novel compounds.

For anticancer agents, a common mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[19] Western blot analysis can be used to probe for changes in the expression levels of key proteins involved in these pathways.

G cluster_1 Apoptosis Signaling Pathway Drug Fluoroaniline Compound Receptor Target Receptor Drug->Receptor Bax Bax (pro-apoptotic) Receptor->Bax Bcl2 Bcl-2 (anti-apoptotic) Receptor->Bcl2 Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Casp9 Bcl2->Casp9

Caption: A potential signaling pathway for apoptosis induction by a novel compound.

Conclusion and Future Directions

The biological evaluation of novel fluoroaniline-based compounds is a systematic process that requires careful experimental design and interpretation. By employing a tiered approach that begins with broad screening and progresses to detailed mechanistic studies, researchers can effectively identify promising drug candidates. The comparative data generated against non-fluorinated analogs and standard-of-care drugs are essential for establishing the therapeutic potential of these novel agents. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on in vivo studies to assess their efficacy and safety in preclinical models.

References

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  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. (n.d.). MDPI.
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Comparative

Definitive Guide to the X-ray Crystallography of 2-(cyclohexyloxy)-5-fluoroaniline Hydrochloride

This guide details the structural characterization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 937597-01-8), a critical intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical age...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride (CAS 937597-01-8), a critical intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical agents. This document provides a comparative analysis of the solid-state X-ray diffraction (XRD) method versus solution-state techniques, offering specific protocols for crystallization and structural refinement.

Executive Summary: The Structural Imperative

In drug development, the precise conformation of flexible ether linkages—such as the cyclohexyloxy group—dictates binding affinity. While 2-(cyclohexyloxy)-5-fluoroaniline serves as a versatile building block, its conformational flexibility in solution (observed via NMR) often obscures the bioactive pose.

X-ray crystallography of the hydrochloride salt offers three distinct advantages over the free base or solution-state analysis:

  • Conformational Locking: The ionic lattice freezes the cyclohexyl ring in a specific chair conformation (typically equatorial), providing a defined 3D template for structure-activity relationship (SAR) studies.

  • Protonation State Verification: It unambiguously confirms the site of protonation (the aniline nitrogen), which is critical for solubility profiling.

  • Fluorine Interactions: It reveals the spatial orientation of the C-5 fluorine atom, allowing assessment of potential intramolecular hydrogen bonds (C-H...F) or dipole interactions.

Comparative Analysis: X-ray vs. Alternative Methods

The following table contrasts the performance of Single Crystal X-ray Diffraction (SCXRD) against solution-state NMR and the analysis of the free base form.

FeatureX-ray Crystallography (HCl Salt) Solution NMR (NOESY/COSY) Free Base Solid State
Conformation Precise (0.001 Å resolution) . Defines the exact torsion angle of the ether linkage (C-O-C-C).Averaged . Rapid interconversion of cyclohexyl conformers blurs the signal.Variable . Often suffers from disorder or low melting points, making data collection difficult.
H-Bonding Explicit . Maps the N-H...Cl⁻ charge-assisted hydrogen bond network.Inferred . Chemical shifts suggest H-bonding but cannot visualize geometry.Weak . Relies on weaker N-H...N or N-H...F interactions, leading to lower lattice energy.
Stereochemistry Absolute . Can determine absolute configuration if chiral impurities are present (using anomalous scattering).Relative . Requires chiral shift reagents or derivatization.N/A .
Throughput Low . Requires growing high-quality single crystals (days to weeks).High . Rapid data acquisition (minutes).Medium . Powder diffraction (PXRD) is fast but lacks atomic resolution.

Key Insight: While NMR is superior for checking bulk purity, X-ray crystallography is indispensable for defining the 3D pharmacophore , particularly the spatial relationship between the fluorine atom and the hydrophobic cyclohexyl tail.

Experimental Protocol: Crystallization & Structure Solution

The synthesis and crystallization of the hydrochloride salt require precise control of solvent polarity to encourage the formation of the ionic lattice.

Phase I: Synthesis of the Hydrochloride Salt
  • Dissolution: Dissolve 100 mg of 2-(cyclohexyloxy)-5-fluoroaniline (free base) in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (12M) or 4M HCl in dioxane dropwise with stirring. A white precipitate may form immediately.

  • Isolation: If precipitate forms, filter and wash with cold diethyl ether. If not, proceed to crystallization.

Phase II: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow single crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm).

  • Solvent System: Ethanol (Good solvent) / Hexane (Anti-solvent).

  • Protocol:

    • Dissolve the crude HCl salt in a minimum amount of warm ethanol (approx. 40°C).

    • Place the solution in a small inner vial (GC vial).

    • Place the open inner vial inside a larger jar containing 5 mL of hexane.

    • Seal the outer jar tightly. The hexane vapor will slowly diffuse into the ethanol, reducing solubility and promoting controlled nucleation.

    • Timeline: Leave undisturbed at room temperature for 3–7 days.

Phase III: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Cooling reduces thermal motion (atomic displacement parameters), sharpening the diffraction spots and allowing for more precise location of the hydrogen atoms on the ammonium group and the cyclohexyl ring.

  • Resolution: Aim for 0.7 Å or better to resolve the C-F bond distance clearly.

Structural Expectations & Reference Geometry

Based on the crystallography of analogous anilinium salts, the following structural features are the benchmarks for a successful refinement.

Representative Geometric Parameters (Target Values)
ParameterExpected Value (Å / °)Significance
C–N Bond Length 1.46 – 1.48 ÅIndicates sp³ character of the protonated nitrogen (Anilinium).
C–F Bond Length 1.35 – 1.37 ÅTypical for aromatic fluorine; deviations suggest disorder.
C–O–C Angle 117° – 119°Defines the ether linkage geometry.
Interaction N–H...Cl⁻ Strong, charge-assisted hydrogen bonds (approx. 3.1 – 3.2 Å donor-acceptor distance).

Structural Logic: The chloride ion (Cl⁻) typically acts as a tripod acceptor, accepting three hydrogen bonds from the -NH₃⁺ group. This creates a robust 2D hydrogen-bonded sheet, which is then stacked via van der Waals interactions between the hydrophobic cyclohexyl rings. This "bilayer" arrangement is characteristic of amphiphilic anilinium salts.

Visualization of Workflows
Figure 1: Crystallography Workflow

This diagram outlines the critical path from synthesis to the final CIF (Crystallographic Information File).

G cluster_0 Synthesis Phase cluster_1 Crystallization Phase cluster_2 Analysis Phase FreeBase Free Base (Oil/Solid) Acidification Add HCl (Ethanol/Dioxane) FreeBase->Acidification SaltFormation Crude HCl Salt (Precipitate) Acidification->SaltFormation Dissolution Dissolve in Warm Ethanol SaltFormation->Dissolution VaporDiffusion Vapor Diffusion (vs. Hexane) Dissolution->VaporDiffusion Nucleation Single Crystal Growth (3-7 Days) VaporDiffusion->Nucleation Mounting Mount on Goniometer (Cryoloop @ 100K) Nucleation->Mounting Diffraction X-ray Diffraction (Mo/Cu Source) Mounting->Diffraction Refinement Structure Solution (SHELXT/SHELXL) Diffraction->Refinement

Caption: Step-by-step workflow for converting the free base into a diffraction-quality single crystal of the hydrochloride salt.

Figure 2: Interaction Hierarchy in the Crystal Lattice

This diagram illustrates the forces stabilizing the crystal structure, ordered by strength.

Interactions Salt Crystal Lattice Stability Ionic Ionic Interactions (Anilinium(+) ... Cl(-)) Salt->Ionic Primary Force VDW Van der Waals (Cyclohexyl Packing) Salt->VDW Packing Efficiency HBond Hydrogen Bonds (N-H...Cl) Ionic->HBond Directional Steering Weak Weak Contacts (C-H...F / F...F) VDW->Weak Fine Tuning

Caption: Hierarchy of intermolecular forces stabilizing the 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride crystal lattice.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures.[Link]

  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. (Standard text for refinement protocols).
  • Grover, G., et al. (2015). "Structural insights into the packing of fluorinated anilines." Acta Crystallographica Section B, 71(4), 445-452.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • PubChem. 2-(cyclohexyloxy)-5-fluoroaniline (Compound Summary). National Library of Medicine. [Link]

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride

This guide provides an in-depth, procedural framework for the safe handling of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in a laboratory setting. As a specialized aromatic amine, this compound necessitates a compre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling of 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride in a laboratory setting. As a specialized aromatic amine, this compound necessitates a comprehensive understanding of its potential hazards to establish robust safety protocols. This document moves beyond a simple checklist, offering a causal explanation for each recommendation to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Assessment: A Triad of Risk

  • Aromatic Amine Core: Aromatic amines as a class are known for their systemic toxicity.[1][2] Many are readily absorbed through the skin and can be toxic if inhaled or ingested.[1][3] A significant concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (blueish skin), dizziness, and headache.[4] Furthermore, some aromatic amines are suspected carcinogens and mutagens.[1][3][5]

  • Hydrochloride Salt: The hydrochloride form indicates that this compound is likely a solid, crystalline powder. This physical state presents a risk of aerosolization, leading to respiratory exposure.[4][5] Therefore, preventing the dispersion of dust is a primary safety objective.[4]

  • Fluoro-Substituent: The presence of a fluorine atom on the aniline ring adds another layer of potential hazard. Fluoroanilines are classified as harmful if swallowed and can cause skin and serious eye irritation.[6] In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride and nitrogen oxides.[7][8]

Given these considerations, 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride should be handled as a substance with high acute toxicity, potential for skin absorption, and risk of serious long-term health effects.

The Core of Protection: A Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride.

ActivityEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloved with nitrile or neoprene glovesChemical safety goggles and a face shieldFull-length lab coat with tight cuffsNIOSH-approved respirator with a particulate filter (N95 or higher)
Solution Preparation and Handling Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesChemical safety goggles and a face shieldFull-length lab coat with tight cuffsNot typically required if work is performed in a certified fume hood
Reaction Quenching and Workup Chemical Fume HoodDouble-gloved with nitrile or neoprene glovesChemical safety goggles and a face shieldFull-length lab coat with tight cuffsNot typically required if work is performed in a certified fume hood
Spill Cleanup N/AHeavy-duty nitrile or neoprene glovesChemical safety goggles and a face shieldChemical-resistant apron over a full-length lab coatNIOSH-approved respirator with combination organic vapor and particulate cartridges

Detailed PPE Protocols: The "Why" Behind the "What"

Merely listing PPE is insufficient; understanding the rationale behind each choice is critical for ensuring compliance and safety.

Hand Protection

Aromatic amines can be readily absorbed through the skin.[1][9] Therefore, robust hand protection is non-negotiable.

  • Glove Selection: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility charts for breakthrough times for aromatic amines.

  • Double Gloving: The use of two pairs of gloves provides an additional layer of protection against tears and contamination.

  • Proper Technique: Gloves must be inspected for any signs of damage before use.[10] When work is complete, use a proper glove removal technique to avoid contaminating your skin.[10]

Eye and Face Protection

Because 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride is a solid and its derivatives can cause severe eye damage, comprehensive eye and face protection is mandatory.[6][11]

  • Chemical Safety Goggles: These should provide a complete seal around the eyes to protect against dust particles and splashes.

  • Face Shield: A face shield should be worn over safety goggles, especially when handling larger quantities of the solid or during solution transfers, to protect the entire face.[4][10]

Body Protection

Protecting the skin from accidental contact is a primary goal.

  • Lab Coat: A full-length lab coat, preferably with elastic or tight-fitting cuffs, should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as spill cleanup or large-scale solution transfers, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The fine, powdered nature of a hydrochloride salt presents a significant inhalation hazard.[4][5]

  • During Weighing: When handling the solid compound outside of a ventilated enclosure, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required.

  • Emergency Situations: In the event of a significant spill or aerosolization, a respirator with combination organic vapor and particulate cartridges will be necessary.

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Lab Coat & Inner Gloves f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Respirator (if used) f3->f4

Caption: The proper sequence for donning and doffing PPE to minimize contamination.

Emergency Protocols and Decontamination

In the event of an exposure or spill, immediate and correct action is vital.

Emergency Response Plan

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Spill Containment start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhalation Inhalation start->inhalation evacuate Evacuate Area start->evacuate Remove contaminated clothing.\nWash area with soap and water for 15 min. Remove contaminated clothing. Wash area with soap and water for 15 min. skin->Remove contaminated clothing.\nWash area with soap and water for 15 min. Flush eyes with water for 15 min.\nSeek immediate medical attention. Flush eyes with water for 15 min. Seek immediate medical attention. eye->Flush eyes with water for 15 min.\nSeek immediate medical attention. Move to fresh air.\nSeek immediate medical attention. Move to fresh air. Seek immediate medical attention. inhalation->Move to fresh air.\nSeek immediate medical attention. contain Contain Spill evacuate->contain cleanup Cleanup with Proper PPE contain->cleanup

Caption: Immediate actions to take in case of exposure or a spill.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][12]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[3][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal

All waste contaminated with 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour any waste containing this compound down the drain.[4]

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9]

By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with 2-(cyclohexyloxy)-5-fluoroaniline hydrochloride, ensuring a safer laboratory environment for all personnel.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Aniline hydrochloride. (2024, May 7). PENTA.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Some Aromatic Amines, Organic Dyes, and Related Exposures. (n.d.). NCBI.
  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie.
  • Aromatic Amine Exposure. (2025, March 13). Fashion Sustainability Directory.
  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
  • Aromatic Amine Cleaning Developing Solution SDS. (2024, January 9). SKC Inc.
  • 4-Fluoroaniline Safety Data Sheet. (2007, December 10). Fisher Scientific.
  • 2-FLUOROANILINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
  • 4-FLUOROANILINE. (n.d.). CAMEO Chemicals - NOAA.
  • 4-Fluoroaniline. (n.d.). PubChem.
  • ANILINE HYDROCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • ANILINE HYDROCHLORIDE. (n.d.). International Chemical Safety Cards.
  • 2-Fluoroaniline SDS. (n.d.). ECHEMI.
  • Safety Data Sheet. (2026, February 13). BASF.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • ANILINE. (2024, March 29). Occupational Safety and Health Administration.
  • Aromatic Amines Group - information sheet. (2020, August 15). Canada.ca.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2024, September 9). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (n.d.). TCI Chemicals.
  • Safety Data Sheet. (2025, January 24). Cayman Chemical.

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